Kaempferol
描述
属性
IUPAC Name |
3,5,7-trihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O6/c16-8-3-1-7(2-4-8)15-14(20)13(19)12-10(18)5-9(17)6-11(12)21-15/h1-6,16-18,20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYRMWMYZSQPJKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7020768 | |
| Record name | Kaempferol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7020768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Kaempferol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005801 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in hot alcohol, ether or alkalies, Insoluble in benzene; slightly soluble in chloroform; soluble in acetic acid, alkalies; very soluble in ethanol, ethyl ether, acetone | |
| Record name | KAEMPFEROL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7703 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Yellow needles from alcohol and water | |
CAS No. |
520-18-3 | |
| Record name | Kaempferol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=520-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kaempferol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520183 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Kaempherol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01852 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | kaempferol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407289 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Kaempferol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7020768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4',5,7-tetrahydroxyflavone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.535 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | KAEMPFEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/731P2LE49E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | KAEMPFEROL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7703 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Kaempferol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005801 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
277 °C, MP: 276-278 °C and 278-280 °C decomposes, 285 - 287 °C | |
| Record name | Kaempherol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01852 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | KAEMPFEROL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7703 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Kaempferol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005801 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Kaempferol: A Technical Guide to Natural Sources and Bioavailability
Executive Summary
Kaempferol is a natural flavonol, a class of flavonoids, found in a wide variety of plants and plant-derived foods.[1] It has garnered significant scientific interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, anticancer, and cardioprotective effects.[2][3] However, the therapeutic application of this compound is often limited by its low oral bioavailability, primarily due to extensive first-pass metabolism in the intestines and liver.[2] This technical guide provides a comprehensive overview of the natural dietary sources of this compound, its absorption, distribution, metabolism, and excretion (ADME) profile. It summarizes key quantitative data, outlines detailed experimental methodologies for its extraction and analysis, and visualizes its interaction with critical cellular signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the study of this promising phytochemical.
Natural Sources of this compound
This compound is widely distributed in fruits, vegetables, and herbs.[3] The richest sources are typically green leafy vegetables and various herbs.[4][5] The concentration of this compound can vary significantly depending on the specific plant, growing conditions, and part of the plant analyzed.[3] In the average US diet, the daily intake of this compound is estimated to be around 5.4 mg/day.[4]
Data Presentation: this compound Content in Foods
The following table summarizes the concentration of this compound in various plant-based foods, presented as milligrams per 100g of fresh weight.
| Food Source | This compound (mg/100g Fresh Weight) | Reference |
| Spinach | 55.0 | [5] |
| Kale | 47.0 | [5] |
| Dill | 40.0 | [5] |
| Chinese Cabbage | 22.5 | [5] |
| Chives | 12.5 | [5] |
| Broccoli | 7.20 | [5] |
| Fennel Leaves | 6.50 | [5] |
| Onions | 4.50 | [5] |
| Blueberry | 3.17 | [5] |
| Leeks | 2.67 | [5] |
| Asparagus | 1.40 | [5] |
| Lettuce | 0.84 | [5] |
| Apples | 0.14 | [5] |
Bioavailability and Pharmacokinetics
The bioavailability of a compound is a critical factor in determining its potential biological activity.[6] this compound, particularly in its aglycone form, exhibits poor oral bioavailability.[2][3] Studies in rats have reported an oral bioavailability of approximately 2%.[2][7] This low bioavailability is largely attributed to extensive first-pass metabolism in the gut and liver.[7][8]
Absorption and Metabolism
In plants, this compound predominantly exists in a glycosidic form, attached to a sugar moiety.[4][9] These glycosides are more water-soluble than the free form, or aglycone.[4] The type and attachment of these sugar moieties significantly impact bioavailability.[4][9] Some conjugated forms in plants, such as glucoside conjugates, appear to have higher bioavailability in humans than the free aglycone form.[4][6]
Once ingested, this compound glycosides are metabolized in the small intestine.[10] Intestinal enzymes can hydrolyze the glycosides to the aglycone form, which can then be absorbed.[10] The intestinal flora also plays a role in metabolizing this compound glycosides into aglycones and other smaller phenolic compounds.[10]
After absorption, this compound undergoes extensive Phase I (oxidation and O-demethylation) and Phase II (glucuronidation, sulfation, and methylation) metabolism, primarily in the small intestine and liver.[2][3] This results in the circulation of this compound predominantly as glucuronide and sulfate conjugates.[2][4] this compound-3-glucuronide (K-3-G) has been identified as the major metabolite in plasma after oral administration in rats.[11]
Data Presentation: Pharmacokinetic Parameters of this compound in Rats
The following table summarizes key pharmacokinetic parameters of this compound following intravenous (IV) and oral (PO) administration in male Sprague-Dawley rats.
| Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Bioavailability (%) | Reference |
| IV | 10 | - | - | 3.2 ± 0.4 | - | [7] |
| IV | 25 | - | - | 8.1 ± 1.1 | - | [7] |
| PO | 100 | 0.05 ± 0.01 | 1.3 ± 0.5 | 0.17 ± 0.04 | ~2% | [7] |
| PO | 250 | 0.11 ± 0.02 | 1.7 ± 0.6 | 0.43 ± 0.08 | ~2% | [7] |
Data are presented as mean ± SD. AUC refers to the area under the plasma concentration-time curve.
Experimental Protocols
Extraction of this compound from Plant Material
The extraction of this compound and its glycosides from plant sources is a critical first step for research. The choice of method depends on the stability of the compound and the desired efficiency.
Protocol: Ultrasound-Assisted Extraction (UAE) [12] This protocol describes a modern and efficient technique for extracting this compound glycosides.
-
Sample Preparation: Dry the plant material (e.g., leaves) and grind it into a fine powder.
-
Extraction:
-
Filtration: Filter the extract through Whatman No. 1 filter paper to separate the solid residue.
-
Repeat Extraction: Repeat the extraction process on the plant residue two more times to ensure complete extraction.
-
Concentration: Combine the filtrates and concentrate the solvent using a rotary evaporator at a temperature below 50°C.
-
Drying: Lyophilize the concentrated extract using a freeze-dryer to obtain a crude powder extract.[12]
Quantification by High-Performance Liquid Chromatography (HPLC)
Accurate quantification of this compound and its metabolites is essential for pharmacokinetic and bioavailability studies.
Protocol: HPLC Method for Quantification of this compound 7-glucuronide [13]
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 4.5 µm).
-
Mobile Phase: Isocratic mixture of 0.5% Formic acid in Water and Acetonitrile (50:50, v/v).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient (or controlled at 25°C).
-
Detection Wavelength: 350 nm.[13]
-
-
Standard Preparation:
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound 7-glucuronide standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the primary stock solution with the mobile phase to achieve concentrations from 0.1 µg/mL to 100 µg/mL.[13]
-
-
Sample Preparation (from Plasma):
-
Protein Precipitation: To 100 µL of plasma, add 200 µL of acetonitrile.[13]
-
Vortexing: Vortex the mixture for 1 minute.
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Collection and Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter before injection into the HPLC system.[13]
-
-
Analysis: Inject the prepared standards and samples into the HPLC system. Construct a calibration curve from the standard solutions and use it to determine the concentration of this compound 7-glucuronide in the unknown samples.
In Vivo Pharmacokinetic Study
Animal models are crucial for determining the pharmacokinetic profile of compounds like this compound.
Protocol: Pharmacokinetic Study in Rats [7]
-
Animal Model: Use male Sprague-Dawley rats.[7]
-
Administration:
-
Blood Sampling: Collect blood samples from the jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.
-
Sample Analysis: Analyze the plasma samples for this compound and its metabolites using a validated analytical method, such as LC-MS/MS.[2]
-
Pharmacokinetic Analysis: Use non-compartmental analysis to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, clearance, and terminal half-life.[7] The oral bioavailability (F) is calculated using the formula: F (%) = (AUC_oral / AUC_IV) × (Dose_IV / Dose_oral) × 100.
Visualization of Workflows and Signaling Pathways
Experimental Workflows
The following diagrams illustrate typical experimental workflows for pharmacokinetic analysis and quantification.
Caption: A typical experimental workflow for an in vivo pharmacokinetic study.[2]
Caption: Experimental workflow for the quantification of this compound 7-glucuronide.[13]
Modulation of Cellular Signaling Pathways
This compound exerts its biological effects by modulating several key signaling pathways involved in processes like cell proliferation, apoptosis, and inflammation.[14][15]
PI3K/AKT Signaling Pathway The PI3K/AKT pathway is crucial for cell survival and proliferation. This compound has been shown to inhibit this pathway, leading to downstream apoptotic effects in cancer cells.[15][16]
Caption: this compound inhibits the PI3K/AKT signaling pathway, promoting apoptosis.[15]
MAPK Signaling Pathway The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is involved in cellular responses to external stimuli. This compound can attenuate this pathway, which can inhibit the metastasis of cancer cells.[14]
Caption: this compound attenuates the MAPK pathway, leading to reduced metastasis.[14]
Conclusion
This compound is a widely distributed flavonol with significant therapeutic potential.[2] While its natural abundance is high in many common foods, its clinical efficacy is challenged by poor oral bioavailability and rapid, extensive metabolism.[2][17] The transformation of this compound into its glucuronide and sulfate metabolites is a key feature of its pharmacokinetic profile.[4] Understanding the factors that influence its absorption, such as the nature of its glycosidic linkages in food, is crucial for developing strategies to enhance its bioavailability.[4][9] The detailed protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and professionals aiming to further investigate and harness the health benefits of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. foodstruct.com [foodstruct.com]
- 4. Dietary Quercetin and this compound: Bioavailability and Potential Cardiovascular-Related Bioactivity in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound in Food & Nutrition [periodical.knowde.com]
- 6. mdpi.com [mdpi.com]
- 7. Metabolism, oral bioavailability and pharmacokinetics of chemopreventive this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism, oral bioavailability and pharmacokinetics of chemopreventive this compound in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "Dietary Quercetin and this compound: Bioavailability and Potential Cardio" by Wijdan M. Dabeek and Melissa Ventura Marra [researchrepository.wvu.edu]
- 10. Bioactivity and Therapeutic Potential of this compound and Quercetin: New Insights for Plant and Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vivo Exposure of this compound is Driven by Phase II Metabolic Enzymes and Efflux Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Anticancer Properties of this compound on Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchexperts.utmb.edu [researchexperts.utmb.edu]
An In-depth Technical Guide to the Kaempferol Biosynthesis Pathway in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kaempferol (3,4′,5,7-tetrahydroxyflavone) is a naturally occurring flavonol, a subclass of flavonoids, that is widely distributed throughout the plant kingdom.[1] It is found in a variety of plant-derived foods, including kale, beans, tea, spinach, and broccoli.[1] As a secondary metabolite, this compound plays a crucial role in plant defense against pathogens and UV radiation, and also acts as a signaling molecule.[2][3] In recent years, this compound has garnered significant attention from the scientific and pharmaceutical communities due to its wide range of bioactive properties, including antioxidant, anti-inflammatory, anti-cancer, and cardioprotective effects.[4][5][6] Understanding the intricacies of its biosynthesis in plants is paramount for its potential applications in medicine and agriculture.
This technical guide provides a comprehensive overview of the core this compound biosynthesis pathway in plants, detailing the enzymatic steps, intermediate compounds, and regulatory mechanisms. It also includes a summary of quantitative data, detailed experimental protocols for the study of this pathway, and visual representations of the key processes.
The Core Biosynthesis Pathway of this compound
The biosynthesis of this compound is a multi-step process that begins with the amino acid phenylalanine, a product of the shikimate pathway.[1] The pathway can be broadly divided into two main stages: the general phenylpropanoid pathway, which converts phenylalanine to p-coumaroyl-CoA, and the flavonoid-specific pathway, which channels p-coumaroyl-CoA into the production of this compound.
The key enzymatic steps are as follows:
-
Phenylalanine Ammonia Lyase (PAL): This enzyme catalyzes the deamination of L-phenylalanine to form cinnamic acid.[4]
-
Cinnamate 4-Hydroxylase (C4H): Cinnamic acid is then hydroxylated by C4H to produce p-coumaric acid.[4]
-
4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[4]
-
Chalcone Synthase (CHS): CHS is a key enzyme that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[1][4][7]
-
Chalcone Isomerase (CHI): Naringenin chalcone is then stereospecifically cyclized by CHI to produce (2S)-naringenin.[4][7]
-
Flavanone 3-Hydroxylase (F3H): F3H, also known as naringenin 3-dioxygenase, hydroxylates naringenin at the 3-position of the C-ring to form dihydrothis compound (also known as aromadendrin).[4][7][8]
-
Flavonol Synthase (FLS): In the final step, FLS introduces a double bond between the C-2 and C-3 atoms of dihydrothis compound to yield the flavonol this compound.[4][7][8]
Quantitative Data on this compound Biosynthesis
The production of this compound can vary significantly between different plant species, tissues, and developmental stages. Metabolic engineering efforts in microorganisms have provided quantitative data on the efficiency of this pathway.
| Organism/Plant | Compound | Titer/Concentration | Reference |
| Saccharomyces cerevisiae | This compound | 6.97 mg/L (de novo from glucose) | [4] |
| Saccharomyces cerevisiae | This compound | 18.76 mg/L (with p-coumarate supplementation) | [4][9] |
| Saccharomyces cerevisiae | This compound | 66.29 mg/L (fed-batch fermentation) | [4][9] |
| Saccharomyces cerevisiae | This compound | 956 mg/L (optimized strain, fed-batch) | [9] |
| Escherichia coli | This compound | 26.57 mg/L | [4] |
| Grapefruit Pulp | This compound | 0.40 mg/100 g FW | [10] |
| Onions | Quercetin (related flavonol) | up to 1.2 g/kg | [7] |
| Cabbage | This compound | 22 mg/kg | [7] |
Experimental Protocols
The study of the this compound biosynthesis pathway involves a variety of experimental techniques, from the extraction and quantification of metabolites to the analysis of gene expression and enzyme activity.
Protocol 1: Extraction of Flavonoids from Plant Tissue
This protocol is a generalized method for the extraction of flavonoids, including this compound, from plant leaves.
-
Sample Preparation:
-
Harvest fresh plant leaves and immediately freeze them in liquid nitrogen to quench metabolic activity.
-
Lyophilize the frozen tissue to remove water and then grind it into a fine powder.
-
-
Extraction:
-
Weigh approximately 100 mg of the dried powder into a 2 mL microcentrifuge tube.
-
Add 1.8 mL of flavonoid extraction buffer (e.g., 80% methanol in water) per 100 mg of dry tissue.
-
Vortex the mixture thoroughly to ensure complete suspension of the plant material.
-
-
Sonication and Centrifugation:
-
Sonicate the tubes in a water bath for 10-20 minutes to facilitate cell lysis and extraction.
-
Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the cell debris.
-
-
Sample Collection:
-
Carefully transfer the supernatant, which contains the extracted flavonoids, to a new tube.
-
For analysis by LC-MS, the extract can be dried under a stream of nitrogen gas and then resuspended in a suitable solvent like 50% methanol.
-
Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for the separation and quantification of flavonoids.
-
Instrumentation:
-
An HPLC system equipped with a C18 reverse-phase column and a UV-Vis or Diode Array Detector (DAD).
-
-
Mobile Phase:
-
A gradient elution is typically used, for example, with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
The gradient can be run from 5% B to 95% B over 30 minutes.
-
-
Detection:
-
This compound can be detected by its UV absorbance, typically at a wavelength of around 365 nm.
-
-
Quantification:
-
A standard curve is generated using known concentrations of a pure this compound standard.
-
The concentration of this compound in the plant extracts is then determined by comparing the peak area of the sample to the standard curve.
-
Protocol 3: Gene Expression Analysis by qRT-PCR
Quantitative real-time PCR (qRT-PCR) is used to measure the transcript levels of the genes encoding the biosynthetic enzymes.
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from plant tissue using a commercial kit or a standard protocol (e.g., Trizol method).
-
Synthesize first-strand cDNA from the RNA using a reverse transcriptase enzyme.
-
-
Primer Design:
-
Design specific primers for the target genes (e.g., PAL, CHS, F3H, FLS) and a reference gene (e.g., actin or ubiquitin).
-
-
qRT-PCR Reaction:
-
Set up the qRT-PCR reaction with the cDNA template, primers, and a fluorescent dye (e.g., SYBR Green).
-
Run the reaction in a real-time PCR thermal cycler.
-
-
Data Analysis:
-
The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, normalized to the expression of the reference gene.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of this compound in plant samples.
Regulation of this compound Biosynthesis
The biosynthesis of this compound is tightly regulated at the transcriptional level. The expression of the genes encoding the biosynthetic enzymes is often coordinated and can be induced by various environmental stimuli, such as UV light, pathogen attack, and nutrient deficiency.[2] This regulation is mediated by transcription factors, primarily from the R2R3-MYB, bHLH, and WD40 protein families, which can form a complex (the MBW complex) that binds to the promoters of the flavonoid biosynthesis genes and activates their transcription.
Phytohormones such as jasmonic acid, salicylic acid, and abscisic acid are also involved in regulating the expression of genes in the this compound pathway, often as part of the plant's response to stress.[2]
Conclusion and Future Perspectives
The biosynthesis of this compound in plants is a well-characterized pathway that is of significant interest to researchers in various fields. The elucidation of the core enzymatic steps and their regulation has paved the way for metabolic engineering approaches to enhance the production of this valuable compound in both plants and microbial systems. Future research will likely focus on fine-tuning the regulatory networks to further increase yields, discovering novel enzymatic activities that could lead to the production of new this compound derivatives, and further exploring the therapeutic potential of this versatile flavonol. The detailed understanding of this pathway, as outlined in this guide, provides a solid foundation for these future endeavors.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Bioactivity and Therapeutic Potential of this compound and Quercetin: New Insights for Plant and Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Validation of a Novel Step Catalyzed by OsF3H in the Flavonoid Biosynthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis and engineering of this compound in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound: Advances on Resources, Biosynthesis Pathway, Bioavailability, Bioactivity, and Pharmacology [ouci.dntb.gov.ua]
- 7. De novo biosynthesis of myricetin, this compound and quercetin in Streptomyces albus and Streptomyces coelicolor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimizing yeast for high-level production of this compound and quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Concentration data for this compound in Grapefruit - Phenol-Explorer [phenol-explorer.eu]
A Comprehensive Technical Guide to Kaempferol: Chemical Structure, Properties, and Biological Activity
Introduction
Kaempferol is a natural flavonol, a subclass of flavonoids, that is abundant in a wide variety of plants and plant-derived foods, including kale, broccoli, tea, and beans.[1] Recognized for its potent antioxidant, anti-inflammatory, and anticancer properties, this compound is the subject of extensive research in drug development and nutritional science.[2][3] This document provides an in-depth technical overview of its chemical structure, physicochemical properties, and core biological mechanisms, supplemented with detailed experimental protocols for its evaluation.
Chemical Structure and Physicochemical Properties
This compound (3,4′,5,7-tetrahydroxyflavone) is a tetrahydroxyflavone distinguished by four hydroxyl groups at positions 3, 5, 7, and 4'.[2][4] This specific arrangement of hydroxyl groups is crucial for its biological activities, particularly its antioxidant capacity.[5] It presents as a yellow crystalline solid.[1][4]
Table 1: Chemical Identifiers and Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 3,5,7-Trihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | [1] |
| Chemical Formula | C₁₅H₁₀O₆ | [1] |
| SMILES | O=c1c(O)c(-c2ccc(O)cc2)oc2cc(O)cc(O)c12 | [1] |
| Molecular Weight | 286.24 g/mol | [6] |
| Melting Point | 276–278 °C | [1] |
| Boiling Point | 348.61 °C (estimated) | [7] |
| Density | 1.688 g/mL | [1] |
| Solubility | Slightly soluble in water; highly soluble in hot ethanol, ethers, and DMSO.[1][4] | |
| pKa | 6.34 (predicted) | [7] |
Biological Activities and Mechanisms of Action
This compound modulates several critical signaling pathways, underpinning its therapeutic potential.
This compound is a potent scavenger of reactive oxygen species (ROS), a function that mitigates cellular oxidative stress.[8] Its primary antioxidant mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[9] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[10][11] Oxidative stress or electrophiles, including this compound, can induce the dissociation of Nrf2 from Keap1.[10] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a suite of cytoprotective genes, including heme oxygenase-1 (HO-1).[12][13]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The Anticancer Potential of this compound: A Systematic Review Based on In Vitro Studies [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C15H10O6 | CID 5280863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Antioxidant Role of this compound in Prevention of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
Kaempferol's Core Mechanisms of Action in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kaempferol, a natural flavonoid found in a variety of fruits and vegetables, has garnered significant attention for its potential as a chemotherapeutic agent. Extensive preclinical research has demonstrated its ability to impede cancer progression through a multi-targeted approach, affecting various hallmarks of cancer. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound in cancer cells, with a focus on apoptosis, cell cycle arrest, anti-angiogenesis, and anti-metastasis. The information is presented with quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to support further research and drug development efforts.
Induction of Apoptosis: Orchestrating Programmed Cell Death
This compound has been shown to induce apoptosis in a wide range of cancer cell lines through both intrinsic and extrinsic pathways.[1][2] This is primarily achieved by modulating the expression of key regulatory proteins involved in programmed cell death.
A critical mechanism is the alteration of the Bax/Bcl-2 ratio. This compound upregulates the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[3][4] This shift in balance disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade, including caspase-3 and caspase-9, ultimately executing apoptosis.[4] In some cancer cell lines, such as ovarian cancer cells, this compound has been observed to increase the expression of death receptors like DR4 and DR5, suggesting the involvement of the extrinsic apoptotic pathway.[5]
Quantitative Data: this compound's Effect on Apoptotic Markers
| Cancer Cell Line | This compound Concentration | Observed Effect | Reference |
| Ovarian Cancer (OVACAR-3) | 50 µM | Increased apoptotic cells from 3.46% to 34.16% | [5] |
| Bladder Cancer (EJ) | Increasing concentrations | Upregulation of pro-apoptotic proteins, downregulation of anti-apoptotic proteins | [5] |
| Pancreatic Cancer | - | Downregulation of Bcl-2, upregulation of Bax and cleaved PARP | [5] |
| A549 Lung Cancer | - | Upregulation of pro-apoptotic Bax and Bad, downregulation of anti-apoptotic Bcl-2 and Bcl-xL | [1] |
| MDA-MB-231 Breast Cancer | 50 µM | Increased expression of cleaved caspase-9 and cleaved caspase-3 | [6] |
Experimental Protocol: Western Blot Analysis for Apoptotic Proteins
A standard methodology to assess the expression levels of apoptotic proteins like Bax, Bcl-2, and cleaved caspases is Western blotting.
-
Cell Lysis: Cancer cells are treated with varying concentrations of this compound for a specified duration (e.g., 24 or 48 hours). Post-treatment, cells are harvested and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a Bradford or BCA protein assay to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein (typically 20-40 µg) from each sample are separated based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are then transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3) at the manufacturer's recommended dilution.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence detection system. Band intensities are quantified using densitometry software and normalized to a loading control like β-actin or GAPDH.[7]
Cell Cycle Arrest: Halting Uncontrolled Proliferation
This compound effectively halts the uncontrolled proliferation of cancer cells by inducing cell cycle arrest, predominantly at the G2/M phase.[2][8] This is achieved by modulating the expression and activity of key cell cycle regulatory proteins.
Studies have shown that this compound can downregulate the expression of cyclin-dependent kinase 1 (CDK1) and cyclins A and B, which are crucial for the G2/M transition.[7] Furthermore, this compound can upregulate the expression of tumor suppressor proteins like p53 and p21.[2][5] The activation of p53 can, in turn, transcriptionally activate p21, which inhibits the activity of CDK-cyclin complexes, leading to cell cycle arrest.[5] In human breast cancer MDA-MB-453 cells, this compound treatment led to a significant increase in the G2/M phase population and was associated with the upregulation and phosphorylation of p53 at Ser-15.[7]
Quantitative Data: this compound's Effect on Cell Cycle Distribution and Regulatory Proteins
| Cancer Cell Line | This compound Concentration | Observed Effect | Reference |
| MDA-MB-231 Breast Cancer | 48 hours treatment | G1 phase population reduced from 85.48% to 51.35%; G2 phase population increased from 9.27% to 37.5% | [6][8] |
| MDA-MB-453 Breast Cancer | 10 µM (48h), 50 µM (24h) | Significant inhibition of cell growth | [7] |
| MDA-MB-453 Breast Cancer | 50 µM | Downregulation of CDK1, Cyclin A, and Cyclin B | [7] |
| Bladder Cancer (EJ) | Increasing concentrations | Increased population in SubG1 and S phases | [5] |
| Human Colon Cancer | - | Increased number of cells in the G1 phase and decreased in the S phase | [9] |
Experimental Protocol: Flow Cytometry for Cell Cycle Analysis
Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cancer cells are seeded and treated with this compound at various concentrations for a defined period. Both adherent and floating cells are collected to account for apoptotic cells.
-
Fixation: Cells are washed with phosphate-buffered saline (PBS) and then fixed in ice-cold 70% ethanol while vortexing gently. Fixed cells can be stored at -20°C.
-
Staining: The fixed cells are washed with PBS to remove the ethanol and then incubated with a staining solution containing a DNA-binding fluorescent dye, such as propidium iodide (PI), and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometric Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA.
-
Data Analysis: The resulting data is analyzed using specialized software to generate a histogram that displays the number of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Anti-Angiogenesis: Cutting Off the Tumor's Blood Supply
Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. This compound exhibits potent anti-angiogenic properties by targeting key signaling molecules involved in this process.[2]
A primary target of this compound is the Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2. This compound has been shown to downregulate the expression of VEGF at both the mRNA and protein levels in various cancer cells, including ovarian and human retinal endothelial cells.[5][10][11] This inhibition of VEGF expression is mediated through the suppression of upstream signaling pathways such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[5] this compound can also inhibit the phosphorylation of VEGFR-2, thereby blocking the downstream signaling cascades that promote endothelial cell proliferation, migration, and tube formation.[5]
Quantitative Data: this compound's Effect on Angiogenic Markers
| Cell Line | This compound Concentration | Observed Effect | Reference |
| Ovarian Cancer (OVCAR-3) | 20 µM (24h) | 27% reduction in VEGF mRNA expression | [5] |
| Ovarian Cancer (A2780/CP70) | 20 µM (24h) | 19% reduction in VEGF mRNA expression | [5] |
| Human Retinal Endothelial Cells (HRECs) | 25 µM | Suppressed high glucose-induced VEGF and PGF mRNA and protein expression | [11] |
Experimental Protocol: Tube Formation Assay
The tube formation assay is a widely used in vitro method to assess the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
-
Matrigel Coating: A basement membrane matrix, such as Matrigel, is thawed on ice and used to coat the wells of a 96-well plate. The plate is then incubated at 37°C for at least 30 minutes to allow the gel to solidify.[12]
-
Cell Seeding: Endothelial cells (e.g., HUVECs) are harvested and resuspended in a medium containing the test compounds (e.g., this compound at various concentrations) and a pro-angiogenic stimulus (e.g., VEGF).
-
Incubation: The cell suspension is added to the Matrigel-coated wells and incubated at 37°C in a CO2 incubator for a period of 4 to 24 hours.
-
Visualization and Quantification: The formation of tube-like structures is observed and photographed using a microscope. The extent of tube formation can be quantified by measuring parameters such as the total tube length, the number of branch points, and the number of enclosed loops using image analysis software.[12][13]
Anti-Metastasis: Inhibiting Cancer Cell Invasion and Migration
Metastasis is a major cause of cancer-related mortality. This compound has demonstrated the ability to inhibit the metastatic cascade by targeting cell adhesion, migration, and invasion.[2]
A key mechanism in this process is the downregulation of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9.[9][14] These enzymes are responsible for degrading the extracellular matrix (ECM), allowing cancer cells to invade surrounding tissues and enter the bloodstream. This compound has been shown to reduce both the expression and activity of MMP-2 and MMP-9 in various cancer cell lines, including breast and colon cancer.[9][15][16] This inhibitory effect is often mediated through the suppression of signaling pathways like MAPK and the transcription factor AP-1, which regulate MMP gene expression.[16]
Quantitative Data: this compound's Effect on Metastatic Markers
| Cancer Cell Line | This compound Concentration | Observed Effect | Reference |
| MDA-MB-231 Breast Cancer | 10, 20, 40 µM | Dose-dependent reduction in MMP-2 and MMP-9 activity and protein expression | [15] |
| Human Colon Cancer | - | Reduced expression of MMP1, MMP2, and MMP9 | [9] |
| Triple-Negative Breast Cancer | - | Downregulation of MMP-3 and MMP-9 levels | [4][17][18] |
Experimental Protocol: Matrigel Invasion Assay (Transwell Assay)
The Matrigel invasion assay is a common in vitro method to evaluate the invasive potential of cancer cells.
-
Insert Preparation: Transwell inserts with a porous membrane (typically 8 µm pores) are coated with a thin layer of Matrigel, which serves as an artificial basement membrane. The inserts are then placed in a 24-well plate.[19][20][21]
-
Cell Seeding: Cancer cells, pre-treated with or without this compound, are seeded into the upper chamber of the inserts in a serum-free medium.
-
Chemoattractant: The lower chamber of the well is filled with a medium containing a chemoattractant, such as fetal bovine serum (FBS), to stimulate cell invasion.[20]
-
Incubation: The plate is incubated for 24-48 hours, allowing invasive cells to degrade the Matrigel and migrate through the porous membrane towards the chemoattractant.[20]
-
Staining and Quantification: Non-invading cells on the upper surface of the membrane are removed with a cotton swab. The cells that have invaded to the lower surface of the membrane are fixed and stained with a dye like crystal violet. The number of invaded cells is then counted under a microscope in several random fields, or the stain is eluted and quantified by measuring its absorbance.[19]
Modulation of Key Signaling Pathways
The anticancer effects of this compound are underpinned by its ability to modulate several critical intracellular signaling pathways that are often dysregulated in cancer.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and angiogenesis. This compound has been shown to inhibit this pathway by reducing the phosphorylation of key components like PI3K, Akt, and mTOR in various cancer cells, including endometrial and ovarian cancer.[5] The inhibition of this pathway contributes to this compound's pro-apoptotic and anti-angiogenic effects.
MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, plays a crucial role in cell proliferation, differentiation, and apoptosis. This compound's effect on this pathway can be context-dependent. In some cancers, it inhibits the MAPK/ERK pathway, leading to reduced cell proliferation and VEGF expression.[5][22][23] In other contexts, it can activate JNK and p38, contributing to the induction of apoptosis.[5]
NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, which is closely linked to cancer development and progression. This compound has been shown to inhibit the NF-κB pathway, leading to a reduction in the expression of pro-inflammatory cytokines and other NF-κB target genes that promote cancer cell survival and angiogenesis.[5][23]
References
- 1. Anti-cancer Effect and Underlying Mechanism(s) of this compound, a Phytoestrogen, on the Regulation of Apoptosis in Diverse Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Anticancer Potential of this compound: A Systematic Review Based on In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Anticancer Effects and Therapeutic Potential of this compound in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound Suppresses Proliferation and Induces Cell Cycle Arrest, Apoptosis, and DNA Damage in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound induced the apoptosis via cell cycle arrest in human breast cancer MDA-MB-453 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Effect of this compound on the Biological Behavior of Human Colon Cancer via Regulating MMP1, MMP2, and MMP9 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound inhibits angiogenesis and VEGF expression through both HIF dependent and independent pathways in human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound inhibited VEGF and PGF expression and in vitro angiogenesis of HRECs under diabetic-like environment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ibidi.com [ibidi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Inhibitory effects of this compound on the invasion of human breast carcinoma cells by downregulating the expression and activity of matrix metalloproteinase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The Anticancer Effects and Therapeutic Potential of this compound in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Matrigel Invasion Assay Protocol [bio-protocol.org]
- 20. snapcyte.com [snapcyte.com]
- 21. corning.com [corning.com]
- 22. This compound inhibits VEGF expression and in vitro angiogenesis through a novel ERK-NFκB-cMyc-p21 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound inhibits VEGF expression and in vitro angiogenesis through a novel ERK-NFκB-cMyc-p21 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Kaempferol's Modulation of Core Signaling Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kaempferol, a natural flavonol found in a variety of plants, fruits, and vegetables, has garnered significant attention for its pleiotropic therapeutic properties, including antioxidant, anti-inflammatory, and anti-cancer effects[1][2][3]. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's biological activities, with a specific focus on its modulation of core signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of this promising natural compound.
This compound exerts its effects by targeting multiple key signaling cascades within the cell, thereby influencing a wide range of cellular processes from proliferation and apoptosis to inflammation and antioxidant defense[2][3][4]. Understanding the intricacies of how this compound interacts with these pathways is crucial for harnessing its full therapeutic potential. This guide will delve into the modulation of the PI3K/Akt, MAPK/ERK, NF-κB, and Nrf2 signaling pathways, as well as its role in the induction of apoptosis.
Quantitative Data on this compound's Efficacy
The efficacy of this compound in biological systems is often quantified by its half-maximal inhibitory concentration (IC50) in various cell lines and its impact on the expression and phosphorylation status of key signaling proteins. The following tables summarize key quantitative data from various studies.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| HepG2 | Hepatocellular Carcinoma | 50 | 24, 48, 72 | [5] |
| MDA-MB-231 | Breast Cancer | 60.0 ± 16.3 | 48 | [6] |
| MDA-MB-468 | Breast Cancer | 25.01 ± 0.11 (µg/mL) | Not Specified | [6] |
| MCF-7 | Breast Cancer | 132 ± 0.23 (µg/mL) | Not Specified | [6] |
| T47D | Breast Cancer | 123 ± 0.4 (µg/mL) | Not Specified | [6] |
| HCT116 | Colon Cancer | 50 | Not Specified | [6] |
| HCT-8 | Colon Cancer | 177.78 | Not Specified | [6] |
| HCT-15 | Colon Cancer | 50 | Not Specified | [6] |
| SW480 | Colon Cancer | 50 | Not Specified | [6] |
| 786-O | Renal Cell Carcinoma | Not Specified | Not Specified | [7] |
| 769-P | Renal Cell Carcinoma | Not Specified | Not Specified | [7] |
| HL-60 | Leukemia | 12.5 - 100 | Not Specified | [7] |
| NB4 | Leukemia | 12.5 - 100 | Not Specified | [7] |
| A2780/CP70 | Ovarian Cancer | 40 | 48 | [8] |
| OVCAR-3 | Ovarian Cancer | Not Specified | Not Specified | [8] |
| PANC-1 | Pancreatic Cancer | 50 | 48 | [4] |
| Mia PaCa-2 | Pancreatic Cancer | 50 | 48 | [4] |
| U-2 OS | Osteosarcoma | 100 | 2, 4, 6 | [9] |
| SNU-216 | Gastric Cancer | 50 | Not Specified | [10] |
| SCC-40 | Squamous Cell Carcinoma | >80 (µg/mL) | Not Specified | [11] |
| SK-OV-3 | Ovarian Cancer | >80 (µg/mL) | Not Specified | [11] |
Table 2: Modulation of Key Signaling Proteins by this compound
| Pathway | Protein | Modulation | Cell Line | This compound Concentration (µM) | Effect | Reference |
| PI3K/Akt | p-PI3K | Downregulation | HepG2 | 50 | Inhibition of phosphorylation | [12] |
| p-Akt | Downregulation | HepG2 | 50 | Inhibition of phosphorylation | [12] | |
| p-mTOR | Downregulation | HepG2 | 50 | Inhibition of phosphorylation | [12] | |
| p-Akt | Downregulation | 786-O | Dose-dependent | Inhibition of phosphorylation | [2] | |
| MAPK/ERK | p-ERK1/2 | Downregulation | MDA-MB-231 | 10, 20, 40 | Inhibition of phosphorylation | [1] |
| p-JNK | Downregulation | MDA-MB-231 | 10, 20, 40 | Inhibition of phosphorylation | [1] | |
| p-p38 | Downregulation | MDA-MB-231 | 10, 20, 40 | Inhibition of phosphorylation | [1] | |
| p-ERK | Downregulation | MC-3 | Not Specified | Decreased expression | [13] | |
| p-JNK | Upregulation | MC-3 | Not Specified | Increased expression | [13] | |
| p-p38 | Upregulation | MC-3 | Not Specified | Increased expression | [13] | |
| p-ERK | Downregulation | U-2 OS | 100 | Time-dependent inhibition | [9] | |
| p-p38 | Downregulation | U-2 OS | 100 | Time-dependent inhibition | [9] | |
| p-JNK | Downregulation | U-2 OS | 100 | Time-dependent inhibition | [9] | |
| NF-κB | p65 (nuclear) | Downregulation | Jurkat | 10 | Inhibition of nuclear translocation | |
| DNA Binding | Inhibition | Jurkat | 10 | 15-20% inhibition | ||
| Nrf2 | Nrf2 (nuclear) | Upregulation | THP-1 | 100 | Promotion of nuclear translocation | |
| Nrf2 mRNA | Downregulation | A549, NCIH460 | 25 | Reduction in mRNA levels | ||
| Apoptosis | Bax | Upregulation | PANC-1, Mia PaCa-2 | 50 | Increased expression | [4] |
| Bcl-2 | Downregulation | PANC-1, Mia PaCa-2 | 50 | Decreased expression | [4] | |
| Cleaved Caspase-3 | Upregulation | PANC-1, Mia PaCa-2 | 50 | Increased expression | [4] | |
| Cleaved PARP | Upregulation | PANC-1, Mia PaCa-2 | 50 | Increased expression | [4] | |
| Caspase-3/7, -8, -9 | Upregulation | A2780/CP70 | 40 | Enhanced activity | [8] |
Core Signaling Pathways Modulated by this compound
PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a common feature in many cancers.
This compound has been shown to inhibit the PI3K/Akt/mTOR pathway in various cancer cells. It can downregulate the phosphorylation of key components of this pathway, including PI3K, Akt, and mTOR.[12] This inhibition leads to the suppression of downstream signaling, ultimately resulting in decreased cell proliferation and induction of apoptosis.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascades are key signaling pathways that regulate a wide array of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. The MAPK family includes extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.
This compound has been demonstrated to modulate the MAPK pathway in a context-dependent manner. In some cancer cells, it inhibits the phosphorylation of ERK, JNK, and p38, leading to a reduction in cell proliferation and invasion.[1] Conversely, in other contexts, it can induce apoptosis by activating the JNK and p38 pathways.
NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that plays a central role in regulating the immune and inflammatory responses. Its constitutive activation is implicated in the pathogenesis of various inflammatory diseases and cancers.
This compound exerts potent anti-inflammatory effects by inhibiting the NF-κB signaling pathway. It can prevent the degradation of IκBα, an inhibitory protein of NF-κB, thereby blocking the nuclear translocation and DNA binding of the p65 subunit of NF-κB. This leads to the downregulation of NF-κB target genes, including those encoding pro-inflammatory cytokines and adhesion molecules.
Nrf2 Antioxidant Pathway
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of antioxidant and detoxification genes.
This compound has been shown to activate the Nrf2 pathway, thereby enhancing the cellular antioxidant defense system. It promotes the nuclear translocation of Nrf2 and upregulates the expression of its target genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). However, in some cancer cells, this compound has been reported to inhibit Nrf2, leading to increased reactive oxygen species (ROS) and apoptosis.
Apoptosis Pathway
Apoptosis, or programmed cell death, is a tightly regulated process essential for normal tissue development and homeostasis. Dysregulation of apoptosis is a hallmark of cancer. This compound has been shown to induce apoptosis in various cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
This compound can modulate the expression of Bcl-2 family proteins, increasing the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) members.[4] This leads to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of caspases. Furthermore, this compound can upregulate the expression of death receptors like DR5, sensitizing cancer cells to apoptosis.[8]
Experimental Protocols
This section provides an overview of key experimental methodologies used to investigate the effects of this compound on the signaling pathways described above.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound on different cell lines and to determine its IC50 value.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[4][13]
-
Western Blotting for Phosphorylated Proteins
This technique is used to detect and quantify the levels of specific proteins and their phosphorylated forms in cell lysates after treatment with this compound.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies against the total and phosphorylated forms of the target protein.
-
Protocol:
-
Treat cells with the desired concentrations of this compound for the specified time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-ERK, ERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.[1][2][9]
-
Apoptosis Assay (Flow Cytometry)
This method is used to quantify the percentage of apoptotic cells after this compound treatment.
-
Principle: This assay uses Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane of apoptotic cells, and propidium iodide (PI), a fluorescent dye that stains the DNA of necrotic or late apoptotic cells with compromised membranes.
-
Protocol:
-
Treat cells with this compound at the desired concentrations for the indicated time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. The cell population can be distinguished into four groups: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[4][8]
-
Nrf2 Luciferase Reporter Assay (Generalized Protocol)
This assay is used to measure the transcriptional activity of Nrf2.
-
Principle: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an Antioxidant Response Element (ARE), the DNA binding site for Nrf2. Activation of Nrf2 leads to the expression of luciferase, which can be quantified by measuring its enzymatic activity.
-
Protocol:
-
Seed cells in a 24-well plate.
-
Co-transfect the cells with an ARE-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
After 24 hours, treat the cells with this compound at various concentrations.
-
After the desired treatment time, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
-
NF-κB Electrophoretic Mobility Shift Assay (EMSA) (Generalized Protocol)
EMSA is used to detect the DNA binding activity of NF-κB.
-
Principle: Nuclear extracts containing activated NF-κB are incubated with a labeled DNA probe containing the NF-κB consensus binding site. The protein-DNA complexes are then separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.
-
Protocol:
-
Treat cells with an inflammatory stimulus (e.g., TNF-α) in the presence or absence of this compound.
-
Prepare nuclear extracts from the treated cells.
-
Incubate the nuclear extracts with a biotin- or radio-labeled double-stranded oligonucleotide probe containing the NF-κB binding site.
-
Separate the protein-DNA complexes on a native polyacrylamide gel.
-
Transfer the complexes to a nylon membrane and detect the labeled probe using a chemiluminescent or autoradiographic method.
-
Conclusion
This compound is a multi-target natural compound that modulates several key signaling pathways implicated in the pathogenesis of various diseases, particularly cancer and inflammatory disorders. Its ability to inhibit pro-survival pathways like PI3K/Akt and MAPK/ERK, suppress the pro-inflammatory NF-κB pathway, activate the antioxidant Nrf2 pathway, and induce apoptosis underscores its significant therapeutic potential. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research into the precise mechanisms of action of this compound and for the development of novel therapeutic strategies. Future studies should focus on elucidating the complex interplay between these pathways in response to this compound treatment and on translating these preclinical findings into clinical applications.
References
- 1. licorbio.com [licorbio.com]
- 2. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 3. Nrf2 induction potency of plant-derived compounds determined using an antioxidant response element luciferase reporter and conventional NAD(P)H-quinone acceptor oxidoreductase 1 activity assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. signosisinc.com [signosisinc.com]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. 通用 SYBR Green qPCR 协议 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
- 12. broadpharm.com [broadpharm.com]
- 13. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
Kaempferol: A Technical Guide on its Antioxidant and Anti-inflammatory Mechanisms
Audience: Researchers, scientists, and drug development professionals.
Abstract: Kaempferol, a natural flavonoid ubiquitously found in fruits and vegetables, has garnered significant scientific interest for its potent antioxidant and anti-inflammatory properties.[1][2] Preclinical studies have consistently demonstrated its capacity to modulate key signaling pathways involved in oxidative stress and inflammation, positioning it as a promising candidate for therapeutic innovation.[1] This document provides a comprehensive technical overview of the mechanisms of action of this compound, presenting quantitative data from various in vitro and in vivo studies, detailed experimental protocols, and visual representations of the core signaling pathways.
Antioxidant Effects of this compound
This compound exerts its antioxidant effects through multiple mechanisms, including direct scavenging of reactive oxygen species (ROS) and upregulation of endogenous antioxidant defense systems.[3][4] It effectively reduces oxidative damage by neutralizing free radicals and inhibiting lipid peroxidation.[4] The primary pathway implicated in its indirect antioxidant activity is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][5][6]
Quantitative Data: Antioxidant Activity
The antioxidant capacity of this compound has been quantified using various standard assays. The tables below summarize key findings from the literature.
Table 1: Radical Scavenging and ROS Inhibition by this compound
| Assay Type | Model System | Metric | Result | Reference |
| DPPH Radical Scavenging | Chemical Assay | IC50 | 12.33 ± 0.68 µg/mL | [7] |
| Intracellular ROS Inhibition | Cell-based (unspecified) | IC50 | 7.58 µM | [8] |
| LPS-Induced ROS Reduction | Prostate Organoids | % Inhibition | 40% (at 20 µM) | [9] |
| H₂O₂-Induced ROS Reduction | Human Endothelial Cells | % Inhibition | Significant, dose-dependent decrease at 5-50 µmol/l | [10] |
| Fenton Reaction Inhibition | Chemical Assay | % Suppression of Hydroxyl Radicals | 80% (Cu-kaempferol complex vs. free Cu(II)) |
Table 2: this compound-Induced Activation of the Nrf2 Pathway
| Model System | Treatment | Key Finding | Result | Reference |
| LPS-stimulated Macrophages | This compound | Nrf2 Nuclear Translocation | Increased nuclear Nrf2 levels | [11][12] |
| LPS-stimulated Macrophages | This compound | HO-1 Expression | Upregulated | [11][12] |
| LPS-stimulated BV2 Microglia | This compound-3-O-β-d-glucuronate (K3G) (25 & 50 µM) | Nrf2 and HO-1 Expression | Dose-dependent increase | [13][14] |
| LPS-treated Prostate Organoids | This compound | Nrf2, HO-1, NQO-1 Expression | Increased protein expression | [9] |
Signaling Pathway: Nrf2 Activation
Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. This compound can induce the dissociation of Nrf2 from Keap1, possibly by modifying Keap1 cysteine residues or through kinase-mediated phosphorylation.[6] Once released, Nrf2 translocates to the nucleus, heterodimerizes with Maf proteins, and binds to the Antioxidant Response Element (ARE) in the promoter region of target genes.[5] This leads to the transcription of a suite of cytoprotective enzymes, including Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO-1), and glutathione S-transferases (GSTs), which collectively enhance cellular antioxidant capacity.[11]
Experimental Protocols
This assay measures the capacity of a compound to act as a free radical scavenger or hydrogen donor.[15]
-
Principle: DPPH is a stable free radical with a deep violet color, showing a characteristic absorbance at ~517 nm. In the presence of an antioxidant that donates a hydrogen atom, DPPH is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change to yellow and a decrease in absorbance.[16]
-
Reagents: DPPH solution (typically 0.1 mM in methanol or ethanol), test compound (this compound) dissolved in a suitable solvent at various concentrations, positive control (e.g., Ascorbic acid, Trolox), and solvent for blank.[16]
-
Procedure:
-
Prepare serial dilutions of the this compound solution.[17]
-
Add a defined volume of each this compound dilution to a cuvette or microplate well.[16]
-
Add an equal volume of the DPPH working solution to initiate the reaction.[16][17]
-
Include a control containing only the solvent and DPPH solution.[17]
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30-40 minutes).[16][17]
-
Measure the absorbance of all samples at 517 nm using a spectrophotometer.[16][17]
-
-
Data Analysis: The percentage of scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A₀ - A₁) / A₀] × 100 Where A₀ is the absorbance of the control, and A₁ is the absorbance of the sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the scavenging percentage against the concentration.
This assay quantifies intracellular ROS levels in a cell-based model.
-
Principle: 2',7'-Dichlorodihydrofluorescein diacetate (H2DCF-DA) is a cell-permeable, non-fluorescent probe. Once inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent H2DCF. In the presence of ROS, H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be measured.
-
Procedure:
-
Seed cells (e.g., BV2 microglia, HUVECs) in a multi-well plate and allow them to adhere.[13][14]
-
Pre-treat cells with various concentrations of this compound for a specified duration (e.g., 2 hours).[13][14]
-
Induce oxidative stress by adding an agent like lipopolysaccharide (LPS) or H₂O₂ and incubate for the desired period (e.g., 24 hours).[13][14]
-
Wash the cells with phosphate-buffered saline (PBS).
-
Load the cells with H2DCF-DA solution (typically 10-25 µM) and incubate in the dark (e.g., 30 minutes at 37°C).
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity using a microplate reader or fluorescence microscope (Excitation ~485 nm, Emission ~535 nm).
-
-
Data Analysis: The fluorescence intensity of this compound-treated groups is compared to the LPS/H₂O₂-treated control group to determine the percentage of ROS inhibition.
Anti-inflammatory Effects of this compound
This compound demonstrates robust anti-inflammatory activity by targeting multiple key steps in the inflammatory cascade. Its primary mechanisms include the inhibition of the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway and the suppression of inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).[1][18][19]
Quantitative Data: Anti-inflammatory Activity
Table 3: Inhibition of Inflammatory Mediators and Enzymes by this compound
| Target | Model System | Treatment | Metric | Result | Reference |
| Enzymes | |||||
| COX-2 | LPS-stimulated RAW 264.7 cells | This compound | Protein Expression | Reduced | [20] |
| COX-2 | IL-1β-stimulated RASFs | This compound | mRNA & Protein Expression | Inhibited | [21] |
| iNOS | LPS-stimulated BV2 microglia | K3G (25 & 50 µM) | Protein Expression | Downregulated | [13][14] |
| LOX | Chemical Assay | Extract containing this compound | % Inhibition | Stronger than zileuton (reference) | [22] |
| Cytokines | |||||
| TNF-α | LPS-stimulated HGBECs | This compound | Secretion | Inhibited | [23] |
| IL-6 | LPS-stimulated BV2 microglia | K3G (25 & 50 µM) | Secretion | Dose-dependent inhibition | [13][14] |
| IL-1β | LPS-stimulated HGBECs | This compound | Secretion | Inhibited | [23] |
| Signaling | |||||
| NF-κB p65 | TNF-α-induced Jurkat cells | 10 µM this compound (72h) | Nuclear Translocation | 24.2% ± 1.8 inhibition | [18] |
| NF-κB | Cytokine-stimulated HUVEC | 1–50 µmol/l this compound | DNA-binding | Significantly attenuated | [10] |
Signaling Pathway: NF-κB Inhibition
The NF-κB pathway is a central regulator of inflammation.[18] In resting cells, NF-κB dimers (e.g., p65/p50) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as LPS or TNF-α, trigger a signaling cascade that activates the IκB kinase (IKK) complex.[18] IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate into the nucleus, where it binds to specific DNA sequences and initiates the transcription of pro-inflammatory genes, including those for cytokines (TNF-α, IL-6), chemokines, and enzymes like COX-2 and iNOS.[13][18] this compound has been shown to inhibit this pathway at multiple points, including preventing the phosphorylation and degradation of IκBα and directly inhibiting the nuclear translocation of the p65 subunit.[18][19]
Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
-
Principle: A sandwich ELISA is commonly used for cytokine quantification. A capture antibody specific for the target cytokine (e.g., TNF-α) is pre-coated onto a microplate well. The sample (cell culture supernatant) is added, and the cytokine binds to the antibody. After washing, a biotinylated detection antibody is added, which binds to a different epitope on the cytokine. Finally, a streptavidin-horseradish peroxidase (HRP) conjugate is added, followed by a chromogenic substrate. The intensity of the resulting color is proportional to the amount of cytokine present.
-
Procedure:
-
Culture cells (e.g., HGBECs, BV2 microglia) and pre-treat with various concentrations of this compound for 1-2 hours.[13][14][23]
-
Stimulate the cells with an inflammatory agent like LPS (e.g., 1 µg/mL) for a specified time (e.g., 18-24 hours) to induce cytokine production.[13][14]
-
Collect the cell culture supernatant.
-
Perform the ELISA according to the manufacturer's kit instructions, which typically involves:
-
Adding standards and samples to the pre-coated plate.
-
Incubation and washing steps.
-
Adding the detection antibody.
-
Incubation and washing steps.
-
Adding the enzyme conjugate (e.g., Streptavidin-HRP).
-
Incubation and washing steps.
-
Adding the substrate and stopping the reaction.
-
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis: A standard curve is generated by plotting the absorbance values for each standard against its known concentration. The concentration of the cytokine in the samples is then interpolated from this standard curve.
Western blotting is used to detect the expression levels of specific proteins in a sample.
-
Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a solid membrane (e.g., PVDF or nitrocellulose). The membrane is incubated with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). A substrate is added that reacts with the enzyme to produce a chemiluminescent or colorimetric signal, which can be detected and quantified.
-
Procedure:
-
Treat cells with this compound and/or an inflammatory stimulus as described in previous protocols.[13][23]
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a suitable assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against the target protein (e.g., anti-COX-2, anti-phospho-IκBα, anti-Nrf2).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.[9]
-
Visualize the protein bands using an imaging system. A loading control (e.g., β-actin, GAPDH) is used to ensure equal protein loading.
-
-
Data Analysis: The intensity of the protein bands is quantified using densitometry software (e.g., ImageJ). The expression of the target protein is normalized to the loading control.
Summary and Future Directions
This compound consistently demonstrates significant antioxidant and anti-inflammatory effects across a range of preclinical models. Its ability to concurrently scavenge ROS, enhance endogenous antioxidant defenses via the Nrf2 pathway, and suppress pro-inflammatory signaling through NF-κB inhibition underscores its multifaceted therapeutic potential.[1][2] The quantitative data and established protocols presented in this guide provide a solid foundation for researchers in the field. However, challenges related to this compound's bioavailability and stability in vivo remain.[1] Future research should focus on advanced formulation strategies, such as nano-encapsulation, to overcome these pharmacokinetic limitations.[2][3] Furthermore, while preclinical evidence is strong, more rigorous clinical trials are necessary to validate its efficacy and safety in human populations for the management of inflammatory diseases.[1][3][24]
References
- 1. This compound: Unveiling its anti-inflammatory properties for therapeutic innovation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Potential of this compound, a Flavonoid in the Management of Pathogenesis via Modulation of Inflammation and Other Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound as a Dietary Anti-Inflammatory Agent: Current Therapeutic Standing | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Therapeutic Potential of Kaemferol and Other Naturally Occurring Polyphenols Might Be Modulated by Nrf2-ARE Signaling Pathway: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. This compound Alleviates Mitochondrial Damage by Reducing Mitochondrial Reactive Oxygen Species Production in Lipopolysaccharide-Induced Prostate Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A comparison of the effects of this compound and quercetin on cytokine-induced pro-inflammatory status of cultured human endothelial cells | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 11. This compound inhibits oxidative stress and reduces macrophage pyroptosis by activating the NRF2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound inhibits oxidative stress and reduces macrophage pyroptosis by activating the NRF2 signaling pathway | PLOS One [journals.plos.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Antioxidant and Antineuroinflammatory Mechanisms of this compound-3-O-β-d-Glucuronate on Lipopolysaccharide-Stimulated BV2 Microglial Cells through the Nrf2/HO-1 Signaling Cascade and MAPK/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. acmeresearchlabs.in [acmeresearchlabs.in]
- 17. mdpi.com [mdpi.com]
- 18. ar.iiarjournals.org [ar.iiarjournals.org]
- 19. This compound modulates pro-inflammatory NF-κB activation by suppressing advanced glycation endproducts-induced NADPH oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound inhibits UVB-induced COX-2 expression by suppressing Src kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. This compound attenuates inflammation in lipopolysaccharide-induced gallbladder epithelial cells by inhibiting the MAPK/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A randomized, placebo-controlled trial evaluating the safety of excessive administration of this compound aglycone - PubMed [pubmed.ncbi.nlm.nih.gov]
Kaempferol's Role in Apoptosis and Cell Cycle Regulation: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Kaempferol is a natural flavonol, a type of flavonoid, found in a variety of fruits, vegetables, and medicinal herbs.[1][2] Extensive in vitro and in vivo studies have highlighted its health-promoting benefits, including antioxidant, anti-inflammatory, and potent anti-cancer properties.[3][4] this compound exerts its anti-cancer effects by modulating critical cellular signaling pathways that are often dysregulated in cancer.[5][6] It can trigger programmed cell death (apoptosis), halt the cell division cycle, and inhibit angiogenesis and metastasis.[1][4] This technical guide provides an in-depth review of the molecular mechanisms through which this compound induces apoptosis and regulates the cell cycle, presenting quantitative data, detailed experimental protocols, and visual diagrams of the core signaling pathways.
This compound and the Induction of Apoptosis
Apoptosis is a crucial process of programmed cell death essential for tissue homeostasis.[7] Cancer cells often develop mechanisms to evade apoptosis, leading to uncontrolled proliferation. This compound has been shown to induce apoptosis in a wide range of cancer cell lines through the modulation of multiple signaling cascades, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][8]
Signaling Pathways
2.1.1 Intrinsic and Extrinsic Apoptosis Pathways this compound activates the intrinsic pathway by disrupting the mitochondrial membrane potential, leading to the release of cytochrome c.[5] This, in turn, activates a cascade of caspase enzymes. It also triggers the extrinsic pathway by upregulating the expression of death receptors (DR4 and DR5) on the cell surface, making cancer cells more sensitive to apoptosis-inducing ligands like TRAIL.[1][9][10] A key mechanism involves the activation of initiator caspases, such as caspase-8 (extrinsic) and caspase-9 (intrinsic), which then converge to activate the executioner caspase-3, leading to the cleavage of critical cellular substrates like PARP and ultimately, cell death.[1][8][11] this compound's pro-apoptotic activity is also associated with the upregulation of the pro-apoptotic protein Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[1][12][13]
2.1.2 PI3K/Akt/mTOR and MAPK Pathways The PI3K/Akt/mTOR pathway is a crucial signaling cascade for cell survival and proliferation, and its inhibition can lead to apoptosis.[5][14] this compound has been shown to downregulate the phosphorylation of PI3K, Akt, and mTOR, thereby inhibiting this pro-survival pathway and inducing apoptosis in cancer cells like those of the cervix and endometrium.[1][13][14]
The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38 kinases, also plays a complex role. This compound treatment can lead to the phosphorylation and activation of pro-apoptotic JNK and p38, while decreasing the phosphorylation of the pro-survival kinase ERK.[1][12][15] This differential regulation of MAPK signaling contributes to its overall pro-apoptotic effect.
Quantitative Data on this compound-Induced Apoptosis
The efficacy of this compound in inducing apoptosis varies across different cancer cell lines and experimental conditions. The following tables summarize key quantitative findings from various studies.
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Duration | Reference |
|---|---|---|---|---|
| PANC-1 | Pancreatic | 78.75 | 48h | [16] |
| Mia PaCa-2 | Pancreatic | 79.07 | 48h | [16] |
| HeLa | Cervical | 10.48 | 72h | [17] |
| PC-3 | Prostate | 16.9 | - | [11] |
| HCT116 | Colorectal | 53.6 | - | [18] |
| HCT-15 | Colorectal | 50 | - | [18] |
| SCC-9 | Head and Neck | 45.03 | 72h | [19] |
| SCC-25 | Head and Neck | 49.90 | 72h | [19] |
| Huh7 (hypoxic) | Liver | 4.75 | - | [18] |
| HFF (normal) | Normal Fibroblast | 707.00 | 72h |[17] |
Table 2: Apoptosis Rates Induced by this compound
| Cell Line | Concentration (µM) | Duration (h) | Apoptotic Cells (%) | Assay Method | Reference |
|---|---|---|---|---|---|
| MDA-MB-453 | 10 | 24 | 23.12 | Sub-G0 Analysis | [7][20] |
| MDA-MB-453 | 50 | 48 | 31.90 | Sub-G0 Analysis |[7][20] |
Key Experimental Protocols for Apoptosis Assessment
2.3.1 Cell Viability Assay (MTT/MTS Assay)
-
Principle: Measures the metabolic activity of viable cells. Tetrazolium salts (MTT or MTS) are reduced by mitochondrial dehydrogenases in living cells to form a colored formazan product, which is quantified spectrophotometrically.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for specified time points (e.g., 24, 48, 72 hours).[17]
-
Add 10-20 µL of MTT (5 mg/mL) or MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
2.3.2 Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
-
Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus staining only late apoptotic and necrotic cells.
-
Protocol:
-
Treat cells with this compound as described above.
-
Harvest cells, including any floating cells from the supernatant, by trypsinization and centrifugation.
-
Wash the cell pellet with cold PBS.
-
Resuspend cells in 100 µL of 1X Binding Buffer provided in the commercial kit.[10][15]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[15]
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer.
-
Analyze the cells immediately using a flow cytometer.
-
2.3.3 Caspase Activity Assay
-
Principle: Measures the activity of key apoptosis-related enzymes (caspase-3, -8, -9). A specific peptide substrate for the caspase is labeled with a colorimetric or fluorometric reporter. Cleavage of the substrate by the active caspase releases the reporter, which is then quantified.
-
Protocol:
-
Treat cells with this compound and lyse them to release cellular contents.
-
Determine the total protein concentration of the lysates for normalization.
-
Add the cell lysate to a 96-well plate.
-
Add the reaction buffer containing the specific caspase substrate (e.g., DEVD-pNA for caspase-3).
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance (colorimetric) or fluorescence at the appropriate wavelength.[21][22]
-
Calculate caspase activity relative to the control and normalize to total protein concentration.
-
This compound and Cell Cycle Regulation
Uncontrolled cell cycle progression is a hallmark of cancer. This compound can disrupt this process by inducing cell cycle arrest, primarily at the G1/S and G2/M checkpoints, thereby preventing cancer cells from dividing.[7][23]
Mechanisms of Cell Cycle Arrest
3.1.1 G2/M Phase Arrest this compound frequently induces G2/M phase arrest in various cancer cell types, including breast, ovarian, and hepatic cancer cells.[5][7][24] This is primarily achieved by downregulating the expression and activity of the key G2/M regulatory complex, CDK1/Cyclin B.[2][7][24] this compound can also activate checkpoint kinases like Chk2, which in turn can inhibit Cdc25C.[9] Inactivated Cdc25C cannot activate CDK1, leading to a halt in the cell cycle before mitosis.[9] Furthermore, this compound can increase the expression of the CDK inhibitor p21, which also contributes to the inhibition of CDK1 activity.[9]
3.1.2 G1 and G0/G1 Phase Arrest In other contexts, such as in colon and ovarian cancer cells, this compound induces G1 or G0/G1 arrest.[23][25] This is achieved by inhibiting the activity of G1-phase-specific CDKs like CDK2 and CDK4, and downregulating the protein levels of their regulatory partners, Cyclin D1 and Cyclin E.[3][23] This inhibition prevents the phosphorylation of the retinoblastoma protein (Rb), keeping it in its active, growth-suppressive state and blocking entry into the S phase.
Quantitative Data on Cell Cycle Distribution
The following table summarizes the effects of this compound on cell cycle phase distribution in different cancer cell lines.
Table 3: Effect of this compound on Cell Cycle Distribution
| Cell Line | Treatment | % Cells in G1/G0 | % Cells in S | % Cells in G2/M | Reference |
|---|---|---|---|---|---|
| MDA-MB-231 | Control (48h) | 85.48 | - | 9.27 | [26] |
| This compound (48h) | 51.35 | - | 37.50 | [26] | |
| MDA-MB-453 | Control | - | 21.80 | 16.75 | [7] |
| 50 µM this compound (24h) | - | 28.12 | 8.75 | [7] | |
| 10 µM this compound (48h) | - | 30.90 | 9.84 | [7] | |
| OVACAR-3 | Control | 67.11 | - | - | [25] |
| | this compound | 78.16 | - | - |[25] |
Key Experimental Protocol for Cell Cycle Analysis
3.3.1 Cell Cycle Analysis by Propidium Iodide (PI) Staining
-
Principle: PI is a stoichiometric dye that binds to DNA. The amount of fluorescence emitted by PI-stained cells is directly proportional to the amount of DNA they contain. This allows for the differentiation of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle.
-
Protocol:
-
Seed and treat cells with this compound for the desired time.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours (or up to several weeks).[23][26]
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA.[7][23]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer, collecting fluorescence data.
-
Use cell cycle analysis software (e.g., ModFit LT) to deconvolute the DNA content histogram and determine the percentage of cells in each phase.[7][26]
-
Conclusion
This compound demonstrates significant potential as an anti-cancer agent by effectively targeting two fundamental pillars of cancer cell survival and proliferation: apoptosis evasion and dysregulated cell cycle progression. It induces programmed cell death through both intrinsic and extrinsic pathways, notably by modulating the Bcl-2 protein family, activating caspases, and inhibiting pro-survival signaling cascades such as PI3K/Akt. Concurrently, it imposes critical checkpoints on the cell cycle, primarily at the G1/S and G2/M transitions, by downregulating the activity of key CDK/Cyclin complexes. The data presented herein underscore the multi-faceted mechanisms of this compound, making it a compelling candidate for further investigation in drug development and as a potential adjuvant in cancer therapy.
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-cancer Effect and Underlying Mechanism(s) of this compound, a Phytoestrogen, on the Regulation of Apoptosis in Diverse Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound – A dietary anticancer molecule with multiple mechanisms of action: Recent trends and advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Properties of this compound on Cellular Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer Properties of this compound on Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Properties of this compound on Cellular Signaling Pathways. | Semantic Scholar [semanticscholar.org]
- 7. This compound induced the apoptosis via cell cycle arrest in human breast cancer MDA-MB-453 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of caspase cascade pathway by this compound-3-O-rhamnoside in LNCaP prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound Sensitizes Human Ovarian Cancer Cells-OVCAR-3 and SKOV-3 to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)-Induced Apoptosis via JNK/ERK-CHOP Pathway and Up-Regulation of Death Receptors 4 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hrcak.srce.hr [hrcak.srce.hr]
- 12. This compound Attenuates Myocardial Ischemic Injury via Inhibition of MAPK Signaling Pathway in Experimental Model of Myocardial Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Inhibits Cervical Cancer Cells by Inducing Apoptosis and Autophagy via Inactivation of the PI3K/AKT/mTOR Signaling Pathway | Anticancer Research [ar.iiarjournals.org]
- 14. This compound Inhibits Cervical Cancer Cells by Inducing Apoptosis and Autophagy via Inactivation of the PI3K/AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound induces apoptosis through the MAPK pathway and regulates JNK-mediated autophagy in MC-3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound induces ROS-dependent apoptosis in pancreatic cancer cells via TGM2-mediated Akt/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound increases apoptosis in human cervical cancer HeLa cells via PI3K/AKT and telomerase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Molecular Pathways Involved in the Anti-Cancer Activity of Flavonols: A Focus on Myricetin and this compound [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. This compound induces apoptosis in ovarian cancer cells through activating p53 in the intrinsic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound Induces Cell Cycle Arrest in HT-29 Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. This compound induces autophagy through AMPK and AKT signaling molecules and causes G2/M arrest via downregulation of CDK1/cyclin B in SK-HEP-1 human hepatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Kaempferol's Effects on Angiogenesis and Metastasis: A Technical Guide
Introduction
Kaempferol is a natural flavonoid polyphenol found abundantly in a variety of plant-based foods, including broccoli, kale, tea, and spinach.[1] Extensive research has highlighted its potential as a chemopreventive and therapeutic agent against various cancers.[2] Its anticancer properties are attributed to its ability to modulate critical cellular signaling pathways involved in apoptosis, cell cycle regulation, inflammation, angiogenesis, and metastasis.[1] This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's effects on angiogenesis and metastasis, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.
I. This compound's Effect on Angiogenesis
Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and dissemination.[3] this compound has been shown to exert significant anti-angiogenic effects by targeting endothelial cells and key signaling molecules.[4] It effectively inhibits endothelial cell migration, tube formation, and microvessel sprouting.[4]
Quantitative Data on Anti-Angiogenic Effects
The following table summarizes the quantitative effects of this compound on various parameters of angiogenesis.
| Parameter | Cell Line/Model | This compound Concentration | Observed Effect | Reference |
| Cell Viability | Endothelial Cells | >100 µM | Significant decrease in viability | [4] |
| VEGF Protein Secretion | Ovarian Cancer Cells (OVCAR-3, A2780/CP70) | 10 µM | ~20% inhibition | [3] |
| VEGF mRNA Expression | Ovarian Cancer Cells (OVCAR-3, A2780/CP70) | 20 µM | ~20% inhibition | [3] |
| Cell Migration & Tube Formation | Endothelial Cells | 40 µM | Significant inhibition | [4] |
| ERK Phosphorylation | Ovarian Cancer Cells | 10 µM | Significant inhibition at 2 hours | [5] |
| VEGF-induced Migration | Human Umbilical Vein Endothelial Cells (HUVECs) | 40 µM | Blocked VEGF-induced migration | [6] |
| VEGF-induced Tube Formation | Human Umbilical Vein Endothelial Cells (HUVECs) | 40 µM | Significant reduction in tube formation | [6] |
Signaling Pathways in Anti-Angiogenesis
This compound's anti-angiogenic activity is mediated through the modulation of several key signaling pathways. It primarily suppresses the activation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Hypoxia-Inducible Factor-1α (HIF-1α).[4] This is achieved by inhibiting upstream signaling cascades, including the PI3K/Akt/mTOR and ERK/p38 MAPK pathways, which are essential for the growth, survival, and migration of endothelial cells.[4][7] Additionally, this compound has been shown to inhibit VEGF expression through a novel ERK-NFκB-cMyc-p21 pathway in ovarian cancer cells.[5][8] In some contexts, this compound can also inhibit angiogenesis by targeting both HIF-dependent (Akt/HIF) and HIF-independent (ESRRA) pathways.[3][9]
Experimental Protocols for Angiogenesis Assays
-
Cell Viability (MTT Assay):
-
Seed endothelial cells (e.g., HUVECs) in a 96-well plate at a density of 3 x 10³ to 8 x 10³ cells/well and incubate for 16-24 hours.[3][10]
-
Treat the cells with various concentrations of this compound (e.g., 10, 20, 40, 50, 100, 200 µM) for 24 to 48 hours.[3][4]
-
Add MTT solution (5 mg/ml) to each well and incubate for an additional 2-4 hours at 37°C.[11]
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the untreated control.[4]
-
-
Tube Formation Assay:
-
Coat the wells of a 96-well plate with Matrigel and allow it to polymerize at 37°C for 30-60 minutes.[4][12]
-
Seed endothelial cells (3 x 10⁴ cells/well) onto the Matrigel-coated plate.[4]
-
Treat the cells with various concentrations of this compound in the presence or absence of a pro-angiogenic factor like VEGF (5 ng/ml).[13]
-
Visualize and photograph the formation of tubular structures under an inverted microscope.
-
Quantify tube formation by measuring the total tube length or counting branching points, normalized to the untreated control.[4][13]
-
-
Aortic Ring Sprouting Assay:
-
Dissect thoracic aortas from rats and cut them into 1-mm thick rings.[11][12]
-
Embed the aortic rings in Matrigel in a culture plate.
-
Incubate the rings with medium containing this compound and/or VEGF.
-
Observe and photograph the outgrowth of microvessels from the rings over a period of 8 days.[11][12]
-
Quantify the area of microvascular sprouting using image analysis software.[11]
-
II. This compound's Effect on Metastasis
Metastasis is a multi-step process involving cell migration, invasion, and colonization of distant organs. It is a major cause of cancer-related mortality.[14] this compound has demonstrated potent anti-metastatic properties by inhibiting key events in the metastatic cascade, such as the degradation of the extracellular matrix (ECM) and the epithelial-mesenchymal transition (EMT).[8][15]
Quantitative Data on Anti-Metastatic Effects
The following table summarizes the quantitative effects of this compound on various parameters of metastasis.
| Parameter | Cell Line/Model | This compound Concentration | Observed Effect | Reference |
| MMP-2/9 Activity | Human Osteosarcoma (U-2 OS) | 50 µM | >50% inhibition of MMP-2, >60% inhibition of MMP-9 | [16] |
| MMP-2/9 Protein Expression | Breast Cancer (MDA-MB-231) | 10-40 µM | Dose-dependent decrease | [17] |
| Cell Migration | Cholangiocarcinoma (CCA) | 30-90 µM | Dose-dependent decrease | [10] |
| Cell Invasion | Cholangiocarcinoma (CCA) | 30-90 µM | Dose-dependent decrease | [10] |
| RhoA/Rac1 Activity | Triple-Negative Breast Cancer | 20 µM | Significant reduction | [18] |
| EMT Marker (E-cadherin) | Lung Cancer (A549) | 10-60 µM | Dose-dependent increase (reversal of EMT) | [19] |
| EMT Marker (Vimentin) | Lung Cancer (A549) | 10-60 µM | Dose-dependent decrease (reversal of EMT) | [19] |
Signaling Pathways in Anti-Metastasis
This compound interferes with metastasis by targeting multiple signaling pathways. A primary mechanism is the downregulation of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, which are crucial for degrading the ECM and facilitating invasion.[16][17][20] This is often achieved by suppressing the Mitogen-Activated Protein Kinase (MAPK) signaling pathways (ERK, JNK, p38) and consequently reducing the DNA binding activity of the transcription factor Activator Protein-1 (AP-1).[8][16][21]
Furthermore, this compound can inhibit EMT, a process where epithelial cells acquire mesenchymal characteristics, enhancing their migratory and invasive potential.[15] this compound has been shown to block TGF-β1-induced EMT by inhibiting Akt1-mediated phosphorylation of Smad3, which prevents the induction of EMT-related transcription factors like Snail.[15][22] This leads to the restoration of epithelial markers like E-cadherin and the suppression of mesenchymal markers such as N-cadherin and vimentin.[15][19]
Experimental Protocols for Metastasis Assays
-
Transwell Migration and Invasion Assay:
-
For invasion assays, coat the upper surface of a Transwell chamber insert (8 µm pore size) with Matrigel. For migration assays, no coating is needed.[10]
-
Pre-treat cancer cells with this compound for 8 hours.[10]
-
Seed the pre-treated cells (e.g., 3 x 10⁴) in serum-free medium into the upper chamber of the insert.[10]
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for 24 hours.[10]
-
Remove non-migrated/invaded cells from the upper surface of the insert.
-
Fix and stain the cells that have moved to the lower surface with 0.5% crystal violet.[10]
-
Count the stained cells under a microscope.
-
-
Wound-Healing Assay:
-
Grow cancer cells to a confluent monolayer in a culture plate.
-
Create a linear scratch or "wound" in the monolayer using a sterile pipette tip.
-
Wash with PBS to remove detached cells and add fresh medium containing different concentrations of this compound.
-
Capture images of the wound at time 0 and subsequent time points (e.g., 24 hours).
-
Measure the width of the wound at different points and calculate the percentage of wound closure relative to the initial width.[10]
-
-
Gelatin Zymography (for MMP-2/9 activity):
-
Treat cells with this compound for 24 hours in serum-free medium.
-
Collect the conditioned medium, which contains secreted MMPs.
-
Perform polyacrylamide gel electrophoresis (PAGE) under non-reducing conditions using a gel co-polymerized with gelatin.
-
After electrophoresis, wash the gel to remove SDS and incubate it in a developing buffer to allow MMPs to digest the gelatin.
-
Stain the gel with Coomassie Brilliant Blue. Areas of enzymatic activity will appear as clear bands against a blue background.
-
Quantify the intensity of the bands using densitometry.[17]
-
III. General Experimental Workflow
The following diagram illustrates a typical workflow for investigating the anti-angiogenic and anti-metastatic effects of this compound.
IV. Conclusion
This compound demonstrates significant potential as an anti-cancer agent by effectively inhibiting angiogenesis and metastasis. Its multi-targeted approach, involving the suppression of key signaling pathways such as PI3K/Akt/mTOR, MAPK, and TGF-β/Smad, makes it a compelling candidate for further investigation. The data and protocols summarized in this guide provide a comprehensive resource for researchers and drug development professionals. Future studies should focus on optimizing its bioavailability and evaluating its efficacy and safety in preclinical and clinical settings, potentially in combination with existing chemotherapeutic agents, to fully realize its therapeutic promise in oncology.[8][23]
References
- 1. Anticancer Properties of this compound on Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound Inhibits Angiogenesis and VEGF Expression Through Both HIF Dependent and Independent Pathways in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Inhibits Angiogenesis by Suppressing HIF-1α and VEGFR2 Activation via ERK/p38 MAPK and PI3K/Akt/mTOR Signaling Pathways in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits VEGF expression and in vitro angiogenesis through a novel ERK-NFκB-cMyc-p21 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound inhibits angiogenic ability by targeting VEGF receptor-2 and downregulating the PI3K/AKT, MEK and ERK pathways in VEGF-stimulated human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. This compound inhibits the growth and metastasis of cholangiocarcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, a Major Flavonoid in Ginkgo Folium, Potentiates Angiogenic Functions in Cultured Endothelial Cells by Binding to Vascular Endothelial Growth Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | this compound, a Major Flavonoid in Ginkgo Folium, Potentiates Angiogenic Functions in Cultured Endothelial Cells by Binding to Vascular Endothelial Growth Factor [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. This compound – A dietary anticancer molecule with multiple mechanisms of action: Recent trends and advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Suppresses Transforming Growth Factor-β1–Induced Epithelial-to-Mesenchymal Transition and Migration of A549 Lung Cancer Cells by Inhibiting Akt1-Mediated Phosphorylation of Smad3 at Threonine-179 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. researchgate.net [researchgate.net]
- 18. Low dose of this compound suppresses the migration and invasion of triple-negative breast cancer cells by downregulating the activities of RhoA and Rac1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Inhibitory effects of this compound on the invasion of human breast carcinoma cells by downregulating the expression and activity of matrix metalloproteinase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound Reduces Matrix Metalloproteinase-2 Expression by Down-Regulating ERK1/2 and the Activator Protein-1 Signaling Pathways in Oral Cancer Cells | PLOS One [journals.plos.org]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
Methodological & Application
Unlocking the Potential of Kaempferol: Detailed Application Notes and Protocols for Extraction from Plant Material
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed protocols for the extraction of Kaempferol, a promising flavonoid with significant therapeutic potential, from various plant materials. The following sections offer a comparative analysis of different extraction methodologies, complete with quantitative data and step-by-step experimental procedures. Visual workflows are included to facilitate a clear understanding of each process.
Introduction to this compound and its Significance
This compound is a natural flavonol found in a wide variety of plants and plant-derived foods.[1] Extensive research has demonstrated its diverse pharmacological properties, including antioxidant, anti-inflammatory, anti-cancer, and anti-diabetic activities.[2][3][4] These attributes make this compound a compound of great interest for the development of new therapeutics and nutraceuticals. The efficient extraction of this compound from its natural sources is a critical first step in harnessing its potential.
Comparative Overview of this compound Extraction Methods
The selection of an appropriate extraction method is paramount for maximizing the yield and purity of this compound. This section provides a comparative summary of commonly employed techniques, with quantitative data presented for easy comparison.
Table 1: Comparison of this compound Extraction Methods and their Quantitative Parameters
| Extraction Method | Plant Material & Part | Solvent System | Solvent:Solid Ratio | Temperature (°C) | Time | This compound Yield | Reference |
| Maceration | Prosopis juliflora leaves | Ethyl Acetate | - | Room Temp | - | 92.54 mg/L | [5][6][7] |
| Maceration | Soursop (Annona muricata) leaves | Ethanol | 1 g:5 mL | Room Temp | 1 week | - | [8] |
| Reflux | Prosopis juliflora leaves | Ethyl Acetate | - | - | - | Most significant amount | [5][6][7] |
| Reflux | Coriandrum sativum L. | 45% aq. Methanol with 1.85 M HCl | 30 mL/g | 84 | 2 hours | 10.1 mg/kg | [9] |
| Ultrasound-Assisted Extraction (UAE) | Ocimum basilicum (Basil) leaves | 80% Methanol | - | 60 | 5 min | 94.7 ng/spot (HPTLC) | [1][10][11] |
| Ultrasound-Assisted Extraction (UAE) | Cassia alata leaves | 100% Ethanol | 1:20 (g:mL) | - | - | 18.60 mg/g DW | [12] |
| Ultrasound-Assisted Extraction (UAE) | Psidium cattleianum leaves | - | - | - | 4 min | - | [13] |
| Microwave-Assisted Extraction (MAE) | Cassia alata leaves | 100% Ethanol | 1:20 (g:mL) | - | 4 min | 21.55 mg/g DW | [12] |
| Microwave-Assisted Extraction (MAE) | Kaempferia parviflora rhizome | Water | 10:1 (mL:g) | - | 2 min | - | [14] |
| Supercritical Fluid Extraction (SFE) | Tea seed cake | 60% Ethanol (co-solvent) | - | 80 | 150 min | 19.45 mg/g | [2] |
Note: '-' indicates data not specified in the cited source. DW = Dry Weight.
Experimental Protocols
This section provides detailed, step-by-step protocols for the most effective this compound extraction methods identified.
Protocol 1: Maceration
Maceration is a simple and widely used technique that involves soaking the plant material in a solvent for an extended period.[15]
Materials:
-
Dried and powdered plant material
-
Solvent (e.g., 70% Ethanol, Ethyl Acetate)
-
Sealed container (e.g., Erlenmeyer flask with stopper)
-
Shaker or magnetic stirrer
-
Filter paper (e.g., Whatman No. 1)
-
Rotary evaporator
Procedure:
-
Weigh 20 g of the dried, powdered plant material.
-
Add 200 mL of 70% ethanol to the plant material in a sealed container.[15]
-
Place the container on a shaker and agitate at room temperature for 48 hours.[15]
-
Filter the extract through Whatman No. 1 filter paper to separate the plant residue from the filtrate.[15]
-
Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude extract.[15]
Protocol 2: Ultrasound-Assisted Extraction (UAE)
UAE utilizes ultrasonic waves to disrupt cell walls, which enhances solvent penetration and improves extraction efficiency, often leading to higher yields in shorter times.[13][15]
Materials:
-
Dried and powdered plant material
-
Solvent (e.g., 80% Methanol)
-
Beaker or flask
-
Ultrasonic bath or probe sonicator
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Weigh 10 g of the dried, powdered plant material.
-
Add 100 mL of 80% methanol to the plant material in a flask.[15]
-
Place the flask in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 40°C).[15]
-
Filter the extract through Whatman No. 1 filter paper.[15]
-
Repeat the extraction process on the plant residue two more times to ensure complete extraction.[15]
-
Combine the filtrates and concentrate the solvent using a rotary evaporator at a temperature below 50°C.[15]
-
Lyophilize the concentrated extract using a freeze-dryer to obtain a crude powder.[15]
Protocol 3: Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to heat the solvent and plant material, leading to a rapid extraction process.
Materials:
-
Dried and powdered plant material
-
Solvent (e.g., 100% Ethanol)
-
Microwave extraction system with a reflux apparatus
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Place a known amount of powdered plant material (e.g., 1 g) in the extraction vessel.
-
Add the appropriate volume of solvent (e.g., 20 mL of 100% ethanol for a 1:20 solid-to-solvent ratio).[12]
-
Set the microwave power (e.g., 360 W) and extraction time (e.g., 4 minutes).[12][14]
-
After extraction, allow the mixture to cool.
-
Filter the extract to separate the solid residue.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude extract.
Protocol 4: Supercritical Fluid Extraction (SFE)
SFE utilizes a supercritical fluid, typically CO2, as the extraction solvent.[2][16][17] This method is known for its selectivity and the ability to obtain high-purity extracts.[2]
Materials:
-
Dried and powdered plant material
-
Supercritical fluid extraction system
-
CO2 supply
-
Co-solvent (e.g., Ethanol)
Procedure:
-
Pack the extraction vessel with a known amount of the dried, powdered plant material.
-
Set the extraction parameters: pressure (e.g., 20 MPa), temperature (e.g., 80°C), and co-solvent percentage (e.g., 60% ethanol).[2]
-
Pump supercritical CO2 and the co-solvent through the extraction vessel for a specified time (e.g., 150 minutes).[2]
-
The extracted compounds are precipitated in a separator by reducing the pressure.
-
Collect the extract from the separator.
Visualizing the Extraction Workflows
The following diagrams illustrate the general workflows for the described extraction methods.
Purification of this compound Extract
Following extraction, the crude extract typically contains a mixture of compounds. Further purification is often necessary to isolate this compound.
Protocol 5: Column Chromatography
Materials:
-
Crude this compound extract
-
Silica gel (for column chromatography)
-
Glass column
-
Solvent system (e.g., a gradient of chloroform and methanol)
-
Collection tubes
-
TLC plates and developing chamber
-
UV lamp
Procedure:
-
Prepare a slurry of silica gel in the initial mobile phase solvent and pack it into the glass column.[15]
-
Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.[15]
-
Elute the column with a solvent gradient of increasing polarity (e.g., starting with 100% chloroform and gradually increasing the percentage of methanol).
-
Collect fractions of the eluate in separate tubes.[15]
-
Monitor the fractions using Thin Layer Chromatography (TLC). Spot each fraction on a TLC plate, develop the plate in an appropriate solvent system, and visualize the spots under a UV lamp.[15]
-
Combine the fractions that contain the pure this compound.
-
Evaporate the solvent from the combined fractions to obtain the purified this compound.[15]
Conclusion
This document provides a detailed guide to the extraction of this compound from plant materials, targeting researchers and professionals in drug development. The choice of extraction method will depend on factors such as the plant matrix, desired yield and purity, available equipment, and environmental considerations. Modern techniques like UAE and MAE offer advantages in terms of efficiency and reduced extraction time, while SFE provides high selectivity. The provided protocols and workflows serve as a practical resource for the successful isolation of this valuable flavonoid for further research and application.
References
- 1. Optimization of Ultrasonicated this compound Extraction from Ocimum basilicum Using a Box–Behnken Design and Its Densitometric Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extraction of this compound and Its Glycosides Using Supercritical Fluids from Plant Sources: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extraction of this compound and Its Glycosides Using Supercritical Fluids from Plant Sources: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advance toward isolation, extraction, metabolism and health benefits of this compound, a major dietary flavonoid with future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative assessment of extraction methods and quantitative HPLC estimation of this compound in the leaves of Prosopis Juliflora Linn Growing in Iraq | Semantic Scholar [semanticscholar.org]
- 6. jou.jobrs.edu.iq [jou.jobrs.edu.iq]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. jocpr.com [jocpr.com]
- 9. jfda-online.com [jfda-online.com]
- 10. Optimization of Ultrasonicated this compound Extraction from Ocimum basilicum Using a Box–Behnken Design and Its Densitometric Validation [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Ultrasound-Assisted Extraction of Phenolic Compounds from Psidium cattleianum Leaves: Optimization Using the Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eprints.usm.my [eprints.usm.my]
- 15. benchchem.com [benchchem.com]
- 16. scilit.com [scilit.com]
- 17. ftb.com.hr [ftb.com.hr]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantification of Kaempferol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the quantitative analysis of Kaempferol, a natural flavonol with significant antioxidant and anticancer properties, using High-Performance Liquid Chromatography (HPLC).[1][2] The protocols outlined herein are designed for researchers, scientists, and professionals in drug development who require a reliable method for the determination of this compound in various samples, including plant extracts and pharmaceutical formulations.[1] This application note includes comprehensive experimental protocols, a summary of chromatographic conditions, and visual representations of the experimental workflow and a relevant biological signaling pathway.
Introduction
This compound (3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one) is a natural flavonoid found in a variety of plants, such as broccoli, kale, tea, and various medicinal herbs.[2][3][4] It has garnered significant attention in the scientific community for its wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1] The anticancer properties of this compound are attributed to its ability to modulate critical cellular signaling pathways involved in apoptosis, angiogenesis, and metastasis.[2][5] Accurate and precise quantification of this compound is crucial for quality control of herbal products, dietary supplements, and for pharmacokinetic studies.[1] HPLC is a powerful analytical technique that offers high sensitivity and resolution for the separation and quantification of flavonoids like this compound.[1][6]
HPLC Methodologies for this compound Analysis
Several HPLC methods have been developed for the analysis of this compound. A summary of various chromatographic conditions is presented in Table 1 for easy comparison. These methods typically employ a reversed-phase C18 column with a mobile phase consisting of a mixture of an organic solvent (like methanol or acetonitrile) and an aqueous solution, often with an acid modifier (like formic or phosphoric acid) to improve peak shape and resolution.[1][6][7][8]
Table 1: Summary of HPLC Conditions for this compound Quantification
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Stationary Phase | C18 column[1] | YMC-pack ODS-A (250 × 4.6 mm, 5 µm)[7] | Reversed-phase C18[8] | C18 column (150 × 4.6 mm, 3 µm)[6] |
| Mobile Phase | Acetonitrile: Water with 0.1% formic acid (50:50, v/v)[1] | Methanol: 0.4% phosphoric acid (47:53, v/v)[7] | Methanol: 0.1% formic acid (75:25, v/v)[8] | Methanol: Water with 0.1% formic acid (80:20, v/v)[6] |
| Elution Mode | Isocratic[1] | Isocratic[7] | Isocratic[8] | Isocratic[6] |
| Flow Rate | Not specified | 1.0 mL/min[7] | 1.0 mL/min[8] | 0.4 mL/min[6] |
| Detection Wavelength | 265 nm[1] | 360 nm[7] | 368 nm[8] | 258 nm[6] |
| Column Temperature | Not specified | 35°C[7] | 35°C[8] | Not specified |
| Injection Volume | Not specified | Not specified | Not specified | Not specified |
Experimental Protocols
This section details the procedures for sample preparation, standard solution preparation, and the HPLC analysis workflow.
Sample Preparation: Extraction of this compound from Plant Material
Two common methods for extracting this compound from dried plant samples are provided below.
Method A: Acid Hydrolysis for Total Flavonol Content
This method is suitable for determining the total this compound content, including that released from its glycosidic forms.[9]
-
Sample Grinding: Crush dried plant material and pass it through a 20-mesh sieve to ensure uniformity.[10]
-
Weighing: Accurately weigh approximately 2.0 g of the powdered sample.[10]
-
Hydrolysis: Place the sample in a flask and add 50 mL of a methanol-25% HCl (4:1) solution.[10]
-
Refluxing: Heat the mixture under reflux for 2 hours. This step is crucial for cleaving the glycosidic bonds to release the this compound aglycone.[9][10]
-
Cooling and Filtration: Allow the extract to cool to room temperature and then filter it.[10]
-
Final Volume Adjustment: Rinse the extraction flask with methanol, combine the filtrate with the rinse, and dilute to a final volume of 50 mL in a volumetric flask.[10]
-
Final Filtration: Before injection into the HPLC system, filter the final extract through a 0.45 µm membrane filter into an HPLC vial.[10]
Method B: Ultrasonic Extraction
This is a simpler and faster method suitable for the extraction of free this compound.
-
Sample Weighing: Accurately weigh about 10 mg of the powdered sample into a 50 mL volumetric flask.[11]
-
Solvent Addition: Add approximately 40 mL of methanol to the flask.[11]
-
Ultrasonication: Place the flask in an ultrasonic bath and extract for about 30 minutes.[11]
-
Cooling and Dilution: Allow the solution to cool to room temperature and then dilute to the 50 mL mark with methanol.[11]
-
Final Filtration: Filter the solution using a 0.45 µm syringe filter to obtain the sample solution for injection.[11]
Preparation of Standard Solutions
-
Stock Solution: Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask.[9] Solubilize and make up to the mark with HPLC-grade methanol to achieve a concentration of 100 µg/mL.[9]
-
Working Standards: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve a concentration range suitable for creating a calibration curve (e.g., 10-60 µg/mL).[1]
HPLC Instrumentation and Analysis Protocol
-
System Configuration: The HPLC system should consist of a pump, an autosampler, a column oven, and a UV-Vis detector.[9]
-
Chromatographic Conditions:
-
Analysis Sequence:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions in increasing order of concentration to generate a calibration curve.
-
Inject the prepared sample solutions.
-
The retention time for this compound should be determined from the chromatogram of the standard.
-
-
Quantification: The concentration of this compound in the samples is calculated based on the peak area and the linear regression equation derived from the calibration curve.[1]
Visualization of Workflow and Biological Pathway
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
References
- 1. ijariie.com [ijariie.com]
- 2. Anticancer Properties of this compound on Cellular Signaling Pathways [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Properties of this compound on Cellular Signaling Pathways. | Semantic Scholar [semanticscholar.org]
- 4. HPLC Method for Separation of Rutin and this compound on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 5. Anticancer Properties of this compound on Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Simultaneous determination by HPLC of quercetin and this compound in three Sedum medicinal plants harvested in different seasons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validation of an HPLC-UV method for analysis of this compound-loaded nanoemulsion and its application to in vitro and in vivo tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. paperso.journal7publish.com [paperso.journal7publish.com]
- 10. academic.oup.com [academic.oup.com]
- 11. sxgreenfine.com [sxgreenfine.com]
Application Notes and Protocols for the Quantification of Kaempferol in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kaempferol, a natural flavonol found in a variety of fruits, vegetables, and medicinal plants, has garnered significant scientific interest for its potent antioxidant, anti-inflammatory, and anti-cancer properties. As research into its therapeutic potential advances, the accurate and precise quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and pharmacodynamic studies. These investigations are fundamental to understanding its bioavailability, metabolism, and ultimately, its efficacy and safety in drug development.
This document provides detailed application notes and standardized protocols for the quantification of this compound in common biological samples, including plasma, urine, and tissue. The methodologies described herein focus on robust and widely accepted analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Additionally, the principles of a competitive Enzyme-Linked Immunosorbent Assay (ELISA) are discussed as a potential high-throughput screening method, although specific commercial kits for this compound are not widely available at present.
Quantitative Data Summary
The following table summarizes quantitative data for this compound in various biological samples, providing a comparative overview of different analytical methodologies and their performance characteristics.
| Biological Matrix | Analytical Method | Linearity Range (ng/mL) | LLOQ (ng/mL) | Recovery (%) | Reference |
| Rat Plasma | UPLC-MS/MS | 1 - 500 | 1 | 93.0 - 112.7 (accuracy) | [1][2] |
| Rat Plasma | UHPLC-MS/MS | 0.1 - 64 | 0.1 | >85.66 | [3] |
| Rat Plasma | LC-MS/MS | 1 - 200 | 1 | 70 - 80 | [4] |
| Human Urine | HPLC-UV | 1.872 - 93.60 | 1.85 | 97.4 ± 7.2 | [5] |
| Human Plasma | HPLC-UV | 4 - 700 | ~7 | >95 | [6] |
| Murine Brain | HPLC-UV | 0.25 - 7.5 (µg/mL) | 0.25 (µg/mL) | >85 | [7] |
| Plant Extracts | RP-HPLC | 10 - 60 (µg/mL) | N/A | 99.96 - 100.17 | [8] |
LLOQ: Lower Limit of Quantification
Signaling Pathways and Experimental Workflow
To provide a conceptual framework, the following diagrams illustrate a key signaling pathway modulated by this compound and a typical experimental workflow for its quantification.
Caption: this compound modulates PI3K/Akt and Nrf2 signaling pathways.
Caption: General workflow for this compound quantification.
Experimental Protocols
Protocol 1: Quantification of this compound in Plasma by HPLC-UV
This protocol is adapted from methodologies for the analysis of flavonoids in human plasma.[6]
1. Materials and Reagents
-
This compound analytical standard
-
Internal Standard (IS) (e.g., Quercetin)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid or acetic acid
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Vortex mixer, centrifuge, and sample evaporator
2. Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 10 ng/mL to 1000 ng/mL.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the chosen internal standard in methanol. A working IS solution (e.g., 1 µg/mL) should be prepared by diluting the stock.
3. Sample Preparation (Solid-Phase Extraction)
-
To 500 µL of plasma, add 50 µL of the working IS solution and vortex briefly.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove interferences.
-
Elute this compound and the IS with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the HPLC system.
4. HPLC-UV Conditions
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile (Solvent B) and 0.1% formic acid in water (Solvent A). A typical gradient might be:
-
0-5 min: 20% B
-
5-15 min: 20-80% B
-
15-20 min: 80% B
-
20-25 min: 80-20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 25°C
-
Detection Wavelength: 368 nm[7]
5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of this compound to the IS against the concentration of the standards.
-
Determine the concentration of this compound in the plasma samples from the calibration curve using a linear regression model.
Protocol 2: Quantification of this compound in Rat Plasma by LC-MS/MS
This protocol is based on established methods for pharmacokinetic studies in rodents.[1][3][4][9]
1. Materials and Reagents
-
This compound analytical standard
-
A suitable internal standard (e.g., neohesperidin or a stable isotope-labeled this compound)[2]
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid
-
Vortex mixer and centrifuge
2. Standard and QC Sample Preparation
-
Prepare stock and working standard solutions of this compound and the IS in methanol as described in Protocol 1.
-
Spike blank rat plasma with working standard solutions to prepare calibration standards (e.g., 1-500 ng/mL) and quality control (QC) samples at low, medium, and high concentrations.[1][2]
3. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, standard, or QC, add 10 µL of the IS working solution.
-
Add 150 µL of acetonitrile to precipitate proteins.[2]
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube for analysis.
-
Inject a small volume (e.g., 2-5 µL) into the LC-MS/MS system.
4. LC-MS/MS Conditions
-
LC System: UPLC or UHPLC system for fast and efficient separation.
-
Column: C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm)
-
Mobile Phase: A gradient of acetonitrile containing 0.1% formic acid (Solvent B) and water with 0.1% formic acid (Solvent A).
-
Flow Rate: 0.3-0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions:
-
This compound: m/z 285.0 → 92.9[1]
-
Monitor the specific transition for the chosen internal standard.
-
-
Optimize cone voltage and collision energy for maximum signal intensity.
5. Data Analysis
-
Quantify this compound using the peak area ratio against the internal standard.
-
Use a weighted (e.g., 1/x²) linear regression for the calibration curve.
Protocol 3: Quantification of this compound in Urine by HPLC-UV
This protocol is designed for the analysis of this compound in human urine samples.[5]
1. Materials and Reagents
-
Same as Protocol 1, with the addition of β-glucuronidase/sulfatase enzyme solution.
2. Standard Preparation
-
Prepare standard solutions as described in Protocol 1, with a concentration range relevant for urine (e.g., 1-100 ng/mL).[5]
3. Sample Preparation (Enzymatic Hydrolysis and LLE)
-
To 1 mL of urine, add 50 µL of IS working solution.
-
Add 100 µL of β-glucuronidase/sulfatase solution and incubate at 37°C for 2 hours to deconjugate this compound metabolites.
-
Perform liquid-liquid extraction (LLE) by adding 3 mL of ethyl acetate, vortexing for 5 minutes, and centrifuging.
-
Transfer the organic layer to a new tube and repeat the extraction.
-
Combine the organic layers and evaporate to dryness.
-
Reconstitute the residue in 100 µL of mobile phase for HPLC analysis.
4. HPLC-UV Conditions
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution with acetonitrile and acidified water (e.g., 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 380 nm[5]
5. Data Analysis
-
Perform quantification as described in Protocol 1.
Note on ELISA for this compound Quantification
Enzyme-Linked Immunosorbent Assay (ELISA) is a high-throughput immunoassay technique that could theoretically be applied to the quantification of small molecules like this compound. The principle would involve a competitive assay where this compound in the sample competes with a labeled this compound conjugate for binding to a limited number of anti-kaempferol antibody-coated wells. The signal generated would be inversely proportional to the amount of this compound in the sample.
However, a thorough search of commercially available products indicates a lack of specific and validated ELISA kits for the quantification of this compound in biological samples. While some studies use ELISA to measure the downstream effects of this compound (e.g., changes in cytokine levels), kits for direct quantification of this compound itself do not appear to be readily accessible.[10] Therefore, researchers seeking to use an ELISA-based method would likely need to develop and validate their own assay, which involves producing or sourcing specific antibodies and optimizing assay conditions.
Conclusion
The protocols detailed in this application note provide robust and validated methods for the quantification of this compound in various biological samples using HPLC-UV and LC-MS/MS. The choice of method will depend on the required sensitivity, selectivity, and available instrumentation. LC-MS/MS offers the highest sensitivity and is ideal for pharmacokinetic studies where low concentrations are expected. HPLC-UV is a reliable and more accessible alternative for studies with higher expected concentrations. Proper method validation is essential to ensure the generation of accurate and reproducible data, which is paramount for the successful development of this compound-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. latamjpharm.org [latamjpharm.org]
- 3. scielo.br [scielo.br]
- 4. Quantitative determination of isorhamnetin, quercetin and this compound in rat plasma by liquid chromatography with electrospray ionization tandem mass spectrometry and its application to the pharmacokinetic study of isorhamnetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of quercetin and this compound in human urine after orally administrated tablet of ginkgo biloba extract by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-performance liquid chromatographic determination of quercetin in human plasma and urine utilizing solid-phase extraction and ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation of an HPLC-UV method for analysis of this compound-loaded nanoemulsion and its application to in vitro and in vivo tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijariie.com [ijariie.com]
- 9. Determination of free and glucuronidated this compound in rat plasma by LC-MS/MS: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound inhibits oxidative stress and reduces macrophage pyroptosis by activating the NRF2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Kaempferol: A Potent Anti-Cancer Agent in In Vitro Models
Application Note and Protocols for Researchers
Introduction
Kaempferol, a natural flavonoid found in a variety of fruits and vegetables, has emerged as a promising candidate in cancer research.[1][2] Extensive in vitro studies have demonstrated its ability to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and halt the cell cycle in numerous cancer models.[1][3][4] This document provides a comprehensive overview of the applications of this compound in in vitro cancer research, including its mechanisms of action, detailed experimental protocols, and a summary of its efficacy across different cancer cell lines. The anti-cancer potential of this compound is attributed to its modulation of key cellular signaling pathways, induction of apoptosis, and cell cycle arrest.[1][5]
Mechanisms of Action
This compound exerts its anti-cancer effects through a multi-targeted approach, primarily by:
-
Induction of Apoptosis: this compound triggers apoptosis through both intrinsic and extrinsic pathways.[6] It modulates the expression of key apoptotic proteins, leading to the activation of caspases, which are the executioners of apoptosis.[1][6] Studies have shown that this compound can increase the expression of pro-apoptotic proteins like Bax and Bad, while decreasing the levels of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[6][7] This shift in the Bax/Bcl-2 ratio is a critical step in initiating the mitochondrial apoptotic pathway.[8] Furthermore, this compound has been observed to activate caspase-3, -8, and -9, leading to the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1][9]
-
Cell Cycle Arrest: this compound can halt the progression of the cell cycle, thereby preventing cancer cell division and proliferation.[3][4] It predominantly induces cell cycle arrest at the G2/M phase in several cancer cell lines, including breast and ovarian cancer.[1][3][4] This is often associated with the downregulation of key cell cycle regulatory proteins such as cyclin-dependent kinase 1 (CDK1), cyclin A, and cyclin B.[3][6] In some cancer models, this compound has also been shown to cause G0/G1 or S-phase arrest.[1][4]
-
Modulation of Signaling Pathways: this compound influences several critical signaling pathways that are often dysregulated in cancer:
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, growth, and proliferation. This compound has been shown to inhibit the PI3K/Akt/mTOR pathway, leading to decreased cancer cell viability and the induction of apoptosis and autophagy.[1][10][11][12]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, plays a complex role in cancer. This compound can modulate this pathway to induce apoptosis.[1][13] For instance, it can decrease the phosphorylation of ERK while increasing the phosphorylation of JNK and p38.[13]
-
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is involved in inflammation and cell survival. This compound can inhibit the NF-κB pathway, which contributes to its anti-inflammatory and anti-cancer properties.[14][15]
-
-
Anti-Metastatic Effects: this compound has been shown to inhibit the migration and invasion of cancer cells in vitro.[9] It can downregulate the expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix and facilitate metastasis.[16]
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound (IC50 values) in various cancer cell lines as reported in the literature.
| Cancer Type | Cell Line | IC50 Value (µM) | Incubation Time (h) |
| Breast Cancer | MDA-MB-231 | 43 | 72 |
| Breast Cancer | MDA-MB-231 | 60.0 ± 16.3 | 48 |
| Breast Cancer | MDA-MB-231 | 204.7 ± 8.9 | 24 |
| Breast Cancer | MDA-MB-468 | 25.01 ± 0.11 µg/mL | Not Specified |
| Breast Cancer | T47D | 123 ± 0.4 µg/mL | Not Specified |
| Breast Cancer | MCF-7 | 132 ± 0.23 µg/mL | Not Specified |
| Breast Cancer | MCF-7 | 90.28 ± 4.2 µg/ml | Not Specified |
| Lung Cancer | A549 | 87.3 | 72 |
| Lung Cancer | H460 | 43.7 | 72 |
| Lung Cancer | A549 | 35.80 ± 0.4 µg/ml | Not Specified |
| Liver Cancer | Huh7 | 4.75 | Not Specified |
| Liver Cancer | SK-HEP-1 | 100 | Not Specified |
| Prostate Cancer | LNCaP | 28.8 ± 1.5 | Not Specified |
| Prostate Cancer | PC-3 | 58.3 ± 3.5 | Not Specified |
| Ovarian Cancer | OVCAR-3 | ~40 | 48 |
Experimental Protocols
Here are detailed protocols for key experiments to assess the in vitro anti-cancer effects of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should typically range from 1 to 200 µM.[17] Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO, at the same concentration as the highest this compound treatment) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the desired concentrations of this compound for the specified time. Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Cell Cycle Analysis (PI Staining)
This method uses propidium iodide (PI) to stain DNA and determine the distribution of cells in different phases of the cell cycle.
Materials:
-
This compound-treated and control cells
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) solution (50 µg/mL)
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest as described for the apoptosis assay.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet once with cold PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in apoptosis, cell cycle regulation, and signaling pathways.
Materials:
-
This compound-treated and control cells
-
RIPA buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bax, Bcl-2, cleaved caspase-3, PARP, CDK1, Cyclin B1, p-Akt, Akt, p-ERK, ERK, etc.)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Protein Extraction: Lyse the treated and control cells with RIPA buffer. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature the protein lysates and load equal amounts of protein onto an SDS-PAGE gel. Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Add ECL substrate and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
The following diagrams illustrate the key signaling pathways affected by this compound and a general experimental workflow for its in vitro evaluation.
Caption: this compound's impact on key cancer signaling pathways.
Caption: Workflow for in vitro evaluation of this compound.
Conclusion
This compound demonstrates significant anti-cancer activity in a wide range of in vitro cancer models. Its ability to induce apoptosis, cause cell cycle arrest, and modulate key signaling pathways makes it a compelling candidate for further investigation in cancer therapy. The protocols and data presented in this application note provide a solid foundation for researchers to explore the therapeutic potential of this compound in their specific cancer models. While in vitro results are promising, further studies, including in vivo animal models, are necessary to validate these findings and to understand the bioavailability and potential therapeutic applications of this compound in a clinical setting.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound induced the apoptosis via cell cycle arrest in human breast cancer MDA-MB-453 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effects and Mechanisms of this compound in the Management of Cancers through Modulation of Inflammation and Signal Transduction Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-cancer Effect and Underlying Mechanism(s) of this compound, a Phytoestrogen, on the Regulation of Apoptosis in Diverse Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Anticancer Potential of this compound: A Systematic Review Based on In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. This compound inhibits the growth and metastasis of cholangiocarcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer Properties of this compound on Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Inhibits Cervical Cancer Cells by Inducing Apoptosis and Autophagy via Inactivation of the PI3K/AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Inhibits Cervical Cancer Cells by Inducing Apoptosis and Autophagy via Inactivation of the PI3K/AKT/mTOR Signaling Pathway | Anticancer Research [ar.iiarjournals.org]
- 13. This compound induces apoptosis through the MAPK pathway and regulates JNK-mediated autophagy in MC-3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Is an Anti-Inflammatory Compound with Activity towards NF-κB Pathway Proteins | Anticancer Research [ar.iiarjournals.org]
- 15. ar.iiarjournals.org [ar.iiarjournals.org]
- 16. This compound: A Key Emphasis to Its Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound induced the apoptosis via cell cycle arrest in human breast cancer MDA-MB-453 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Kaempferol in Animal Models of Neurodegeneration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Kaempferol, a naturally occurring flavonoid, in preclinical animal models of neurodegenerative diseases. This document includes detailed experimental protocols, a summary of quantitative data from various studies, and visualizations of key signaling pathways and experimental workflows to guide researchers in designing and conducting their own investigations.
Introduction
This compound is a flavonoid found in a variety of plants and plant-based foods that has garnered significant interest for its potential neuroprotective properties.[1][2][3] Preclinical studies using animal models of neurodegenerative diseases such as Alzheimer's, Parkinson's, Huntington's, and Amyotrophic Lateral Sclerosis (ALS) have demonstrated that this compound can mitigate neuronal damage and improve functional outcomes.[1][2] Its neuroprotective effects are attributed to its antioxidant, anti-inflammatory, and anti-apoptotic properties.[2][4][5] this compound has been shown to modulate key signaling pathways involved in neurodegeneration and neuroinflammation, including the PI3K/Akt, MAPK/ERK, and NF-κB pathways.[4][5] Furthermore, it can cross the blood-brain barrier, a critical characteristic for a neuroprotective agent.[1]
Data Presentation: this compound in Neurodegenerative Disease Models
The following tables summarize the quantitative data from various studies investigating the effects of this compound in animal models of neurodegeneration.
Table 1: this compound in Animal Models of Alzheimer's Disease
| Animal Model | Toxin/Method | Species | This compound Dosage | Administration Route | Duration | Key Findings |
| Sporadic Dementia | Ovariectomized + Streptozotocin (STZ) | Rat | 10 mg/kg | Intraperitoneal (i.p.) | 21 days | Improved spatial learning and memory, increased superoxide dismutase (SOD) and glutathione (GSH), reduced TNF-α and malondialdehyde (MDA).[6][7] |
| Aβ-induced AD | Intracerebroventricular (ICV) Aβ1-42 injection | Rat | 5, 7.5, 10 mg/kg | Intraperitoneal (i.p.) | 21 days | Improved passive avoidance memory, increased Total Antioxidant Capacity (TAC), enhanced Nrf-2 mRNA and beclin-1 protein expression.[8][9] |
| Transgenic Drosophila | β-A-42 protein expression | Fruit fly | 10, 20, 30, 40 µM in diet | Oral | 30 days | Improved cognitive function through inhibition of acetylcholinesterase activity.[10][11] |
Table 2: this compound in Animal Models of Parkinson's Disease
| Animal Model | Toxin/Method | Species | This compound Dosage | Administration Route | Duration | Key Findings |
| MPTP-induced | 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) | Mouse | Not specified in abstract | Pre-treatment | Not specified | Improved motor coordination, increased striatal dopamine, increased SOD and GSH-PX activity, reduced MDA, and prevented loss of tyrosine hydroxylase (TH)-positive neurons.[12] |
| MPTP-induced | MPTP | Mouse | 25, 50, 100 mg/kg | Not specified | Not specified | Improved motor coordination, increased striatal dopamine and its metabolites, increased SOD and glutathione peroxidase (GSH-PX) levels, and reduced malondialdehyde (MDA) levels.[10][11] |
| LPS-induced | Lipopolysaccharide (LPS) | Mouse | Not specified | Treatment | Not specified | Protected against TH+ neuronal loss and behavioral deficits, reduced lipid oxidative stress in the substantia nigra pars compacta (SNpc).[13] |
Table 3: this compound in Animal Models of Huntington's Disease
| Animal Model | Toxin/Method | Species | This compound Dosage | Administration Route | Duration | Key Findings |
| 3-NP-induced | 3-nitropropionic acid (NPA) | Rat | 7, 14, 21 mg/kg | Intraperitoneal (i.p.) | 5 days | Attenuated motor deficit, delayed mortality, prevented striatal lesions, blocked the fall of reduced glutathione, and prevented the increase of protein nitrotyrosines.[14][15] |
Table 4: this compound in Animal Models of Amyotrophic Lateral Sclerosis (ALS)
| Animal Model | Toxin/Method | Species | This compound Dosage | Administration Route | Duration | Key Findings |
| C9ORF72-ALS | Symptomatic C9ORF72 mice | Mouse | Not specified | Chronic administration | Not specified | Ameliorated pathological motor dysfunction and inhibited motor neuron degeneration.[16][17] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound's application in neurodegeneration models.
Animal Model Induction
a) Streptozotocin (STZ)-Induced Sporadic Dementia (Alzheimer's Disease Model) in Rats [7][18]
-
Animals: Adult female Wistar rats (200-250g).
-
Ovariectomy: Anesthetize rats (e.g., ketamine/xylazine cocktail) and surgically remove the ovaries to model post-menopausal conditions. Allow for a recovery period.
-
Stereotaxic Surgery: Anesthetize the rats and place them in a stereotaxic apparatus.
-
Intracerebroventricular (ICV) Injection:
-
Inject STZ (3 mg/kg) dissolved in saline bilaterally into the lateral ventricles.
-
A typical injection volume is 2 µl per ventricle.
-
Administer the injection twice with a one-day interval between injections.
-
-
Post-operative Care: Monitor the animals for recovery. Behavioral testing can typically commence 2-3 weeks post-surgery.
b) MPTP-Induced Parkinson's Disease Model in Mice [1][6][12][19]
-
Animals: Adult male C57BL/6 mice are commonly used due to their susceptibility to MPTP.
-
MPTP Preparation: Dissolve MPTP hydrochloride in sterile, pyrogen-free saline. Prepare fresh on the day of injection.
-
Administration:
-
Acute Regimen: Administer four subcutaneous or intraperitoneal injections of MPTP (e.g., 20 mg/kg) at 2-hour intervals.
-
Sub-acute Regimen: Administer one intraperitoneal injection of MPTP (e.g., 25 mg/kg) daily for five consecutive days.
-
-
Safety Precautions: MPTP is a neurotoxin. Handle with extreme care in a certified chemical fume hood, and wear appropriate personal protective equipment (PPE).
-
Post-injection Monitoring: Observe animals for any adverse effects. Behavioral and histological analyses are typically performed 7-21 days after the last injection.
c) 3-Nitropropionic Acid (3-NP)-Induced Huntington's Disease Model in Rats [13][15][20]
-
Animals: Adult male Wistar or Sprague-Dawley rats.
-
3-NP Preparation: Dissolve 3-NP in saline. The pH may need to be adjusted.
-
Administration:
-
Administer 3-NP via intraperitoneal injection (e.g., 25 mg/kg) every 12 hours for 5 days.
-
Alternatively, for chronic models, use osmotic mini-pumps for continuous subcutaneous infusion.
-
-
Behavioral Assessment: Monitor for motor deficits throughout the administration period.
-
Endpoint: Sacrifice animals at the end of the treatment period for histological and biochemical analyses.
This compound Administration
-
Preparation: this compound can be dissolved in a vehicle such as 5% DMSO in saline.
-
Route of Administration: Intraperitoneal (i.p.) injection is a common route. Oral gavage is also used.
-
Dosage and Frequency: Dosages typically range from 5 to 100 mg/kg body weight, administered once daily. The optimal dose should be determined empirically for each model and experimental setup.
-
Treatment Period: Treatment can be prophylactic (starting before the neurotoxin) or therapeutic (starting after the neurotoxin). The duration can range from several days to several weeks.
Behavioral Testing
a) Morris Water Maze (MWM) for Spatial Learning and Memory [2][21][22][23]
-
Apparatus: A circular pool (e.g., 1.5 m in diameter) filled with water made opaque with non-toxic paint. A hidden platform is submerged 1-2 cm below the water surface. Visual cues are placed around the room.
-
Acquisition Phase (4-5 days):
-
Each day, conduct 4 trials per animal.
-
For each trial, gently place the mouse into the water at one of four starting positions.
-
Allow the mouse to swim and find the hidden platform. If it fails to find it within a set time (e.g., 60-90 seconds), guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length using a video tracking system.
-
-
Probe Trial (Day after last acquisition day):
-
Remove the platform from the pool.
-
Allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was located) and the number of times the mouse crosses the former platform location.
-
Biochemical Assays
a) Malondialdehyde (MDA) Assay for Lipid Peroxidation [24][25][26]
-
Tissue Preparation: Homogenize brain tissue (e.g., hippocampus or striatum) in ice-cold buffer (e.g., 1.15% KCl). Centrifuge to obtain the supernatant.
-
Reaction Mixture:
-
To the supernatant, add a solution of thiobarbituric acid (TBA) in acetic acid and sodium dodecyl sulfate (SDS).
-
Incubate the mixture at 95°C for 60 minutes.
-
-
Measurement:
-
Cool the samples and centrifuge.
-
Measure the absorbance of the supernatant at 532 nm.
-
Quantify MDA levels using a standard curve prepared with a known concentration of MDA.
-
b) Western Blot for Nrf2 and Beclin-1
-
Protein Extraction: Homogenize brain tissue in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate with primary antibodies against Nrf2 and Beclin-1 overnight at 4°C.
-
Wash with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Histological Analysis
a) Immunohistochemistry for Tyrosine Hydroxylase (TH) [14][16][27][28][29]
-
Tissue Preparation:
-
Perfuse animals with saline followed by 4% paraformaldehyde (PFA).
-
Post-fix the brain in 4% PFA and then transfer to a sucrose solution for cryoprotection.
-
Cut coronal sections (e.g., 30-40 µm thick) using a cryostat or vibratome.
-
-
Staining Procedure:
-
Wash sections in phosphate-buffered saline (PBS).
-
Perform antigen retrieval if necessary.
-
Block non-specific binding with a blocking solution (e.g., 10% normal serum with 0.3% Triton X-100 in PBS).
-
Incubate with a primary antibody against TH overnight at 4°C.
-
Wash and incubate with a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex (ABC).
-
Develop the signal with a chromogen such as 3,3'-diaminobenzidine (DAB).
-
-
Analysis:
-
Mount sections on slides, dehydrate, and coverslip.
-
Count TH-positive neurons in the substantia nigra pars compacta using stereological methods.
-
b) TUNEL Assay for Apoptosis [10][11][30][31][32]
-
Tissue Preparation: Prepare brain sections as described for immunohistochemistry.
-
Staining Procedure:
-
Permeabilize the tissue with a solution like 0.1% Triton X-100 in sodium citrate buffer.
-
Incubate the sections with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and labeled dUTP (e.g., fluorescein-dUTP).
-
Stop the reaction and wash the sections.
-
-
Visualization:
-
If using a fluorescent label, counterstain with a nuclear dye like DAPI and visualize under a fluorescence microscope.
-
If using a biotinylated label, use a streptavidin-HRP conjugate and a chromogen for visualization under a light microscope.
-
-
Quantification: Count the number of TUNEL-positive cells in the region of interest.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways modulated by this compound and a general experimental workflow for its evaluation in animal models of neurodegeneration.
References
- 1. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. C9orf72 ablation in mice does not cause motor neuron degeneration or motor deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. modelorg.com [modelorg.com]
- 7. researchgate.net [researchgate.net]
- 8. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
- 9. cjns.gums.ac.ir [cjns.gums.ac.ir]
- 10. 2.4. TUNEL Assay [bio-protocol.org]
- 11. Detection of Apoptosis in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for the MPTP mouse model of Parkinson's disease | Semantic Scholar [semanticscholar.org]
- 13. 3-Nitropropionic Acid as a Tool to Study the Mechanisms Involved in Huntington’s Disease: Past, Present and Future [mdpi.com]
- 14. protocols.io [protocols.io]
- 15. This compound protects against rat striatal degeneration induced by 3-nitropropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 17. tcichemicals.com [tcichemicals.com]
- 18. Intracerebral Injection of Streptozotocin to Model Alzheimer Disease in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 20. conductscience.com [conductscience.com]
- 21. cyagen.com [cyagen.com]
- 22. m.youtube.com [m.youtube.com]
- 23. mmpc.org [mmpc.org]
- 24. A Simple HPLC/DAD Method Validation for the Quantification of Malondialdehyde in Rodent’s Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Very rapid quantification of malondialdehyde (MDA) in rat brain exposed to lead, aluminium and phenolic antioxidants by high-performance liquid chromatography-fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections [protocols.io]
- 28. researchgate.net [researchgate.net]
- 29. Tyrosine Hydroxylase [niehs.nih.gov]
- 30. taylorandfrancis.com [taylorandfrancis.com]
- 31. researchgate.net [researchgate.net]
- 32. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols: Kaempferol as a Therapeutic Agent in Metabolic Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kaempferol, a natural flavonoid found in a variety of fruits, vegetables, and medicinal herbs, has garnered significant scientific interest for its potential therapeutic applications in metabolic diseases.[1][2] Extensive preclinical studies have demonstrated its efficacy in ameliorating key pathological features of conditions such as type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD).[1] These beneficial effects are attributed to its multifaceted mechanisms of action, including the modulation of critical signaling pathways, improvement of glucose and lipid metabolism, enhancement of insulin sensitivity, and attenuation of inflammation and oxidative stress.[1][3][4]
These application notes provide a comprehensive overview of the therapeutic potential of this compound in metabolic diseases, with a focus on its molecular mechanisms. Detailed protocols for key in vitro and in vivo experiments are provided to facilitate further research and drug development efforts in this promising area.
Molecular Mechanisms of Action
This compound exerts its therapeutic effects in metabolic diseases through the modulation of several key signaling pathways:
-
AMPK Activation: this compound is a potent activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[3][5] Activated AMPK enhances glucose uptake, promotes fatty acid oxidation, and inhibits lipogenesis, thereby improving insulin sensitivity and reducing lipid accumulation.[3][6]
-
PI3K/AKT Signaling Pathway: this compound has been shown to activate the PI3K/AKT signaling pathway, which plays a crucial role in insulin-mediated glucose uptake and metabolism.[5][6][7] By promoting the translocation of glucose transporter 4 (GLUT4) to the cell membrane, this compound enhances glucose disposal in peripheral tissues such as skeletal muscle and adipose tissue.[6][8]
-
PPARγ Modulation: this compound acts as a modulator of peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that regulates adipogenesis and lipid metabolism.[6] While some studies suggest it acts as a partial agonist, others indicate it may regulate PPARγ expression, contributing to its anti-obesity effects.[9][10]
-
Anti-inflammatory and Antioxidant Effects: this compound exhibits potent anti-inflammatory and antioxidant properties by inhibiting pro-inflammatory signaling pathways such as NF-κB and activating the Nrf2 antioxidant response element pathway.[1][3][11] This helps to mitigate the chronic low-grade inflammation and oxidative stress that are characteristic of metabolic diseases.
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative data from various in vitro and in vivo studies on the effects of this compound in metabolic disease models.
Table 1: In Vivo Studies of this compound in Animal Models of Metabolic Disease
| Animal Model | This compound Dosage | Duration of Treatment | Key Quantitative Findings | Reference(s) |
| High-fat diet (HFD)-induced obese mice | 50 mg/kg/day (oral) | Not specified | Significantly improved blood glucose control; Reduced hepatic glucose production. | [12] |
| Tsumura, Suzuki, Obese Diabetes (TSOD) mice | Not specified | 6 weeks | Decreased fat weight; Decreased serum total cholesterol and LDL; Increased HDL; Improved glucose tolerance. | [13] |
| Apolipoprotein-E-deficient mice | 150 mg/day/kg body weight (oral) | Not specified | Significantly reduced plasma glucose; Increased HDL cholesterol levels; Increased insulin sensitivity. | [14] |
| Streptozotocin-induced diabetic rats | Not specified | Not specified | Increased plasma insulin levels; Reduced blood glucose levels. | [3] |
| High-fat diet (HFD)-fed obese mice | 50 mg/kg (oral) | 14 weeks | Improved glucose tolerance and insulin sensitivity; Improved levels of TG, TC, HDL-C, and LDL-C. | [15] |
Table 2: In Vitro Studies of this compound in Cellular Models of Metabolism
| Cell Line | This compound Concentration | Incubation Time | Key Quantitative Findings | Reference(s) |
| L6 myotubes | 1.0 nM or more | Not specified | 1.3-1.4-fold increase in 2-[3H]-deoxy-d-glucose uptake. | [16] |
| L6 myotubes | 10 pM or more | Not specified | 1.3-1.6-fold increase in GLUT4 translocation. | [16] |
| HepG2 cells | 10-150 μM | 24-72 hours | Dose- and time-dependent effects on cell viability. | [17] |
| 3T3-L1 preadipocytes | 50 μM | 8 days | Inhibition of adipocyte differentiation; Over 40% suppression of fat accumulation. | [17] |
| C2C12 myotubes | 12.5, 25, 50 μM | 24 hours (2D), 48 hours (3D) | Dose-dependent increase in glucose uptake, protein synthesis, and mitochondrial function. | [5] |
Experimental Protocols
In Vitro Glucose Uptake Assay in C2C12 Myotubes
This protocol is designed to assess the effect of this compound on glucose uptake in a skeletal muscle cell line.
Materials:
-
C2C12 myoblasts
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
DMEM with 2% horse serum
-
This compound stock solution (in DMSO)
-
Glucose-free DMEM
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
PBS (Phosphate-Buffered Saline)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Culture and Differentiation:
-
Culture C2C12 myoblasts in DMEM with 10% FBS until 70-80% confluent.
-
Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 4-6 days.
-
-
This compound Treatment:
-
Treat the differentiated C2C12 myotubes with varying concentrations of this compound (e.g., 12.5, 25, 50 µM) or vehicle (DMSO) for a specified time (e.g., 24 hours).
-
-
Glucose Uptake Measurement:
-
Wash the cells twice with warm PBS.
-
Incubate the cells in glucose-free DMEM for 4 hours.
-
Remove the medium and wash the cells twice with PBS.
-
Add 2-NBDG (e.g., 400 µM) to the cells and incubate at 37°C for 30 minutes, protected from light.[5]
-
Remove the 2-NBDG solution and wash the cells three times with cold PBS.
-
-
Quantification:
-
Measure the fluorescence intensity using a fluorescence microplate reader (Excitation/Emission ~485/535 nm).
-
Alternatively, visualize and quantify the fluorescence per cell using a fluorescence microscope and image analysis software.
-
Western Blot Analysis of AMPK and AKT Phosphorylation
This protocol details the procedure for assessing the activation of key signaling proteins in response to this compound treatment.
Materials:
-
Cell lysates from this compound-treated cells (e.g., HepG2 or C2C12)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AMPK, anti-AMPK, anti-phospho-AKT, anti-AKT)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-AMPK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
-
In Vivo Study in a High-Fat Diet (HFD)-Induced Obese Mouse Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a diet-induced model of obesity and metabolic syndrome.[18]
Materials:
-
Male C57BL/6J mice
-
Standard chow diet
-
High-fat diet (e.g., 60% kcal from fat)
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)
-
Equipment for metabolic measurements (e.g., glucose meter, insulin ELISA kit)
Procedure:
-
Induction of Obesity:
-
Feed mice a high-fat diet for 8-12 weeks to induce obesity and insulin resistance. A control group should be fed a standard chow diet.
-
-
This compound Administration:
-
Divide the HFD-fed mice into two groups: one receiving vehicle and the other receiving this compound (e.g., 50 mg/kg/day) by oral gavage for a specified duration (e.g., 4-8 weeks).
-
-
Metabolic Phenotyping:
-
Monitor body weight and food intake weekly.
-
Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) at baseline and at the end of the treatment period to assess glucose homeostasis and insulin sensitivity.
-
Collect blood samples to measure fasting glucose, insulin, and lipid profiles (triglycerides, total cholesterol, HDL, LDL).
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the mice and collect tissues such as liver, adipose tissue, and skeletal muscle.
-
Analyze gene and protein expression of key metabolic and inflammatory markers in these tissues.
-
Perform histological analysis (e.g., H&E staining of the liver to assess steatosis).
-
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by this compound in metabolic diseases.
Caption: this compound activates the AMPK signaling pathway.
References
- 1. This compound efficacy in metabolic diseases: Molecular mechanisms of action in diabetes mellitus, obesity, non-alcoholic fatty liver disease, steatohepatitis, and atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Potential of this compound, a Flavonoid in the Management of Pathogenesis via Modulation of Inflammation and Other Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of this compound in the treatment of diabetes: A comprehensive and latest review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Potential of this compound, a Flavonoid in the Management of Pathogenesis via Modulation of Inflammation and Other Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound Improves Exercise Performance by Regulating Glucose Uptake, Mitochondrial Biogenesis, and Protein Synthesis via PI3K/AKT and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The effect of quercetin and this compound aglycones and glucuronides on peroxisome proliferator-activated receptor-gamma (PPAR-γ) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Therapeutic Potential of Kaemferol and Other Naturally Occurring Polyphenols Might Be Modulated by Nrf2-ARE Signaling Pathway: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound ameliorates hyperglycemia through suppressing hepatic gluconeogenesis and enhancing hepatic insulin sensitivity in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound ameliorates symptoms of metabolic syndrome by improving blood lipid profile and glucose tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound ameliorates symptoms of metabolic syndrome by regulating activities of liver X receptor-β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dietary this compound exerts anti-obesity effects by inducing the browing of white adipocytes via the AMPK/SIRT1/PGC-1α signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound Promotes Glucose Uptake in Myotubes through a JAK2-Dependent Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound ameliorates metabolic syndrome by inhibiting inflammation and oxidative stress in high-fat diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Kaempferol Delivery Systems Using Nanotechnology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kaempferol is a natural flavonoid found in a variety of fruits, vegetables, and herbs, known for its wide range of pharmacological activities, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2] Despite its therapeutic potential, the clinical application of this compound is often hindered by its poor water solubility, low bioavailability, and rapid metabolism.[1][3][4] Nanotechnology offers a promising strategy to overcome these limitations by encapsulating this compound into various nanocarriers. These nanoformulations can enhance the solubility, stability, and bioavailability of this compound, enabling targeted delivery and controlled release, thereby improving its therapeutic efficacy.[4][5][6] This document provides detailed protocols for the preparation and characterization of this compound-loaded nanoparticles, as well as methods for evaluating their in vitro efficacy.
Data Presentation: Physicochemical Properties of this compound Nanoformulations
The following tables summarize the quantitative data for various this compound nanoparticle formulations, providing a comparative overview of their key characteristics.
Table 1: Physicochemical Characterization of this compound-Loaded Nanoparticles
| Nanoparticle Formulation | Polymer/Lipid Matrix | Method of Preparation | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| KAE-LC NPs | Lecithin-Chitosan | Self-assembly | 273 | 0.2-0.4 | +30 to +45 | - | - | [7] |
| KAE-NLCs | Compritol and Miglyol | Hot Homogenization | 80 ± 3 | 0.26 | ~+30 | - | - | [8] |
| KFP-Nps (DNP-7) | HPMC-AS and Kollicoat MAE 30 DP | Quasi-emulsion solvent diffusion | 154.3 ± 4.78 | 0.198 | -21.34 | 78.23 ± 3.23 | - | [3][9] |
| PLGA NPs (20:1) | PLGA (50:50) | Solvent Displacement | Uniform | - | - | Maximum | - | [10][11] |
| A/K NPs | - | Co-encapsulation | 74-120 | - | - | - | - | [12] |
Table 2: In Vitro Drug Release Profile of this compound Nanoparticles
| Nanoparticle Formulation | pH of Release Medium | Cumulative Release (%) at 12h | Key Findings | Reference |
| KFP-Nps (DNP-7) | 1.2 | 91.98 ± 3.89 | Higher release in acidic pH | [3] |
| KFP-Nps (DNP-7) | 6.8 | 54.98 ± 3.65 | Lower release at physiological pH | [3] |
| KFP-Nps (DNP-8) | 6.8 | 58.98 ± 2.78 | Sustained release profile | [3] |
| KFP-Nps (DNP-1) | 1.2 | 68.43 ± 3.44 | - | [3] |
Experimental Protocols
Preparation of this compound-Loaded Nanoparticles
This protocol is based on the self-organizing interaction between lecithin and chitosan.[7]
Materials:
-
This compound (KAE)
-
Low molecular weight (LMW) chitosan
-
Lecithin
-
D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS)
-
Dimethyl sulfoxide (DMSO)
-
Acetic acid
-
Distilled water
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Prepare a 0.2% (w/v) chitosan aqueous solution by dissolving LMW chitosan in distilled water containing 0.1% (v/v) acetic acid.
-
Dissolve TPGS (0.2%, w/v) in the chitosan solution.
-
Prepare a lecithin solution by dissolving lecithin (7.5%, w/v) in a 10% (v/v) DMSO solution.
-
Add the desired concentration of this compound (e.g., 10-100 µg/mL) to the lecithin/DMSO solution and stir until fully dissolved.[7]
-
Heat both the chitosan/TPGS solution and the lecithin/kaempferol solution to 60°C.
-
Inject the lecithin/kaempferol solution dropwise into the preheated chitosan aqueous solution under magnetic stirring.
-
After stirring, adjust the pH of the nanoparticle suspension to 4.5.
-
To remove unencapsulated compounds, centrifuge the suspension at 12,000 rpm for 20 minutes and wash the pellet with distilled water.
-
Resuspend the nanoparticle pellet in the desired medium for further analysis.
This protocol utilizes a modified hot homogenization technique.[8]
Materials:
-
This compound (KAE)
-
Compritol® 888 ATO (solid lipid)
-
Miglyol® 812 (liquid lipid)
-
Poloxamer 188 (surfactant)
-
Deionized water
-
High-shear homogenizer
-
Water bath
Procedure:
-
Melt the solid lipid (Compritol) and mix it with the liquid lipid (Miglyol) at 85°C to form the lipid phase.
-
Disperse the specified amount of this compound into the molten lipid phase.
-
Prepare the aqueous phase by dissolving Poloxamer 188 in deionized water and heat it to the same temperature as the lipid phase.
-
Add the hot lipid phase to the hot aqueous phase and homogenize using a high-shear homogenizer at a specified speed and time to form a coarse emulsion.
-
Cool down the emulsion to room temperature while stirring to allow the lipid to recrystallize and form NLCs.
-
The resulting KAE-NLC suspension can be used for further characterization.
Characterization of this compound Nanoparticles
Instrumentation:
-
Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)
Procedure:
-
Dilute the nanoparticle suspension with deionized water to an appropriate concentration to avoid multiple scattering effects.
-
For particle size and PDI measurement, place the diluted sample in a cuvette and analyze using the DLS instrument. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles and correlates this to their size.
-
For zeta potential measurement, inject the diluted sample into a specialized zeta potential cell. The instrument applies an electric field and measures the velocity of the particles, from which the zeta potential is calculated.
-
Perform all measurements in triplicate at a constant temperature (e.g., 25°C).
Principle: This protocol involves separating the encapsulated drug from the free drug and quantifying the amount of encapsulated drug.
Procedure:
-
Centrifuge a known amount of the this compound nanoparticle suspension at high speed (e.g., 15,000 rpm) for a specified time (e.g., 30 minutes) to pellet the nanoparticles.
-
Carefully collect the supernatant, which contains the unencapsulated (free) this compound.
-
Quantify the amount of free this compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry at the maximum absorbance wavelength of this compound.
-
Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:
-
EE (%) = [(Total amount of this compound - Amount of free this compound) / Total amount of this compound] x 100
-
DL (%) = [(Total amount of this compound - Amount of free this compound) / Total weight of nanoparticles] x 100
-
This protocol uses the dialysis bag method to evaluate the release of this compound from the nanoparticles over time.[3]
Materials:
-
Dialysis bag (with an appropriate molecular weight cut-off, e.g., 3500 Da)[3]
-
Phosphate buffer solutions (e.g., pH 1.2 and pH 6.8)[3]
-
Magnetic stirrer with a heating plate
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Accurately measure a volume of the this compound nanoparticle suspension and place it inside a pre-soaked dialysis bag.
-
Seal the dialysis bag securely and immerse it in a beaker containing a known volume of the release medium (e.g., 100 mL of pH 1.2 or pH 6.8 buffer).
-
Place the beaker on a magnetic stirrer and maintain a constant temperature (e.g., 37 ± 1°C) and stirring speed.[3]
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.[3]
-
Immediately replace the withdrawn volume with an equal volume of fresh release medium to maintain sink conditions.
-
Analyze the collected samples for this compound concentration using HPLC or UV-Vis spectrophotometry.
-
Calculate the cumulative percentage of drug release at each time point.
In Vitro Cytotoxicity Assay
This assay is used to assess the cytotoxic effects of this compound nanoformulations on cancer cells.[8]
Materials:
-
Cancer cell line (e.g., MDA-MB-468 breast cancer cells)[8]
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
This compound-loaded nanoparticles, free this compound, and empty nanoparticles (as controls)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the this compound nanoformulations, free this compound, and empty nanoparticles in the cell culture medium.
-
After 24 hours, remove the old medium from the wells and replace it with the medium containing the different concentrations of the test compounds. Include untreated cells as a negative control.
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage relative to the untreated control cells.
Visualization of Workflows and Signaling Pathways
Experimental Workflow
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. This compound: Topical Applications and Nanoformulations in the Treatment of Diseases | Scilit [scilit.com]
- 3. Formulation and Evaluation of this compound Loaded Nanoparticles against Experimentally Induced Hepatocellular Carcinoma: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound as a Dietary Anti-Inflammatory Agent: Current Therapeutic Standing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological Potential of this compound, a Flavonoid in the Management of Pathogenesis via Modulation of Inflammation and Other Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. mdpi.com [mdpi.com]
- 10. alliedacademies.org [alliedacademies.org]
- 11. alliedacademies.org [alliedacademies.org]
- 12. Co-encapsulated astaxanthin and this compound nanoparticles: fabrication, characterization, and their potential synergistic effects on treating non-alcoholic fatty liver disease - RSC Advances (RSC Publishing) [pubs.rsc.org]
Kaempferol as a Synergistic Agent in Chemotherapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synergistic potential of kaempferol when used in combination with conventional chemotherapy drugs. The following sections detail the molecular mechanisms, present quantitative data from in vitro and in vivo studies, and offer detailed protocols for key experimental procedures to facilitate further research in this promising area of oncology.
Introduction
This compound, a natural flavonoid found in a variety of fruits and vegetables, has garnered significant attention for its anticancer properties.[1][2] Beyond its standalone therapeutic potential, emerging evidence strongly suggests that this compound can act as a chemosensitizer, enhancing the efficacy of standard chemotherapeutic agents such as 5-fluorouracil (5-FU), cisplatin, and doxorubicin.[3][4] This synergistic interaction offers the potential to increase therapeutic efficacy, overcome drug resistance, and potentially reduce chemotherapy-related toxicity.[4][5] The primary mechanisms underlying this synergy involve the modulation of key signaling pathways, including the induction of apoptosis and inhibition of cell proliferation and survival pathways.[6][7][8]
Data Presentation: Synergistic Effects of this compound and Chemotherapy Drugs
The following tables summarize the quantitative data from various studies, highlighting the enhanced anticancer effects of combining this compound with different chemotherapy drugs.
Table 1: In Vitro Cytotoxicity of this compound in Combination with Chemotherapy Drugs
| Cancer Cell Line | Chemotherapy Drug | This compound Concentration | Chemotherapy Drug Concentration | Combination Effect (IC50 µM) | Reference |
| HCT-8 (Colorectal) | 5-Fluorouracil | - | - | K: 350, 5-FU: 177.78 | [9] |
| HCT-116 (Colorectal) | 5-Fluorouracil | - | - | K: 184.33, 5-FU: 77.63 | [9] |
| OVCAR-3 (Ovarian) | Cisplatin | 20 µM | Various | Significant synergistic interaction | [10] |
| N1S1 (Liver) | Sorafenib | 2.5 µM | 2.5 µM | ~50% cytotoxicity | [11] |
| HepG2 (Liver) | Sorafenib | 2.5 µM | 2.5 µM | ~50% cytotoxicity | [11] |
K: this compound, 5-FU: 5-Fluorouracil
Table 2: Enhancement of Apoptosis by this compound in Combination with Chemotherapy Drugs
| Cancer Cell Line | Chemotherapy Drug | This compound Concentration | Chemotherapy Drug Concentration | Apoptosis Rate (Combination) | Apoptosis Rate (Chemotherapy Alone) | Apoptosis Rate (this compound Alone) | Reference |
| HCT-8 (Colorectal) | 5-Fluorouracil | 100 µM | 50 µM | 31.41% | 10.13% | 3.31% | [9][12] |
| A2780 (Ovarian) | Cisplatin | Not specified | Not specified | Increased by 158% | Not specified | Not specified | [6] |
Table 3: In Vivo Effects of this compound in Combination with Chemotherapy
| Cancer Type | Animal Model | Treatment Protocol | Key Quantitative Findings | Reference |
| Bladder Cancer | Subcutaneous xenografted mouse models | This compound treatment | Significant prevention of tumor growth. Apoptotic cells increased from 7% (control) to 70% in the 150 mg/kg this compound-treated mice. | [6][13] |
| Oral Cancer | Nude mice xenograft model | This compound treatment (20 mg/kg) for 27 days | Significant decrease in tumor volume. | [14] |
| Cholangiocarcinoma | Subcutaneous xenograft model | This compound treatment | Tumor volume in the this compound-treated group was 0.15 cm³ compared to 0.6 cm³ in the control group. | [15] |
Signaling Pathways Modulated by this compound in Combination with Chemotherapy
This compound's synergistic effects are largely attributed to its ability to modulate critical cellular signaling pathways that regulate cell survival, proliferation, and apoptosis.
PI3K/Akt Signaling Pathway
A frequently observed mechanism is the inhibition of the PI3K/Akt pathway, a key regulator of cell survival and proliferation.[7][8] The combination of this compound and 5-FU has been shown to significantly inhibit the activation of this pathway in colorectal cancer cells.[5][9] This inhibition leads to decreased cell viability and increased apoptosis.[5]
References
- 1. This compound – A dietary anticancer molecule with multiple mechanisms of action: Recent trends and advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. news-medical.net [news-medical.net]
- 5. Synergistic effect of this compound and 5‑fluorouracil on the growth of colorectal cancer cells by regulating the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anticancer Properties of this compound on Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic Importance of this compound in the Treatment of Cancer through the Modulation of Cell Signalling Pathways [mdpi.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. "this compound enhances cisplatin's effect on ovarian cancer cells through" by Haitao Luo, Matthew K. Daddysman et al. [researchrepository.wvu.edu]
- 11. This compound-Mediated Sensitization Enhances Chemotherapeutic Efficacy of Sorafenib Against Hepatocellular Carcinoma: An In Silico and In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synergistic effect of this compound and 5-fluorouracil on the growth of colorectal cancer cells by regulating the PI3K/Akt signaling pathway - ProQuest [proquest.com]
- 13. benchchem.com [benchchem.com]
- 14. This compound induces apoptosis through the MAPK pathway and regulates JNK-mediated autophagy in MC-3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Kaempferol: A Potent Modulator of Inflammatory Response Pathways
Application Note and Protocols for Researchers
Introduction
Kaempferol, a natural flavonoid found in a variety of fruits, vegetables, and medicinal plants, has garnered significant attention for its potent anti-inflammatory properties. This document provides detailed application notes and experimental protocols for researchers and drug development professionals interested in utilizing this compound to study and modulate inflammatory response pathways. This compound exerts its effects by targeting key signaling cascades, including the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and NLRP3 inflammasome pathways.
Key Inflammatory Signaling Pathways Modulated by this compound
This compound has been demonstrated to inhibit pro-inflammatory signaling through multiple mechanisms:
-
NF-κB Pathway: this compound can suppress the activation of NF-κB, a master regulator of inflammation. It has been shown to inhibit the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit, thereby preventing the transcription of pro-inflammatory genes.[1][2]
-
MAPK Pathway: this compound modulates the MAPK signaling cascade, which plays a crucial role in the production of inflammatory mediators. It can inhibit the phosphorylation of key kinases such as p38, JNK, and ERK, leading to a downstream reduction in inflammatory responses.[3][4][5]
-
NLRP3 Inflammasome: this compound can inhibit the activation of the NLRP3 inflammasome, a multi-protein complex responsible for the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[6]
Quantitative Data on the Anti-inflammatory Effects of this compound
The following tables summarize the quantitative effects of this compound on various inflammatory markers, providing a valuable resource for experimental design.
Table 1: In Vitro Inhibition of Inflammatory Mediators by this compound
| Cell Line | Inflammatory Stimulus | Analyte | This compound Concentration | % Inhibition / Effect | Reference |
| RAW264.7 Macrophages | Lipopolysaccharide (LPS) | Nitric Oxide (NO) | 50 µM | ~70% | [1] |
| RAW264.7 Macrophages | Lipopolysaccharide (LPS) | Prostaglandin E2 (PGE2) | 50 µM | ~60% | [1] |
| Human Gallbladder Epithelial Cells (HGBECs) | Lipopolysaccharide (LPS) | IL-1β | 50 µM | Significant reduction | [7] |
| Human Gallbladder Epithelial Cells (HGBECs) | Lipopolysaccharide (LPS) | IL-6 | 50 µM | Significant reduction | [7] |
| Human Gallbladder Epithelial Cells (HGBECs) | Lipopolysaccharide (LPS) | TNF-α | 50 µM | Significant reduction | [7] |
| BV2 Microglial Cells | Lipopolysaccharide (LPS) | IL-6 | 50 µM | Mild inhibition | [8] |
| BV2 Microglial Cells | Lipopolysaccharide (LPS) | TNF-α | 50 µM | Mild inhibition | [8] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Cytokine Mixture | VCAM-1 | 10-50 µM | Significant attenuation | [9] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Cytokine Mixture | ICAM-1 | 50 µM | Significant attenuation | [9] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Cytokine Mixture | E-selectin | 5-50 µM | Significant attenuation | [9] |
| JB6 P+ mouse epidermal cells | UVB | COX-2 | 40 µM | Effective inhibition | [10] |
| Chang Liver cells | Cytokine Mixture | iNOS | 5-200 µM | Concentration-dependent decrease | [11] |
| Chang Liver cells | Cytokine Mixture | COX-2 | 5-200 µM | Concentration-dependent decrease | [11] |
Table 2: IC50 Values of this compound for Inflammatory Enzymes
| Enzyme | Cell Line/Assay Condition | IC50 Value | Reference |
| Cyclooxygenase-2 (COX-2) | Interferon-gamma and LPS-activated RAW 264.7 cells | 10.2 µg/mL | [12] |
| Inducible Nitric Oxide Synthase (iNOS) | Interferon-gamma and LPS-activated RAW 264.7 cells | 35.1 µg/mL | [12] |
| Intracellular ROS | AAPH-induced oxidative stress in HaCaT cells | 7.58 µM | [13] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a general experimental workflow for studying its anti-inflammatory effects.
Caption: this compound's inhibition of key inflammatory signaling pathways.
Caption: General experimental workflow for studying this compound's anti-inflammatory effects.
Experimental Protocols
Protocol 1: In Vitro Anti-inflammatory Assay using LPS-stimulated Macrophages
This protocol describes the investigation of this compound's anti-inflammatory effects on lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.
Materials:
-
RAW264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent for Nitric Oxide (NO) measurement
-
ELISA kits for TNF-α and IL-6
-
Reagents and equipment for Western blotting and qPCR
Procedure:
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells in 96-well plates (for viability and NO assays), 24-well plates (for ELISA), or 6-well plates (for Western blot and qPCR) and allow them to adhere overnight.
-
This compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 10, 25, 50 µM) for 1-2 hours.[1][8] Include a vehicle control (DMSO).
-
LPS Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells (except for the negative control group) and incubate for the desired time (e.g., 24 hours for cytokine production).[1][8]
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant for NO and cytokine analysis.
-
Cell Lysate: Wash the cells with PBS and lyse them for protein (Western blot) or RNA (qPCR) extraction.
-
-
Analysis:
-
Nitric Oxide (NO) Assay: Measure the nitrite concentration in the supernatant using the Griess reagent according to the manufacturer's instructions.
-
ELISA: Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits.[7][8]
-
Western Blot: Analyze the protein expression and phosphorylation of key signaling molecules (e.g., p-p38, p-JNK, p-ERK, p-IκBα, NF-κB p65) in the cell lysates.[7][14]
-
qPCR: Measure the mRNA expression levels of inflammatory genes (e.g., iNOS, COX-2, TNF-α, IL-6).[1]
-
Protocol 2: In Vivo Anti-inflammatory Assay using Carrageenan-Induced Paw Edema in Mice
This protocol details the evaluation of this compound's anti-inflammatory effects in a mouse model of acute inflammation.
Materials:
-
Male Swiss albino mice (or other suitable strain)
-
This compound
-
Carrageenan (1% in sterile saline)
-
Indomethacin (positive control)
-
Pletysmometer for paw volume measurement
Procedure:
-
Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the mice into groups (n=6-8 per group): Vehicle control, Carrageenan control, this compound-treated groups (e.g., 25, 50, 100 mg/kg), and a Positive control group (e.g., Indomethacin 10 mg/kg).
-
Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the carrageenan injection.[15][16]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each mouse.[15][16]
-
Paw Volume Measurement: Measure the paw volume of each mouse using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[15]
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the carrageenan control group.
-
(Optional) Biochemical and Histological Analysis: At the end of the experiment, euthanize the animals and collect paw tissue for histological analysis (to assess inflammatory cell infiltration) and for measuring levels of inflammatory markers like MPO, TNF-α, and IL-6.
This compound is a versatile and potent natural compound for studying and modulating inflammatory response pathways. The provided application notes, quantitative data, and detailed protocols offer a comprehensive resource for researchers to design and execute experiments aimed at elucidating the anti-inflammatory mechanisms of this compound and exploring its therapeutic potential in a variety of inflammatory diseases.
References
- 1. The Dietary Flavonoid this compound Mediates Anti-Inflammatory Responses via the Src, Syk, IRAK1, and IRAK4 Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound modulates pro-inflammatory NF-κB activation by suppressing advanced glycation endproducts-induced NADPH oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. This compound Inhibits Angiogenesis by Suppressing HIF-1α and VEGFR2 Activation via ERK/p38 MAPK and PI3K/Akt/mTOR Signaling Pathways in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits oxidative stress and reduces macrophage pyroptosis by activating the NRF2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound attenuates inflammation in lipopolysaccharide-induced gallbladder epithelial cells by inhibiting the MAPK/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A comparison of the effects of this compound and quercetin on cytokine-induced pro-inflammatory status of cultured human endothelial cells | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 10. This compound inhibits UVB-induced COX-2 expression by suppressing Src kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The anti-inflammatory flavones quercetin and this compound cause inhibition of inducible nitric oxide synthase, cyclooxygenase-2 and reactive C-protein, and down-regulation of the nuclear factor kappaB pathway in Chang Liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-oxidative and inhibitory activities on nitric oxide (NO) and prostaglandin E2 (COX-2) production of flavonoids from seeds of Prunus tomentosa Thunberg - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacological Targets of this compound Within Inflammatory Pathways—A Hint Towards the Central Role of Tryptophan Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Is an Anti-Inflammatory Compound with Activity towards NF-κB Pathway Proteins | Anticancer Research [ar.iiarjournals.org]
- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL) [mdpi.com]
Kaempferol: A Potent Inducer of Apoptosis for Research Applications
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Kaempferol, a natural flavonoid found in many fruits and vegetables, has garnered significant attention in cancer research due to its ability to selectively induce apoptosis in cancer cells. This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to induce and study apoptosis in a research setting. It summarizes the effective concentrations of this compound in various cancer cell lines and outlines the key signaling pathways involved in its pro-apoptotic activity.
Data Presentation
The pro-apoptotic efficacy of this compound varies across different cancer cell types. The following tables summarize the effective concentrations of this compound required to inhibit cell viability and induce apoptosis in several commonly studied cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) |
| PANC-1 | Pancreatic Cancer | 78.75 | 48 |
| Mia PaCa-2 | Pancreatic Cancer | 79.07 | 48 |
| MDA-MB-231 | Breast Cancer (TNBC) | 43 | 72 |
| BT474 | Breast Cancer (ER+) | >100 | 72 |
| HepG2 | Liver Cancer | Not specified | 24, 48, 72 |
| A2780/CP70 | Ovarian Cancer | Not specified | Not specified |
| OVCAR-3 | Ovarian Cancer | Not specified | Not specified |
| HL-60 | Promyelocytic Leukemia | Not specified | Not specified |
| K562 | Chronic Myelogenous Leukemia | ~50 | Not specified |
| U937 | Histiocytic Lymphoma | ~50 | Not specified |
| SCC-9 | Head and Neck Cancer | 45.03 | 72 |
| SCC-25 | Head and Neck Cancer | 49.90 | 72 |
| A-253 | Head and Neck Cancer | 47.49 | 72 |
Table 2: this compound-Induced Apoptosis in Cancer Cell Lines
| Cell Line | This compound Concentration (µM) | Apoptosis Percentage (%) | Incubation Time (h) |
| PANC-1 | 50 | 13.93 ± 1.47 | 48 |
| Mia PaCa-2 | 50 | 21.50 ± 3.20 | 48 |
| A2780/CP70 | 40 | 23.95 (late apoptosis) | 48 |
| OVCAR-3 | Not specified | Significant increase | Not specified |
| HL-60 | 25, 50, 100 | Dose-dependent increase | Not specified |
Signaling Pathways
This compound induces apoptosis through the modulation of multiple signaling pathways. The primary mechanisms involve the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key signaling cascades affected by this compound include the PI3K/Akt and MAPK pathways.
Troubleshooting & Optimization
Technical Support Center: Enhancing Kaempferol's In Vivo Bioavailability
Welcome to the technical support center for researchers, scientists, and drug development professionals working to improve the in vivo bioavailability of kaempferol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is the in vivo bioavailability of pure this compound so low?
A1: The poor oral bioavailability of this compound, often reported to be as low as 2%, is primarily attributed to two main factors:
-
Poor Aqueous Solubility: this compound is a lipophilic compound with limited solubility in water.[1][2] This low solubility restricts its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.
-
Extensive First-Pass Metabolism: After oral administration, this compound undergoes significant metabolism in the intestines and liver before it can reach systemic circulation.[2][3][4] This "first-pass effect" primarily involves phase II conjugation reactions, such as glucuronidation and sulfation, which convert this compound into more water-soluble metabolites that are easily excreted.[2][3][5]
Q2: My this compound formulation is showing poor dissolution. What strategies can I employ to improve it?
A2: Improving the dissolution rate is a critical first step to enhancing this compound's bioavailability. Several formulation strategies have proven effective:
-
Nanosuspension: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to enhanced dissolution.[6][7]
-
Phospholipid Complexes: Forming a complex of this compound with phospholipids can improve its hydrophilicity and, consequently, its dissolution rate.[3][8] Studies have shown that the dissolution of this compound in a phospholipid complex can be significantly improved compared to the pure flavonoid.[9]
-
Solid Dispersions: Dispersing this compound in a solid hydrophilic carrier matrix is another effective method to enhance its solubility and dissolution.[10]
-
Nanoformulations: Encapsulating this compound in various nanocarriers like nanoparticles, nanostructured lipid carriers (NLCs), and nanoemulsions can improve its dissolution profile.[11][12][13]
Q3: I've improved the dissolution, but the in vivo absorption of my this compound formulation is still low. What could be the issue and how can I address it?
A3: Even with improved dissolution, poor absorption can still be a hurdle. This is often due to the inherent lipophilicity of this compound and efflux transporter activity. Here are some troubleshooting steps and potential solutions:
-
Permeability Enhancement: The formulation itself can be designed to improve permeability across the intestinal epithelium.
-
Phospholipid Complexes: These complexes can enhance the lipophilicity of the drug, facilitating its transport across the lipid-rich cell membranes of the intestine.[3][9]
-
Nanoformulations: Nanoparticles can be taken up by enterocytes through various endocytic pathways, bypassing the traditional dissolution-diffusion absorption route.[12][14] They can also protect this compound from degradation in the gastrointestinal tract.
-
-
Inhibition of Efflux Pumps: this compound can be a substrate for efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which actively pump the compound back into the intestinal lumen, reducing its net absorption.[5][15] Co-administration with known inhibitors of these transporters can be a strategy to increase this compound's intracellular concentration.
Troubleshooting Guides
Issue: Low Cmax and AUC values in pharmacokinetic studies despite using a novel formulation.
This common issue often points to challenges in formulation stability, release kinetics, or ongoing metabolic degradation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low in vivo exposure of this compound formulations.
Experimental Protocols:
-
In Vitro Dissolution Testing:
-
Prepare a dissolution medium that mimics physiological conditions (e.g., simulated gastric fluid or simulated intestinal fluid).
-
Disperse a known amount of the this compound formulation in the dissolution medium under constant stirring at 37°C.
-
At predetermined time intervals, withdraw aliquots of the medium and filter them.
-
Analyze the concentration of dissolved this compound in the filtrate using a validated analytical method like HPLC.
-
-
In Vitro Metabolic Stability Assay:
-
Incubate the this compound formulation with liver microsomes or S9 fraction in the presence of necessary cofactors (e.g., NADPH for phase I metabolism, UDPGA for glucuronidation).
-
At various time points, stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).
-
Analyze the remaining concentration of this compound over time to determine its metabolic rate.
-
Data Presentation: Comparison of Different Formulation Strategies
The following table summarizes the reported improvements in the in vivo bioavailability of this compound using various formulation approaches.
| Formulation Strategy | Key Findings | Cmax Improvement (vs. Pure this compound) | AUC Improvement (vs. Pure this compound) | Reference |
| Phospholipid Complex | Enhanced solubility and dissolution rate. | ~2.75-fold increase | ~4.24-fold increase | [8] |
| Nanosuspension | Significantly reduced particle size. | Significantly increased | ~2.93-fold increase in absolute bioavailability (38.17% vs 13.03%) | [6][16] |
| Lecithin/Chitosan Nanoparticles | High encapsulation efficiency and stability. | Not explicitly stated, but improved antifungal activity suggests enhanced bioavailability. | Not explicitly stated. | [11][14] |
| Mechanochemical Complexes | Formation of solid dispersion with improved dissolution. | Not explicitly stated, but improved pharmacological activity in diabetic mice. | In vivo pharmacokinetic study performed, but specific values not provided in the abstract. | [17] |
Experimental Protocols
Preparation of this compound-Phospholipid Complex
This protocol is based on the solvent evaporation method.[9]
-
Dissolution: Dissolve this compound and phospholipids (e.g., soy lecithin) in a 1:1 molar ratio in a suitable organic solvent, such as tetrahydrofuran.
-
Reaction: Stir the solution at a controlled temperature (e.g., 20°C) for a specific duration (e.g., 1 hour) to allow for complex formation.
-
Evaporation: Remove the organic solvent under reduced pressure using a rotary evaporator to obtain a solid residue.
-
Drying and Sieving: Dry the residue in a vacuum oven to remove any residual solvent and then pass it through a sieve to obtain a uniform powder.
Characterization of the Complex:
-
Fourier Transform Infrared Spectroscopy (FT-IR): To confirm the interaction between this compound and the phospholipid.
-
Differential Scanning Calorimetry (DSC): To assess the physical state of the complex.
-
X-ray Powder Diffraction (X-RPD): To analyze the crystalline or amorphous nature of the complex.
-
Solubility and Dissolution Studies: To quantify the improvement in aqueous solubility and dissolution rate compared to pure this compound.
Preparation of this compound Nanosuspension
This protocol utilizes the high-pressure homogenization (HPH) technique.[6][7]
-
Pre-suspension: Disperse this compound powder in an aqueous solution containing a suitable stabilizer (e.g., a surfactant or polymer).
-
High-Shear Homogenization: Subject the pre-suspension to high-shear homogenization to reduce the particle size to the micrometer range.
-
High-Pressure Homogenization: Pass the resulting suspension through a high-pressure homogenizer for a specified number of cycles and at a set pressure to further reduce the particle size to the nanometer range.
-
Characterization:
-
Particle Size and Zeta Potential Analysis: Using dynamic light scattering (DLS).
-
Transmission Electron Microscopy (TEM): To visualize the morphology of the nanoparticles.
-
X-ray Diffractometry (XRD): To assess the crystallinity of the nanosuspension.
-
Signaling Pathways and Bioavailability
The poor bioavailability of this compound is intrinsically linked to its metabolism, which is a key biological pathway.
Caption: Simplified overview of this compound's absorption and first-pass metabolism.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. benchchem.com [benchchem.com]
- 3. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 4. researchgate.net [researchgate.net]
- 5. In Vivo Exposure of this compound is Driven by Phase II Metabolic Enzymes and Efflux Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Production, Characterization and Evaluation of this compound Nanosuspension for Improving Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preparation and evaluation of this compound-phospholipid complex for pharmacokinetics and bioavailability in SD rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A phospholipid complex to improve the oral bioavailability of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound loaded lecithin/chitosan nanoparticles: preparation, characterization, and their potential applications as a sustainable antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development, characterization and in vitro cytotoxicity of this compound-loaded nanostructured lipid carriers in glioblastoma multiforme cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A review of the dietary flavonoid, this compound on human health and cancer chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benthamdirect.com [benthamdirect.com]
- 17. tandfonline.com [tandfonline.com]
Kaempferol Technical Support Center: Troubleshooting Solubility and Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility and stability challenges encountered when working with kaempferol.
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for dissolving this compound?
A1: this compound is a hydrophobic compound with limited aqueous solubility.[1][2][3] For laboratory experiments, organic solvents are recommended for preparing stock solutions. The most common and effective solvents are Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[4] It is also soluble in hot ethanol, ethyl ether, and acetone.[2][5]
Q2: My this compound is precipitating when I add it to my aqueous cell culture medium. What can I do?
A2: This is a common issue due to the low aqueous solubility of this compound.[6] When a concentrated stock solution in an organic solvent like DMSO is diluted into an aqueous medium, the rapid change in solvent polarity can cause the compound to "crash out" or precipitate.[7][8]
Here are several strategies to prevent precipitation:
-
Pre-warm the media: Gently warming the cell culture medium to 37°C can help maintain solubility.[7][9]
-
Use a gentle dilution method: Instead of adding the stock solution directly to the full volume of media, try adding it dropwise while gently vortexing or creating an intermediate dilution in a smaller volume of media first.[10]
-
Lower the final concentration: If precipitation persists, you may need to use a lower final working concentration of this compound.[9]
-
Consider solubility enhancers: For particularly challenging situations, using carriers like cyclodextrins to form inclusion complexes can improve aqueous solubility.[9][11]
Q3: How should I store this compound to ensure its stability?
A3: For long-term storage, this compound should be stored as a crystalline solid at -20°C.[4] Stock solutions, typically in DMSO, can be stored at -20°C for several months.[12] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can promote precipitation and degradation.[7][9] Aqueous solutions of this compound are not recommended for storage for more than one day.[4]
Q4: What factors can cause this compound to degrade during my experiments?
A4: The stability of this compound, like other flavonoids, is influenced by several factors:
-
pH: Extreme pH values can lead to the degradation of the flavonoid structure.[13]
-
Temperature: Elevated temperatures can accelerate degradation.[13][14] this compound degrades rapidly in boiling water.[15]
-
Light: Flavonoids are known to be sensitive to light. Exposure to UV or even ambient light can cause photodegradation.[13][16]
-
Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to the oxidation of the flavonoid structure.[13][17]
Data Summary Tables
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Approximate Solubility (mg/mL) | Source |
| Ethanol | 11 | [4] |
| Dimethyl Sulfoxide (DMSO) | >12.3 | [12] |
| Dimethylformamide (DMF) | 3 | [4] |
| Ethanol:PBS (1:4, pH 7.2) | 0.2 | [4] |
Table 2: Stability of this compound Under Forced Degradation Conditions
| Stress Condition (70°C) | Degradation Rate Constant (k) (h⁻¹) | Half-life (t₁/₂) (h) | Source |
| 0.1 M HCl | 0.003 | 231.0 | [13] |
| 0.1 M NaOH | 0.128 | 5.4 | [13] |
| 0.03% H₂O₂ | 0.045 | 15.4 | [13] |
| Heat (70°C) | 0.015 | 46.2 | [13] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for use in in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated analytical balance
-
Pipettes and sterile, nuclease-free tips
Procedure:
-
Weighing this compound: In a sterile microcentrifuge tube, accurately weigh out the desired amount of this compound powder. For a 10 mM stock solution (MW: 286.24 g/mol ), this would be 2.86 mg.
-
Adding DMSO: Add the appropriate volume of cell culture grade DMSO to the tube containing the this compound powder. For a 10 mM stock, add 1 mL of DMSO.
-
Dissolution: Vortex the solution until the this compound is completely dissolved. If necessary, gently warm the tube to 37°C for 10 minutes or use an ultrasonic bath for a short period to aid dissolution.[12]
-
Sterilization (Optional): If required for your specific application, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter that is compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[9] Store the aliquots at -20°C or -80°C.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media
Objective: To dilute a concentrated this compound stock solution into aqueous cell culture media while minimizing precipitation.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed (37°C) complete cell culture media
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Pre-warm Media: Ensure your complete cell culture media is pre-warmed to 37°C.[7]
-
Intermediate Dilution (Recommended):
-
In a sterile tube, add the required volume of the this compound stock solution to a small volume of the pre-warmed media (e.g., 1 mL).
-
Gently pipette up and down or vortex briefly to mix. This creates an intermediate dilution and gradually reduces the solvent concentration.[10]
-
-
Final Dilution: Add the intermediate dilution to the remaining volume of your pre-warmed complete media.
-
Mixing: Invert the tube several times to ensure the solution is thoroughly mixed.
-
Visual Inspection: Visually inspect the final solution for any signs of precipitation (e.g., cloudiness, crystals, or sediment) before adding it to your cells.[7]
Visual Guides
Caption: Key signaling pathways modulated by this compound.[18][19][20]
Caption: Recommended workflow for preparing and using this compound.
References
- 1. Anticancer Properties of this compound on Cellular Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C15H10O6 | CID 5280863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. apexbt.com [apexbt.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. The stability and degradation products of polyhydroxy flavonols in boiling water - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Oxidation of Quercetin and this compound Markedly Amplifies Their Antioxidant, Cytoprotective, and Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Anticancer Properties of this compound on Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Kaempferol Dosage and Administration Route Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing kaempferol dosage and administration routes in experimental settings.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during this compound experiments, presented in a question-and-answer format.
Issue 1: Poor Solubility and Stability
-
Question: I am having trouble dissolving this compound for my experiments. What is the recommended solvent, and how can I improve its stability in solution?
-
Answer: this compound is known for its poor water solubility. For in vitro experiments, it is commonly dissolved in organic solvents like dimethyl sulfoxide (DMSO), ethanol, or methanol. It is crucial to prepare fresh solutions before each experiment, as this compound can degrade in solution, especially when exposed to light and extreme pH. For long-term storage, it is best to store this compound as a solid at 2-8°C, protected from light and moisture. When preparing stock solutions in DMSO, store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Question: My this compound solution appears to precipitate when added to my aqueous cell culture medium. How can I resolve this?
-
Answer: This is a common issue due to the low aqueous solubility of this compound. To mitigate this, ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is low, typically less than 0.1%, to minimize solvent-induced cytotoxicity and precipitation. You can try to first dilute the this compound stock solution in a small volume of a biocompatible co-solvent or a serum-containing medium before adding it to the final culture volume. Additionally, gentle vortexing or sonication during dilution can help improve dispersion.
Issue 2: Low Bioavailability in In Vivo Studies
-
Question: I am observing minimal effects of orally administered this compound in my animal model. What could be the reason, and how can I improve its bioavailability?
-
Answer: this compound has very low oral bioavailability, often reported to be around 2%, primarily due to extensive first-pass metabolism in the gut and liver.[1][2] To enhance its systemic exposure, consider the following strategies:
-
Nanoparticle-based delivery systems: Encapsulating this compound in nanoparticles, such as liposomes, polymeric nanoparticles, or solid lipid nanoparticles, can protect it from degradation, improve its solubility, and facilitate its absorption.[3][4]
-
Co-administration with absorption enhancers: Certain compounds can improve the intestinal absorption of this compound.
-
Alternative administration routes: For preclinical studies requiring higher systemic concentrations, consider intraperitoneal (IP) or intravenous (IV) injections. However, be aware that the metabolic profile and effects of this compound can differ depending on the administration route.[5]
-
-
Question: Are there any established nanoparticle formulations for this compound that I can adapt for my research?
-
Answer: Yes, several studies have successfully developed this compound-loaded nanoparticles. Common methods include the solvent displacement technique using polymers like PLGA (poly(lactic-co-glycolic acid)) or preparing nanosuspensions. These formulations have been shown to increase the dissolution rate and bioavailability of this compound.
Issue 3: Inconsistent Experimental Results
-
Question: I am getting variable results in my cell viability assays with this compound. What are the potential causes?
-
Answer: Inconsistent results in cell-based assays can stem from several factors:
-
Compound stability: As mentioned, this compound can degrade in solution. Always use freshly prepared solutions.
-
Cell density and passage number: Ensure consistent cell seeding density and use cells within a specific passage number range, as cellular responses can change over time in culture.
-
Assay interference: Some assay reagents may interact with this compound. For example, in MTT assays, ensure that the formazan crystals are fully dissolved before reading the absorbance.
-
Purity of this compound: Verify the purity of your this compound standard using analytical techniques like HPLC.
-
-
Question: How can I troubleshoot unexpected peaks in my HPLC analysis of this compound?
-
Answer: Unexpected peaks in HPLC can indicate contamination or degradation. To troubleshoot:
-
Run a blank: Inject your solvent to ensure it is free of contaminants.
-
Check for degradation: Analyze a freshly prepared standard solution and compare it to an older solution to check for degradation products.
-
Optimize chromatographic conditions: Adjust the mobile phase composition, gradient, or column temperature to improve peak separation and resolution.
-
Data Presentation: Pharmacokinetic Parameters of this compound
The following tables summarize key pharmacokinetic parameters of this compound from studies in rats.
Table 1: Pharmacokinetic Parameters of this compound in Rats (Intravenous Administration)
| Dose (mg/kg) | Clearance (L/hr/kg) | Volume of Distribution (L/kg) | Terminal Half-life (h) | Reference |
| 10 | ~3 | 8-12 | 3-4 | [1][2] |
| 25 | ~3 | 8-12 | 3-4 | [1][2] |
Table 2: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Dose (mg/kg) | Tmax (h) | Bioavailability (%) | Reference |
| 100 | ~1-2 | ~2 | [1][2] |
| 250 | ~1-2 | ~2 | [1][2] |
Experimental Protocols
1. In Vivo Oral Administration in Mice (Oral Gavage)
-
Objective: To administer a defined dose of this compound orally to mice.
-
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose, corn oil, or 20% hydroxypropyl-beta-cyclodextrin)[6]
-
Gavage needles (20-22 gauge, with a ball tip)
-
Syringes
-
Balance
-
-
Procedure:
-
Prepare the this compound suspension or solution in the chosen vehicle at the desired concentration. Ensure the formulation is homogenous by vortexing or sonicating.
-
Accurately weigh each mouse to determine the correct volume of the formulation to administer.
-
Gently restrain the mouse and insert the gavage needle into the esophagus.
-
Slowly administer the this compound formulation.
-
Monitor the animal for any signs of distress after administration.
-
2. In Vitro Cell Viability Assay (MTT Assay)
-
Objective: To assess the cytotoxic effects of this compound on a specific cell line.
-
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the old medium and treat the cells with different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Mandatory Visualization: Signaling Pathways
The following diagrams illustrate key signaling pathways modulated by this compound.
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Caption: this compound modulates the MAPK signaling pathway.
Caption: this compound inhibits the NF-κB signaling pathway.
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. This compound nanoparticles achieve strong and selective inhibition of ovarian cancer cell viability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. A review on the dietary flavonoid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. In Vivo Exposure of this compound is Driven by Phase II Metabolic Enzymes and Efflux Transporters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Kaempferol Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of kaempferol and strategies for its prevention.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: The stability of this compound is primarily influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents.[1] As a flavonoid, its structure is susceptible to oxidative and photodegradation. In biological matrices, enzymatic degradation is also a significant concern.
Q2: What are the main degradation pathways of this compound?
A2: this compound can degrade through various pathways:
-
Microbial Degradation: In the gut, microorganisms can cleave the C-ring of the flavonoid structure, breaking it down into simpler phenolic compounds like 4-hydroxyphenylacetic acid and phloroglucinol.[2][3]
-
Chemical (Oxidative) Degradation: Under alkaline conditions or in the presence of free radicals, this compound can undergo oxidation.[4] This can lead to the opening of the C-ring and the formation of depsides.[5][6]
-
Enzymatic Degradation: In plant extracts, enzymes like β-glucuronidases can cleave glycosidic bonds if this compound is in its glycoside form, leading to the formation of the aglycone and the corresponding sugar.[7][8]
-
Thermal Degradation: High temperatures can accelerate the degradation of this compound, with significant breakdown observed at temperatures above 160°C.[9][10][11]
-
Photodegradation: Exposure to light, particularly UV radiation, can cause this compound to degrade.[1][12]
Q3: How can I prevent the degradation of this compound during my experiments?
A3: Several strategies can be employed to minimize this compound degradation:
-
pH Control: Maintaining a slightly acidic to neutral pH can help prevent oxidative degradation, which is accelerated in alkaline conditions.[7]
-
Temperature Control: Store this compound solutions at low temperatures (e.g., 4°C for short-term and -20°C or -80°C for long-term storage) and avoid excessive heat during experimental procedures.[1][9]
-
Light Protection: Protect this compound solutions from light by using amber vials or wrapping containers in aluminum foil.[1][12]
-
Use of Antioxidants: The addition of antioxidants can help to scavenge free radicals and prevent oxidative degradation.[13]
-
Encapsulation: Encapsulating this compound in systems like liposomes, nanoparticles, or phospholipid complexes can protect it from degradative environmental factors and improve its stability and solubility.[14][15][16][17]
-
Inert Atmosphere: For highly sensitive experiments, working under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
Troubleshooting Guides
Issue 1: Loss of this compound in Solution During Storage
| Possible Cause | Troubleshooting Step |
| Oxidative Degradation | Store solutions at low temperatures (-20°C or -80°C).[1] Prepare fresh solutions before use. Consider adding a co-antioxidant. |
| Photodegradation | Store solutions in light-protected containers (amber vials or foil-wrapped).[1] |
| Incorrect pH | Buffer the solution to a slightly acidic pH if compatible with your experimental design. |
| Microbial Contamination | Filter-sterilize solutions for long-term storage or include a bacteriostatic agent if appropriate for the application. |
Issue 2: this compound Degradation During Extraction from Plant Material
| Possible Cause | Troubleshooting Step |
| Enzymatic Degradation | Immediately flash-freeze plant material in liquid nitrogen after harvesting.[7] Lyophilize (freeze-dry) the material to remove water, which is essential for enzyme activity.[7] |
| Thermal Degradation | Use extraction methods that do not require high heat. If heat is necessary, minimize the duration and temperature.[10] |
| Oxidative Degradation | Add antioxidants to the extraction solvent. Perform extraction under an inert atmosphere. |
| pH-induced Degradation | Adjust the pH of the extraction buffer to inhibit degradative enzymes.[7] |
Data Presentation
Table 1: Influence of Temperature on this compound Degradation
| Temperature | Effect on this compound | Reference |
| Up to 120°C | Relatively stable. | [9] |
| 150°C | Degradation begins to be more significant. | [9] |
| 160°C - 180°C | Significant decrease in this compound content. | [9] |
Table 2: Stability of this compound Under Different Drying Methods
| Drying Method | Total Flavonoid Degradation (%) | Reference |
| Freeze Drying | 73% | [18] |
| Vacuum Oven | 87.6% | [18] |
| Air Oven | 97% | [18] |
Experimental Protocols
Protocol 1: Monitoring this compound Degradation by HPLC
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for monitoring the degradation of this compound.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).
-
Stress Conditions: Subject aliquots of the stock solution to various stress conditions (e.g., heat, light, acidic/basic pH, oxidizing agents) for defined periods.[1]
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (with a small percentage of formic acid for better peak shape) is commonly used.
-
Detection: UV detector at a wavelength where this compound has maximum absorbance (around 365 nm).
-
-
Data Analysis: Monitor the decrease in the peak area of the intact this compound and the appearance of new peaks corresponding to degradation products over time.
Protocol 2: Encapsulation of this compound in Liposomes
This protocol provides a general method for encapsulating this compound to enhance its stability.
-
Lipid Film Hydration:
-
Dissolve phospholipids (e.g., soy phosphatidylcholine) and cholesterol in an organic solvent (e.g., chloroform/methanol mixture).
-
Add this compound to this lipid solution.
-
Evaporate the organic solvent under reduced pressure to form a thin lipid film on the wall of a round-bottom flask.
-
-
Hydration: Hydrate the lipid film with an aqueous buffer by vortexing or sonication. This will form multilamellar vesicles (MLVs).
-
Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size.
-
Purification: Remove unencapsulated this compound by methods such as dialysis or size exclusion chromatography.
-
Characterization: Characterize the liposomes for particle size, zeta potential, and encapsulation efficiency using techniques like dynamic light scattering (DLS) and HPLC.[14]
Visualizations
Caption: Microbial degradation pathway of this compound in the gut.
Caption: Oxidative degradation pathway of this compound.
Caption: Logical workflow for preventing this compound degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound: Antimicrobial Properties, Sources, Clinical, and Traditional Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Mechanisms of transformation of the antioxidant this compound into depsides. Gamma-radiolysis study in methanol and ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radiolysis of this compound in water/methanol mixtures. Evaluation of antioxidant activity of this compound and products formed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Enzymatic hydrolysis of this compound 3-O-(2‴-O-sinapoyl-β-sophoroside), the key bitter compound of rapeseed (Brassica napus L.) protein isolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The stability and degradation products of polyhydroxy flavonols in boiling water - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Research Portal [scholarscommons.fgcu.edu]
- 15. public.pensoft.net [public.pensoft.net]
- 16. Synthesized nanoliposome-encapsulated this compound attenuates liver health parameters and gene expression in mice challenged by cadmium-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Preparation, characterisation and evaluation of this compound phospholipid complex and its application in preventing the deterioration of soybean oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ifrj.upm.edu.my [ifrj.upm.edu.my]
Kaempferol Off-Target Effects in Cell Culture: A Technical Support Center
Welcome to the technical support center for researchers utilizing kaempferol in cell culture experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common off-target effects and experimental challenges.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Cell Viability Results
Q1: My MTT assay shows increased cell viability at high concentrations of this compound, which contradicts my observations of cytotoxicity. What could be happening?
A1: This is a common artifact when studying polyphenols like this compound. This compound has intrinsic reductive potential and can directly reduce the MTT tetrazolium salt to formazan in a cell-free environment.[1][2] This leads to a false-positive signal, making it appear as though the cells are more viable than they are.
Troubleshooting Steps:
-
Perform a Cell-Free Control: Incubate this compound at your experimental concentrations in cell culture media without cells, then add the MTT reagent. If you observe a color change, this confirms direct reduction by this compound.
-
Wash Cells Before Adding MTT: After treating cells with this compound, gently wash the cells with PBS before adding the MTT reagent. This can help to remove residual this compound that could interfere with the assay.[1][2]
-
Switch to an Alternative Viability Assay: It is highly recommended to use a viability assay that is not based on tetrazolium reduction.
-
Sulforhodamine B (SRB) Assay: Measures cell density based on the staining of total cellular protein.[3]
-
CellTiter-Glo® Luminescent Cell Viability Assay: Quantifies ATP, an indicator of metabolically active cells.[1][2][4][5]
-
Trypan Blue Exclusion Assay: A direct cell counting method to assess cell membrane integrity.[6][7]
-
Issue 2: Compound Precipitation in Cell Culture Media
Q2: I'm observing precipitation of this compound after diluting my DMSO stock solution into the cell culture medium. How can I resolve this?
A2: this compound has poor solubility in aqueous solutions.[8] When a concentrated DMSO stock is diluted into an aqueous medium, the this compound can crash out of solution, leading to inconsistent and inaccurate dosing.
Troubleshooting Steps:
-
Optimize Stock Solution Concentration: Prepare a lower concentration stock solution in DMSO or ethanol.
-
Modify Dilution Procedure: When diluting, add the stock solution to the pre-warmed media dropwise while gently vortexing or swirling to facilitate mixing and prevent localized high concentrations that lead to precipitation.
-
Consider Co-solvents: For certain applications, a small percentage of a co-solvent like ethanol in the final culture medium may help maintain solubility. However, be sure to include a vehicle control with the same co-solvent concentration to account for any effects on the cells.
-
Check Final Concentration: Ensure your final experimental concentration does not exceed the solubility limit of this compound in your specific cell culture medium.
Issue 3: Dual Pro-oxidant and Antioxidant Effects
Q3: I am getting contradictory results related to oxidative stress. In some experiments, this compound acts as an antioxidant, while in others, it seems to be causing oxidative stress. Why is this happening?
A3: this compound can exhibit both antioxidant and pro-oxidant properties, depending on its concentration and the cellular environment.[9] At lower concentrations, it often acts as an antioxidant by scavenging reactive oxygen species (ROS).[5] At higher concentrations, or in the presence of transition metal ions like copper, it can act as a pro-oxidant, leading to increased ROS production and potential cytotoxicity.[9][10]
Troubleshooting Steps:
-
Evaluate a Wide Concentration Range: Test a broad range of this compound concentrations to determine the threshold for pro-oxidant activity in your specific cell line.
-
Measure ROS Production: Use a fluorescent probe like DCFH-DA to directly measure intracellular ROS levels at different this compound concentrations.[3][11]
-
Consider Media Composition: Be aware of the concentration of metal ions in your cell culture medium, as they can influence the pro-oxidant activity of this compound.
-
Control for Metal Chelation: If you suspect metal-ion-dependent pro-oxidant effects, consider using a metal chelator in control experiments to see if it mitigates the observed cytotoxicity.
Frequently Asked Questions (FAQs)
Q4: Can this compound have estrogenic or anti-estrogenic effects in my cell line?
A4: Yes, this compound is a known phytoestrogen and can exhibit biphasic effects. At lower concentrations (e.g., < 10⁻⁵ M), it can have estrogenic activity through an estrogen receptor (ER)-dependent pathway. At higher concentrations (e.g., > 10⁻⁵ M), it can show anti-proliferative effects that are ER-independent. This is particularly important to consider when working with hormone-responsive cancers, such as ER-positive breast cancer cell lines (e.g., MCF-7).
Q5: How can I test for unwanted estrogenic activity of this compound in my experiments?
A5: The E-SCREEN (Estrogen-SCREEN) assay is a common method to assess the estrogenicity of compounds. This assay uses the proliferation of ER-positive MCF-7 breast cancer cells as an endpoint. An increase in cell proliferation in the presence of this compound would suggest estrogenic activity.
Q6: At what concentrations does this compound become cytotoxic to non-cancerous cells?
A6: While this compound can show some selectivity for cancer cells, at higher concentrations, it can also be cytotoxic to normal cells. For example, one study noted that while this compound inhibited ovarian cancer cell proliferation at 40-80 µM, it also induced caspase 3/7 activity in normal ovarian epithelial cells at 160 µM. It's crucial to determine the cytotoxic concentration in both your cancer cell line and a relevant normal cell line to establish a therapeutic window.
Data Presentation
Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay |
| MDA-MB-231 | Triple-Negative Breast Cancer | 43 | 72 | MTS |
| BT474 | ER-positive Breast Cancer | >100 | 72 | MTS |
| T47D | ER-positive Breast Cancer | 123 µg/mL | Not specified | Not specified |
| MCF-7 | ER-positive Breast Cancer | 132 µg/mL | Not specified | Not specified |
| MDA-MB-468 | Triple-Negative Breast Cancer | 25.01 µg/mL | Not specified | Not specified |
| Huh7 | Hepatocellular Carcinoma | 4.75 | Not specified | Not specified |
| HepG2 | Hepatocellular Carcinoma | See Figure in source | 24, 48, 72 | Not specified |
| SW480 | Colon Cancer | 50 | Not specified | Not specified |
| HCT116 | Colon Cancer | 50 | Not specified | Not specified |
| HCT-15 | Colon Cancer | 50 | Not specified | Not specified |
| LS174-R | 5-FU Resistant Colon Cancer | ~75 | 72 | MTT |
| OVCAR-3 | Ovarian Cancer | >80 | 24 | Cell Viability |
| A2780/CP70 | Ovarian Cancer | >80 | 24 | Cell Viability |
Note: The reliability of data from MTT/MTS assays should be interpreted with caution due to potential interference.
Table 2: Concentration-Dependent Redox Effects of this compound
| Concentration Range | Observed Effect | Cell System/Context |
| 5-50 µM | Decreased ROS and RNS production (Antioxidant) | Cytokine-stimulated HUVEC |
| 10-80 µM | Increased ROS production (Pro-oxidant) in some cancer cells | Pancreatic cancer cells, Colon cancer cells |
| Low Cu:Kae ratios (1:1, 1:2) | Pro-oxidant effect (DNA damage) | Cell-free system with Cu(II) ions |
| Excess this compound | Antioxidant effect (DNA protection) | Cell-free system with Cu(II) ions |
Experimental Protocols
Protocol 1: Sulforhodamine B (SRB) Cell Viability Assay
This protocol is an alternative to MTT/MTS assays and is not affected by the reducing potential of this compound.
-
Cell Seeding: Plate cells in a 96-well plate and treat with this compound for the desired duration.
-
Fixation: Discard the supernatant and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plate five times with slow-running tap water to remove TCA. Remove excess water by tapping the plate on paper towels and air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well. Incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates until no moisture is visible.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.[11][12][13]
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This assay measures ATP levels and is a reliable alternative for assessing cell viability.
-
Cell Seeding and Treatment: Plate cells in an opaque-walled 96-well plate and treat with this compound. Include control wells with media only for background luminescence.
-
Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.
-
Reagent Preparation: Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Lysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record the luminescence using a luminometer.[1][2][4][5]
Visualizations
Caption: Workflow for troubleshooting unexpected cell viability assay results.
Caption: Dual antioxidant and pro-oxidant effects of this compound.
Caption: Decision tree for troubleshooting this compound solubility.
References
- 1. This compound Suppresses Proliferation and Induces Cell Cycle Arrest, Apoptosis, and DNA Damage in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound induces ROS-dependent apoptosis in pancreatic cancer cells via TGM2-mediated Akt/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound inhibits oxidative stress and reduces macrophage pyroptosis by activating the NRF2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Phenolic compound this compound overcomes 5-fluorouracil resistance in human resistant LS174 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antioxidant vs. Prooxidant Properties of the Flavonoid, this compound, in the Presence of Cu(II) Ions: A ROS-Scavenging Activity, Fenton Reaction and DNA Damage Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Antioxidant Role of this compound in Prevention of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Kaempferol Interference with Experimental Assays: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with kaempferol in experimental assays. This compound, a common flavonoid, is known to interfere with a variety of assays, potentially leading to misleading results. This guide offers insights into the mechanisms of interference and provides actionable solutions.
Frequently Asked Questions (FAQs)
Q1: My cell viability results using the MTT assay show an unexpected increase after treatment with this compound. Is this a real effect?
A1: Not necessarily. Conflicting results have been reported with this compound and the MTT assay. While some studies use the MTT assay to report on this compound's effects on cell proliferation[1][2][3], others have shown that this compound can directly reduce the MTT tetrazolium salt to formazan in a cell-free system.[4] This leads to a false-positive signal, suggesting an increase in cell viability or proliferation where there may be none. It is crucial to include proper controls and consider alternative assays. For instance, some researchers have opted for the crystal violet staining method to avoid issues related to mitochondrial function, which can be affected by flavonoids.[5]
Q2: I am observing unusual fluorescence readings in my assay after adding this compound. What could be the cause?
A2: this compound is an intrinsically fluorescent molecule.[6][7] Its fluorescence can directly interfere with assays that use fluorescence as a readout. Additionally, this compound's fluorescence is sensitive to its environment (solvatochromism), meaning its emission properties can change upon binding to proteins or other molecules.[6][8] This can lead to quenching or enhancement of the assay's fluorescent signal, which may be misinterpreted as a biological effect.
Q3: My protein concentration measurements using the BCA or Lowry assay are inconsistent when this compound is present in the sample. Why is this happening?
A3: Flavonoids, including this compound, are known to interfere with common colorimetric protein assays like the Bicinchoninic acid (BCA) and Lowry assays.[9] This interference is concentration- and structure-dependent and can lead to a significant overestimation of protein concentration, particularly at lower protein levels.[9] The antioxidant properties of flavonoids can interfere with the copper reduction step central to these assays.[9]
Q4: this compound is showing inhibitory activity against my target enzyme, but I'm concerned about non-specific effects. How can I validate this?
A4: this compound is known to be a "promiscuous inhibitor" and is classified as a Pan-Assay Interference Compound (PAIN).[10][11] This means it can inhibit multiple proteins non-specifically. One common mechanism for this is the formation of aggregates at higher concentrations, which can sequester and denature proteins.[10][12][13] To validate your results, it is essential to perform control experiments, such as including a non-ionic detergent like Triton X-100 to disrupt aggregates, and using orthogonal assays that have different detection methods.
Q5: What is the significance of this compound being labeled as a PAIN (Pan-Assay Interference Compound)?
A5: The designation of this compound as a PAIN indicates that it contains chemical substructures that have been associated with frequent false-positive results in high-throughput screening campaigns.[10][11][14] This does not mean that all activities observed for this compound are artifacts, but it does warrant a higher level of scrutiny.[10][14] The PAINS classification should serve as an alert to researchers to perform rigorous validation experiments to confirm any observed biological activity.[14]
Troubleshooting Guides
Issue 1: Inaccurate Cell Viability/Proliferation Results with Tetrazolium-Based Assays (MTT, MTS)
Symptoms:
-
Increased absorbance (suggesting higher viability) in this compound-treated wells compared to controls, even at high concentrations where cytotoxicity is expected.
-
Inconsistent results between experiments.
Troubleshooting Steps:
-
Perform a Cell-Free Control: Incubate this compound at the concentrations used in your experiment with the MTT or MTS reagent in cell-free media. If you observe a color change, this confirms direct reduction of the tetrazolium salt by this compound.
-
Use an Alternative Assay: Switch to a non-enzymatic, endpoint assay that is less susceptible to interference from reducing compounds.
-
Crystal Violet Assay: Stains the DNA of adherent cells.
-
Trypan Blue Exclusion Assay: Counts viable cells based on membrane integrity.
-
ATP-based Luminescence Assays: Measures ATP content as an indicator of metabolically active cells.[2]
-
-
Validate with Orthogonal Methods: Confirm proliferation or apoptosis findings with techniques like cell cycle analysis by flow cytometry[15] or western blotting for apoptosis markers (e.g., cleaved caspases).[15]
Issue 2: Interference in Fluorescence-Based Assays
Symptoms:
-
High background fluorescence in wells containing this compound.
-
Quenching or enhancement of the fluorescent signal that does not correlate with the expected biological activity.
Troubleshooting Steps:
-
Measure this compound's Intrinsic Fluorescence: Scan the emission spectrum of this compound at the excitation and emission wavelengths of your assay to determine its contribution to the signal.
-
Include a "this compound Only" Control: Subtract the fluorescence signal from wells containing only this compound and buffer/media from your experimental wells.
-
Use a Different Fluorescent Probe: If possible, switch to a fluorescent dye with excitation and emission spectra that do not overlap with those of this compound.
-
Consider a Label-Free Detection Method: Techniques like Surface Plasmon Resonance (SPR) or Biolayer Interferometry (BLI) can be used to study binding events without the need for fluorescent labels.[16]
Issue 3: Suspected Non-Specific Inhibition due to Aggregation
Symptoms:
-
Inhibition is observed across multiple, unrelated assays.
-
The dose-response curve is unusually steep or shows a "bell shape".
Troubleshooting Steps:
-
Detergent Control: Re-run the assay in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100. If the inhibitory activity of this compound is significantly reduced, it is likely due to aggregation.
-
Dynamic Light Scattering (DLS): Use DLS to directly observe the formation of this compound aggregates in your assay buffer at the concentrations being tested.
-
Orthogonal Assay Validation: Confirm the inhibitory activity in a different assay format, preferably one that is less prone to aggregation artifacts (e.g., a cellular assay if the primary assay was biochemical).
Quantitative Data Summary
Table 1: Reported IC50 Values of this compound in Various Assays
| Cell Line/Target | Assay Type | IC50 Value | Reference |
| MDA-MB-231 (Breast Cancer) | MTS Assay | 43 µmol/L | [15] |
| BT474 (Breast Cancer) | MTS Assay | > 100 µmol/L | [15] |
| MCF-7 (Breast Cancer) | MTT Assay | 90.28 ± 4.2 µg/ml | [3] |
| A459 (Lung Cancer) | MTT Assay | 35.80 ± 0.4 µg/ml | [3] |
| Fatty Acid Amide Hydrolase (FAAH) | Radiometric | 1.3 µM | [17] |
| African Swine Fever Virus (ASFV) | CPE-based | 2.2 µg/ml (7.7 µM) | [18] |
| AA-induced Platelet Aggregation | Impedance | Moderate Activity | [19] |
| ADP-induced Platelet Aggregation | Impedance | Moderate Activity | [19] |
Experimental Protocols
Protocol 1: Cell-Free MTT Reduction Assay
This protocol determines if this compound directly reduces MTT tetrazolium salt.
Materials:
-
This compound stock solution
-
Cell culture medium
-
MTT reagent (5 mg/mL in PBS)
-
96-well plate
-
Spectrophotometer
Methodology:
-
Prepare serial dilutions of this compound in cell culture medium in a 96-well plate. Include a vehicle-only control.
-
Add MTT reagent to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Add solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Read the absorbance at 570 nm. An increase in absorbance in the presence of this compound indicates direct reduction.
Protocol 2: Crystal Violet Cell Viability Assay
This protocol provides an alternative to tetrazolium-based assays for assessing cell viability.
Materials:
-
Cells seeded in a 96-well plate
-
This compound
-
Phosphate-buffered saline (PBS)
-
Crystal violet solution (0.5% in 20% methanol)
-
30% Acetic acid
Methodology:
-
Treat cells with various concentrations of this compound for the desired time.
-
Remove the medium and gently wash the cells with PBS.
-
Fix the cells with 100 µL of 4% paraformaldehyde for 15 minutes.
-
Wash the cells with PBS.
-
Stain the cells with 100 µL of crystal violet solution for 20 minutes at room temperature.
-
Wash the plate with water to remove excess stain and allow it to air dry.
-
Solubilize the stain by adding 100 µL of 30% acetic acid to each well.
-
Read the absorbance at 590 nm.
Visualizations
Caption: Mechanism of this compound Interference in MTT Assays.
Caption: Aggregate-Based Inhibition by this compound.
Caption: Troubleshooting Workflow for this compound Assays.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ijcmas.com [ijcmas.com]
- 4. resource.aminer.org [resource.aminer.org]
- 5. Frontiers | Flavonoid Library Screening Reveals this compound as a Potential Antiviral Agent Against African Swine Fever Virus [frontiersin.org]
- 6. This compound and curcumin as fluorescent probes for DNA topologies: Integrated spectroscopic and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Flavonoids Interference in Common Protein Assays: Effect of Position and Degree of Hydroxyl Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polyphenolic promiscuity, inflammation-coupled selectivity: Whether PAINs filters mask an antiviral asset - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 12. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Phantom PAINS: Problems with the Utility of Alerts for Pan-Assay INterference CompoundS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Suppresses Proliferation and Induces Cell Cycle Arrest, Apoptosis, and DNA Damage in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound and Its Glycoside, this compound 7-O-Rhamnoside, Inhibit PD-1/PD-L1 Interaction In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibition of fatty acid amide hydrolase by this compound and related naturally occurring flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Flavonoid Library Screening Reveals this compound as a Potential Antiviral Agent Against African Swine Fever Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibition of Human Platelet Aggregation and Low-Density Lipoprotein Oxidation by Premna foetida Extract and Its Major Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Kaempferol Toxicity and Safety in Preclinical Studies: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the preclinical toxicity and safety profile of kaempferol. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental evaluation.
Troubleshooting Guides & FAQs
Question 1: I am observing unexpected cytotoxicity in my in vitro experiments with this compound. What could be the cause?
Answer: Unexpected cytotoxicity with this compound in vitro can arise from several factors. Firstly, high concentrations of this compound can act as a pro-oxidant, leading to cellular damage. It is crucial to perform a dose-response study to determine the optimal concentration for your specific cell line and experimental conditions. Secondly, the purity of the this compound used is critical; impurities could contribute to toxicity. Always use a well-characterized, high-purity standard. Lastly, consider the metabolic capacity of your cell line. Some cell lines may metabolize this compound into more toxic byproducts.
Question 2: My in vivo study is showing conflicting results regarding the genotoxicity of this compound. How should I interpret this?
Answer: It is not uncommon to observe conflicting genotoxicity results for flavonoids like this compound. In vitro assays, such as the Ames test, have shown positive results for mutagenicity in some bacterial strains, particularly in the presence of metabolic activation.[1][2] However, in vivo studies, like the micronucleus test in rats, have largely shown no genotoxic effects.[1][3][4] This discrepancy is often attributed to the low oral bioavailability of this compound, meaning it may not reach concentrations in vivo that are sufficient to cause genetic damage. When interpreting your results, consider the route of administration, the dose levels tested, and the specific endpoints measured. It is essential to correlate in vitro findings with in vivo data for a comprehensive risk assessment.
Question 3: I am designing a subchronic toxicity study for a this compound-containing formulation. What is a good starting point for dose selection?
Answer: A 13-week subchronic toxicity study in Sprague-Dawley rats has established a No-Observed-Adverse-Effect Level (NOAEL) of 2000 mg/kg/day for a this compound aglycone-rich product.[1][3][4] This is the highest dose tested in that particular study and showed no toxic changes.[1][3][4] Therefore, this value can serve as a reliable starting point for your dose-range finding studies. It is recommended to select at least three dose levels, including a high dose that is expected to produce some minimal toxic effects, a low dose that shows no toxicity, and an intermediate dose.
Question 4: Are there any known effects of this compound on reproductive and developmental endpoints?
Answer: Preclinical studies on the reproductive and developmental toxicity of this compound are limited. Some research suggests that this compound can alleviate reproductive toxicity induced by certain chemicals, such as cypermethrin and lead acetate in rats, by modulating antioxidant and apoptotic pathways.[5][6][7][8] However, other studies using a zebrafish model have indicated potential for developmental toxicity at high concentrations.[9] Given the limited and somewhat conflicting data, it is crucial to conduct specific reproductive and developmental toxicity studies according to established guidelines (e.g., OECD 414) if your intended application of this compound warrants such an investigation.
Data Presentation: Summary of Preclinical Toxicity Studies
The following tables summarize the quantitative data from key preclinical toxicity studies on this compound.
Table 1: Acute Oral Toxicity
| Species | Strain | Route | LD50 | Reference |
| Rat | Wistar | Oral | > 5000 mg/kg body weight | [10] |
| Hamster | Syrian | Oral | Theoretical LD50: 552 mg/kg body weight | [11] |
Table 2: Subchronic Oral Toxicity
| Species | Strain | Duration | Doses (mg/kg/day) | NOAEL (mg/kg/day) | Key Findings | Reference |
| Rat | Sprague-Dawley | 13 weeks (91 days) | 500, 1000, 2000 | 2000 | No toxic changes observed. | [1][3][4][12] |
| Mouse | Not Specified | 28 days | Not specified | Not determined | No clinical signs of toxicity or changes in body/organ weights, hematology, or biochemistry. | [13][14] |
Table 3: Genotoxicity
| Assay | Test System | Metabolic Activation | Concentration/Dose | Result | Reference |
| Ames Test | Salmonella typhimurium TA98, TA100, TA1537 | With and without S9 | Not specified | Positive in some strains | [1][2][3][4] |
| In vivo Micronucleus Test | Male Sprague-Dawley Rats | N/A | Up to 4000 mg/kg | Negative | [1][3][4] |
Table 4: Carcinogenicity
| Species | Strain | Duration | Dose | Key Findings | Reference |
| Rat | ACI | 540 days | 0.04% in diet | Not carcinogenic. No statistical differences in tumor incidences compared to control. | [15] |
Experimental Protocols
Detailed methodologies for key toxicological assays are provided below, based on OECD guidelines and adapted for the evaluation of this compound.
Acute Oral Toxicity Study (Following OECD Guideline 423)
-
Test Animals: Healthy, young adult nulliparous and non-pregnant female rats (e.g., Wistar or Sprague-Dawley strain).
-
Housing and Feeding: Animals are housed in standard cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided ad libitum.
-
Dose Preparation: this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). The concentration is adjusted to provide the desired dose in a volume that does not exceed 1 mL/100g of body weight.
-
Administration: A single oral dose of this compound is administered to the animals by gavage. The starting dose is typically 2000 mg/kg.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
Endpoint: The study allows for the determination of the acute toxic class and an estimation of the LD50.
Subchronic Oral Toxicity Study (90-Day Study Following OECD Guideline 408)
-
Test Animals: Young, healthy male and female rats (e.g., Sprague-Dawley).
-
Group Size: At least 10 animals per sex per group.
-
Dose Groups: A control group (vehicle only) and at least three dose levels of this compound (e.g., 500, 1000, and 2000 mg/kg/day).
-
Administration: this compound is administered daily by oral gavage for 90 consecutive days.
-
Observations:
-
Clinical Signs: Daily observation for signs of toxicity.
-
Body Weight and Food Consumption: Recorded weekly.
-
Hematology and Clinical Biochemistry: Blood samples are collected at termination for analysis of hematological and biochemical parameters.
-
Ophthalmology: Examination performed before the start of the study and at termination.
-
-
Pathology: At the end of the study, all animals are subjected to a full necropsy. Organs are weighed, and tissues are collected for histopathological examination.
-
Endpoint: Determination of the NOAEL.
In Vivo Mammalian Erythrocyte Micronucleus Test (Following OECD Guideline 474)
-
Test Animals: Young adult mice or rats of a single sex (or both if relevant).
-
Dose Groups: A vehicle control, a positive control (a known mutagen), and at least three dose levels of this compound.
-
Administration: this compound is administered, typically by oral gavage, once or twice, 24 hours apart.
-
Sample Collection: Bone marrow is collected from the femur or tibia at an appropriate time after the last administration (usually 24 and 48 hours).
-
Slide Preparation and Analysis: Bone marrow smears are prepared, stained, and scored for the frequency of micronucleated polychromatic erythrocytes (MNPCEs) among a total of at least 4000 PCEs per animal. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also determined as an indicator of cytotoxicity.
-
Endpoint: A significant, dose-dependent increase in the frequency of MNPCEs indicates a positive result for genotoxicity.
Mandatory Visualizations
Signaling Pathways Potentially Involved in this compound Toxicity
The following diagrams illustrate the key signaling pathways that may be modulated by this compound, contributing to its potential toxic effects at high concentrations or in specific cellular contexts.
Caption: Potential signaling pathways modulated by high-dose this compound leading to toxicity.
Experimental Workflow for In Vivo Micronucleus Assay
The following diagram outlines the key steps in conducting an in vivo micronucleus assay to assess the genotoxic potential of this compound.
Caption: Experimental workflow for the in vivo micronucleus assay.
References
- 1. researchgate.net [researchgate.net]
- 2. oecd.org [oecd.org]
- 3. Oral Toxicity OECD 408 - Altogen Labs [altogenlabs.com]
- 4. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 5. oecd.org [oecd.org]
- 6. This compound alleviates cypermethrin induced reproductive toxicity in rats via Nrf2-mediated antioxidant and apoptotic regulation with histopathological evidence: in vivo and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound alleviates bisphenol A reproductive toxicity in rats in a dose-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antioxidant, anti-inflammatory, and anti-reprotoxic effects of this compound and vitamin E on lead acetate-induced testicular toxicity in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ask-force.org [ask-force.org]
- 10. Biochemical and Ultrastructural Studies for Toxicity of this compound Derivative Recovered from the Plant Lysimachia Ramosa | Semantic Scholar [semanticscholar.org]
- 11. Toxicological Evaluation of this compound and Linearolactone as Treatments for Amoebic Liver Abscess Development in Mesocricetus auratus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. oecd.org [oecd.org]
- 14. Subacute 28 days oral toxicity study of this compound and biochanin-A in the mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mhlw.go.jp [mhlw.go.jp]
Technical Support Center: Kaempferol Formulation for Enhanced Cellular Uptake
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with kaempferol formulations to improve cellular uptake.
Frequently Asked Questions (FAQs)
Q1: Why is a specialized formulation needed for this compound?
This compound, a promising therapeutic flavonoid, suffers from poor water solubility, low bioavailability, and rapid metabolism.[1][2][3][4] These limitations hinder its effective use in preclinical and clinical settings.[1][4] Nanoformulations such as nanostructured lipid carriers (NLCs), solid lipid nanoparticles (SLNs), liposomes, and polymeric nanoparticles are developed to overcome these challenges by enhancing solubility, stability, and ultimately, cellular uptake.[2][5][6][7]
Q2: What are the common types of nanoformulations for this compound and how do they improve cellular uptake?
Several types of nanoformulations have been successfully developed to enhance the cellular delivery of this compound. These include:
-
Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that can encapsulate lipophilic drugs like this compound, improving their dispersion and delivery.[2] NLCs can facilitate cellular uptake, leading to increased cytotoxicity in cancer cells.[2]
-
Solid Lipid Nanoparticles (SLNs): SLNs are effective carriers for this compound, capable of crossing biological barriers like the blood-brain barrier (BBB).[6] Their solid lipid matrix allows for controlled drug release.[6][8]
-
Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. Liposomal formulations of this compound have been shown to increase its anti-proliferative activity against cancer cells.[9][10]
-
Polymeric Nanoparticles: Polymers like PLGA and PEO-PPO-PEO can be used to create nanoparticles that encapsulate this compound.[11] These formulations can enhance the selective inhibition of cancer cell viability.[11] pH-sensitive polymeric nanoparticles can also be designed for targeted drug release.[4][12]
Q3: What are the critical quality attributes to consider when developing a this compound nanoformulation?
The efficacy of a this compound nanoformulation is dependent on several key parameters:
-
Particle Size: Smaller particle sizes generally lead to increased cellular uptake due to mechanisms like the enhanced permeability and retention (EPR) effect in cancer cells.[1]
-
Zeta Potential: This indicates the surface charge of the nanoparticles and influences their stability in suspension and interaction with cell membranes.
-
Encapsulation Efficiency (%EE): A high encapsulation efficiency ensures that a sufficient amount of this compound is loaded into the nanoparticles for therapeutic effect.
-
Drug Loading (%DL): This parameter quantifies the amount of drug carried by the nanoparticles.
-
In Vitro Drug Release: The release profile of this compound from the nanoparticles under physiological conditions is crucial for predicting its in vivo behavior.[4][12]
Troubleshooting Guides
Problem 1: Low Cellular Uptake of this compound Formulation
| Possible Cause | Troubleshooting Suggestion |
| Suboptimal Particle Size | Aim for a particle size in the range of 100-200 nm for efficient cellular uptake.[2][9] Larger particles may be less readily internalized by cells. Optimize formulation parameters such as homogenization speed, sonication time, or polymer concentration to control particle size.[4] |
| Unfavorable Surface Charge (Zeta Potential) | The surface charge of nanoparticles influences their interaction with the negatively charged cell membrane. While positively charged nanoparticles might be expected to interact more strongly, studies have shown that nonionic polymeric nanoparticles can be more effective in reducing cancer cell viability.[11] Consider modifying the surface of your nanoparticles with different polymers or lipids to optimize the zeta potential. |
| Poor Formulation Stability (Aggregation) | Nanoparticle aggregation can lead to a larger effective particle size and reduced cellular uptake. Ensure adequate stabilization of your formulation using appropriate surfactants or polymers.[3] Monitor particle size and polydispersity index (PDI) over time using Dynamic Light Scattering (DLS). |
| Incorrect Cell Seeding Density | Overly confluent cell monolayers can hinder the access of nanoparticles to the cell surface. Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment. |
Problem 2: Low Encapsulation Efficiency (%EE) of this compound
| Possible Cause | Troubleshooting Suggestion |
| Poor Affinity of this compound for the Nanoparticle Core | This compound is a lipophilic compound.[2] Ensure the lipid or polymer used for the nanoparticle core has a high affinity for this compound. For lipid-based nanoparticles, consider using a mixture of solid and liquid lipids (as in NLCs) to create imperfections in the crystal lattice, which can accommodate more drug. |
| Drug Leakage During Formulation | High temperatures or excessive sonication during the formulation process can lead to drug leakage. Optimize these parameters to ensure the integrity of the nanoparticles and minimize drug loss. |
| Inaccurate Quantification of Encapsulated this compound | Ensure complete separation of the nanoparticles from the unencapsulated drug before quantification. Use a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), for accurate measurement. |
Problem 3: Inconsistent In Vitro Cytotoxicity Results
| Possible Cause | Troubleshooting Suggestion | | Variability in Nanoparticle Characteristics | Ensure batch-to-batch consistency of your this compound formulation in terms of particle size, zeta potential, and drug loading. Characterize each new batch before conducting biological experiments. | | Cell Line-Specific Effects | The cytotoxic effect of this compound and its formulations can vary between different cell lines.[11] Be consistent with the cell line, passage number, and culture conditions used in your experiments. | | Instability of the Formulation in Cell Culture Medium | Nanoparticles can interact with proteins and other components in the cell culture medium, leading to aggregation or premature drug release. Evaluate the stability of your formulation in the specific medium used for your cytotoxicity assays. | | Issues with the Cytotoxicity Assay | Ensure the chosen cytotoxicity assay (e.g., MTT, SRB) is compatible with your nanoparticle formulation. Some nanoparticles can interfere with the assay reagents. Include appropriate controls, such as blank nanoparticles (without this compound), to account for any effects of the delivery vehicle itself.[1] |
Quantitative Data Summary
Table 1: Physicochemical Properties of Different this compound Nanoformulations
| Formulation Type | Average Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| NLC | 120 | -21 | 93 | 3.58 | [2][3] |
| SLN | 451.2 | -15.0 | 84.92 | - | [6] |
| Liposomes | 200.44 ± 12.22 | -15.32 ± 0.83 | 56 | - | [9][10] |
Table 2: In Vitro Cytotoxicity of this compound and its Formulations
| Cell Line | Formulation | IC50 Value | Reference |
| MDA-MB-468 | This compound | 44 ± 0.52 μM | [1] |
| MDA-MB-468 | This compound-loaded NLCs | More efficient than this compound alone (P < 0.05) | [1] |
| HeLa | This compound | 10.48 μM (72h) | [5] |
| HFF (normal) | This compound | 707.00 μM (72h) | [5] |
Experimental Protocols
1. Preparation of this compound-Loaded Nanostructured Lipid Carriers (NLCs) by Hot High-Pressure Homogenization
This protocol is a generalized procedure based on common methods described in the literature.
-
Step 1: Preparation of Lipid and Aqueous Phases
-
Dissolve the solid lipid (e.g., Compritol 888 ATO) and liquid lipid (e.g., oleic acid) in a suitable organic solvent.
-
Dissolve this compound in the lipid mixture.
-
Prepare an aqueous phase containing a surfactant (e.g., Tween 80, Poloxamer 188).
-
-
Step 2: Emulsification
-
Heat both the lipid and aqueous phases to a temperature above the melting point of the solid lipid (e.g., 70-80°C).
-
Add the hot lipid phase to the hot aqueous phase under high-speed stirring to form a coarse pre-emulsion.
-
-
Step 3: Homogenization
-
Subject the pre-emulsion to high-pressure homogenization for a defined number of cycles at a specific pressure to reduce the particle size.
-
-
Step 4: Cooling and Nanoparticle Formation
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form NLCs.
-
-
Step 5: Characterization
-
Determine the particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
-
Measure the encapsulation efficiency and drug loading using a validated HPLC method after separating the free drug from the NLCs.
-
2. Cellular Uptake Study using Fluorescence Microscopy
This protocol allows for the visualization of cellular uptake of this compound or fluorescently labeled nanoparticles.
-
Step 1: Cell Seeding
-
Seed the cells of interest (e.g., cancer cell line) onto glass-bottom dishes or coverslips and allow them to adhere overnight.
-
-
Step 2: Treatment
-
Treat the cells with different concentrations of the this compound formulation (or a fluorescently labeled version). If this compound's intrinsic fluorescence is used, ensure it is detectable with the available microscope filters.[13]
-
Include an untreated control group.
-
-
Step 3: Incubation
-
Incubate the cells for a specific period to allow for nanoparticle uptake (e.g., 1-4 hours).
-
-
Step 4: Washing
-
Wash the cells with phosphate-buffered saline (PBS) to remove any non-internalized nanoparticles.
-
-
Step 5: Fixation and Staining (Optional)
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
If desired, stain the cell nuclei with a fluorescent dye like DAPI to aid in visualization.
-
-
Step 6: Imaging
-
Visualize the cells using a fluorescence microscope or a confocal microscope. Capture images to document the cellular uptake and subcellular localization of the formulation.
-
Visualizations
Caption: General experimental workflow for developing and evaluating this compound nanoformulations.
Caption: Simplified signaling pathway of this compound's anti-cancer effects.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Development, characterization and in vitro cytotoxicity of this compound-loaded nanostructured lipid carriers in glioblastoma multiforme cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Formulation and Evaluation of this compound Loaded Nanoparticles against Experimentally Induced Hepatocellular Carcinoma: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Solid lipid nanoparticle: A potent vehicle of the this compound for brain delivery through the blood-brain barrier in the focal cerebral ischemic rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 8. researchgate.net [researchgate.net]
- 9. Research Portal [scholarscommons.fgcu.edu]
- 10. researchgate.net [researchgate.net]
- 11. This compound nanoparticles achieve strong and selective inhibition of ovarian cancer cell viability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Kaempferol Stability in Various Solvent Systems: A Technical Support Guide
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of kaempferol in different solvent systems. Below you will find frequently asked questions (FAQs), troubleshooting advice for common experimental issues, and detailed experimental protocols for stability assessment.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in solution?
A1: The stability of this compound in solution is primarily affected by several factors, including:
-
pH: this compound is more stable in acidic to neutral conditions and is susceptible to degradation in alkaline (basic) environments.[1]
-
Temperature: Elevated temperatures can accelerate the degradation of this compound.[2][3] It is generally more stable at lower temperatures.
-
Light: Exposure to light, particularly UV radiation, can lead to photodegradation.[1]
-
Oxidizing Agents: The presence of oxidizing agents can cause the degradation of the flavonoid structure.[1]
-
Solvent Type: The choice of solvent can influence the stability of this compound.
Q2: What is the recommended way to store this compound stock solutions?
A2: For optimal stability, it is recommended to store this compound stock solutions at -20°C or -80°C in tightly sealed vials, protected from light.[1] It is also advisable to prepare fresh solutions for experiments whenever possible and to avoid repeated freeze-thaw cycles. For aqueous solutions, storage for more than one day is not recommended.
Q3: I am observing precipitation when I dilute my this compound stock solution into an aqueous buffer or cell culture medium. What can I do?
A3: This is a common issue due to the poor aqueous solubility of this compound. Here are some troubleshooting steps:
-
Use a Co-solvent: Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol. When diluting into your aqueous medium, do so gradually while vortexing or stirring to aid dissolution. The final concentration of the organic solvent should be kept low (typically <0.5% for cell-based assays) to avoid toxicity.
-
pH Adjustment: The pH of the aqueous medium can affect solubility. Ensure the pH is not in a range that promotes precipitation.
-
Sonication: Briefly sonicating the solution can help to dissolve small precipitates.
-
Warm the Medium: Gently warming the aqueous medium before adding the this compound stock can sometimes improve solubility.
Q4: My this compound solution is changing color. What does this indicate?
A4: A color change in a this compound solution, often to a yellowish or brownish hue, can be an indicator of degradation. This is particularly common in alkaline solutions or upon exposure to light and air. It is recommended to use fresh solutions and to assess the purity of the solution using a technique like HPLC if degradation is suspected.
Troubleshooting Common Experimental Issues
| Issue | Potential Cause | Recommended Solution |
| Loss of compound during analysis (lower than expected concentration) | Degradation in the solvent or analytical mobile phase. | Ensure the solvent and mobile phase are compatible with this compound and that the analysis is performed promptly after sample preparation. Consider using a mobile phase with a slightly acidic pH. |
| Adsorption to labware. | Use silanized glassware or polypropylene tubes to minimize adsorption. | |
| Appearance of unexpected peaks in HPLC chromatogram | Degradation of this compound. | Analyze a freshly prepared standard to confirm the retention time of the parent compound. If new peaks are present in older samples, it is likely due to degradation. A forced degradation study can help identify potential degradation products.[1] |
| Contamination of the solvent or sample. | Run a blank injection of the solvent to check for contaminants. Ensure proper handling and storage of all solutions. | |
| Inconsistent results in biological assays | Degradation of this compound in the assay medium. | Assess the stability of this compound in your specific assay buffer under the experimental conditions (e.g., temperature, incubation time). Prepare fresh dilutions of this compound for each experiment. |
| Precipitation of this compound at the working concentration. | Visually inspect for precipitation. If observed, try the solubilization techniques mentioned in the FAQs. |
Quantitative Data on this compound Stability
The following table summarizes available quantitative data on the stability of this compound under various conditions. It is important to note that degradation kinetics can be highly dependent on the specific experimental setup.
| Solvent System | Condition | Parameter | Value | Reference |
| Ethanol | Simulated Solar Radiation ('one Sun') | Photostability (Area Under Curve Index after 2 hours) | 87% | [4] |
| Pre-formulated extract with excipients | 40°C | Degradation Kinetics | Zero and second-order models observed | [2] |
| Solid State | Up to 160°C | Thermal Stability | Stable | [3] |
| Solid State | Above 180°C | Thermal Stability | Degradation occurs | [3] |
Forced Degradation Data for this compound and Related Flavonols
This data provides insight into the relative stability of this compound under harsh conditions.
| Stress Condition | Compound | Degradation Rate Constant (k) (h⁻¹) | Half-life (t½) (h) |
| 0.1 M HCl (70°C) | This compound | 0.003 | 231.0 |
| 0.1 M NaOH (70°C) | This compound | 0.128 | 5.4 |
| 0.03% H₂O₂ (70°C) | This compound | 0.045 | 15.4 |
| Heat (70°C) | This compound | 0.015 | 46.2 |
Data for forced degradation is for a this compound glycoside, but provides a strong indication of the aglycone's relative stability under these conditions.
Experimental Protocols
Protocol 1: General Workflow for Assessing this compound Stability
This protocol outlines a general procedure for evaluating the stability of this compound in a chosen solvent system.
References
Validation & Comparative
Kaempferol's Anticancer Efficacy in Xenograft Models: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Kaempferol's anticancer effects in various xenograft models, supported by experimental data. It delves into detailed methodologies for key experiments and visualizes complex signaling pathways to facilitate a deeper understanding of this compound's mechanism of action.
This compound, a natural flavonoid found in many fruits and vegetables, has demonstrated significant anticancer potential in numerous preclinical studies.[1][2] Its ability to modulate critical cellular signaling pathways involved in tumor progression, including apoptosis, cell cycle arrest, and angiogenesis, makes it a promising candidate for cancer therapy.[3][4][5] This guide synthesizes data from various xenograft studies to provide a comparative overview of its efficacy across different cancer types.
Comparative Efficacy of this compound in Xenograft Models
The following tables summarize the quantitative data from several key studies, showcasing this compound's ability to inhibit tumor growth in various cancer xenograft models.
| Cancer Type | Cell Line | Animal Model | This compound Dosage & Administration | Treatment Duration | Key Findings |
| Lung Cancer | Lewis Lung Carcinoma (LLC) | BALB/c Mice | Not specified (Gavage) | Not specified | Significantly reduced tumor weight and volume.[6] |
| Cholangiocarcinoma | QBC939 | Nude Mice | 20 mg/kg/day (i.p.) | 3 weeks | Tumor volume was significantly smaller (0.15 cm³) compared to the control group (0.6 cm³).[7][8] |
| Breast Cancer | MCF-7 | Xenografted Mouse Model | Not specified | Not specified | Inhibited estrogen and triclosan-induced breast tumor growth.[9][10] |
| Prostate Cancer | PC-3 | Nude Mice | Not specified | 28 days | Combination with docetaxel significantly decreased tumor size and weight.[11] |
| Gastric Cancer | SGC7901 | Xenograft Model | Not specified | Not specified | Inhibited the growth of tumor xenografts.[12] |
| Endometrial Cancer | AN3 CA, HEC-1-A | BALB/c Nude Mice | Not specified | Not specified | Suppressed the growth of human endometrial cancer cells in xenograft tumors.[13] |
Detailed Experimental Protocols
A standardized protocol for evaluating the anticancer effects of this compound in a subcutaneous xenograft model is outlined below. This protocol is a synthesis of methodologies reported in various studies.[14][15][16]
1. Cell Culture and Animal Model:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer, PC-3 for prostate cancer) are cultured in appropriate media and conditions until they reach the logarithmic growth phase.[14]
-
Immunocompromised mice, typically athymic nude mice (4-6 weeks old), are used to prevent rejection of the human tumor cells.[14][15][16]
2. Tumor Cell Implantation:
-
A suspension of cancer cells (typically 1 x 10^6 to 2 x 10^8 cells in 0.1-0.2 mL of sterile PBS or media) is injected subcutaneously into the flank of each mouse.[14] Matrigel may be mixed with the cell suspension to support initial tumor growth.[15]
3. Tumor Growth Monitoring and Treatment Initiation:
-
Tumor size is measured regularly (e.g., 2-3 times a week) using calipers. Tumor volume is calculated using the formula: Volume = 0.5 × length × width².[14]
-
When tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into control and treatment groups.[11][15]
-
This compound, dissolved in a suitable vehicle (e.g., PBS, DMSO), is administered to the treatment group via oral gavage or intraperitoneal injection at the desired dosage. The control group receives the vehicle alone.
4. Evaluation of Anticancer Effects:
-
Tumor growth is monitored throughout the treatment period.
-
At the end of the study, mice are euthanized, and the tumors are excised and weighed.
-
Tumor tissues can be used for further analysis, such as histopathology (H&E staining), immunohistochemistry (e.g., for proliferation markers like Ki-67), and molecular analysis (e.g., Western blotting to assess protein expression in signaling pathways).[14]
Key Signaling Pathways Modulated by this compound
This compound exerts its anticancer effects by targeting multiple signaling pathways crucial for cancer cell survival and proliferation.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. This compound has been shown to inhibit this pathway, leading to decreased cancer cell viability.[3][4][17]
Caption: this compound inhibits the PI3K/Akt/mTOR pathway.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. This compound has been demonstrated to modulate this pathway, often leading to the inhibition of cancer cell growth.[4][18]
Caption: this compound's inhibitory effect on the MAPK/ERK pathway.
Apoptosis Pathway
This compound can induce apoptosis (programmed cell death) in cancer cells through both intrinsic and extrinsic pathways. This involves the regulation of pro-apoptotic and anti-apoptotic proteins.[19][20]
Caption: this compound's role in inducing apoptosis.
Experimental Workflow for Xenograft Studies
The following diagram illustrates a typical workflow for conducting a xenograft study to validate the anticancer effects of a compound like this compound.
Caption: A typical experimental workflow for a xenograft study.
References
- 1. researchgate.net [researchgate.net]
- 2. The Anticancer Potential of this compound: A Systematic Review Based on In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Properties of this compound on Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound: A Key Emphasis to Its Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential mechanisms underlying inhibition of xenograft lung cancer models by this compound: modulation of gut microbiota in activating immune cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits the growth and metastasis of cholangiocarcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Treatment with this compound suppresses breast cancer cell growth caused by estrogen and triclosan in cellular and xenograft breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Anticancer Effects and Therapeutic Potential of this compound in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. This compound inhibits gastric cancer tumor growth: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Xenograft Experiment in Nude Mice [bio-protocol.org]
- 15. Tumorigenicity Assay in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biomed.cas.cz [biomed.cas.cz]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to the Bioactivity of Kaempferol and Quercetin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kaempferol and Quercetin are flavonols, a class of flavonoids widely distributed in fruits, vegetables, and medicinal plants. Their structural similarity—differing only by a single hydroxyl group on the B-ring—belies nuanced yet significant differences in their biological activities. Both compounds are renowned for their antioxidant, anti-inflammatory, and anticancer properties, making them subjects of intense research in pharmacology and drug development. This guide provides an objective, data-driven comparison of their bioactivities, focusing on key mechanisms of action and supported by detailed experimental protocols.
Comparative Antioxidant Activity
The antioxidant capacity of flavonoids is a cornerstone of their health benefits. Both this compound and Quercetin are potent antioxidants, but their efficacy can vary depending on the specific assay and cellular context.
Data Presentation: Antioxidant Capacity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher antioxidant activity.
| Compound | Assay | IC50 Value (µg/mL) | Source |
| Quercetin | ABTS | 1.89 ± 0.33 | [1] |
| This compound | ABTS | 3.70 ± 0.15 | [1] |
| Quercetin | DPPH | 4.97 | [2] |
| This compound | DPPH | Not specified, but implied to be higher than Quercetin |
Note: IC50 values can vary between studies due to different experimental conditions.
Mechanism of Action: The Nrf2 Signaling Pathway
A primary mechanism for the antioxidant effects of both flavonols involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or activators like this compound and Quercetin, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This initiates the transcription of a suite of cytoprotective genes, including heme oxygenase-1 (HO-1) and superoxide dismutase (SOD), which enhance the cell's defense against oxidative damage. This compound, in particular, has been shown to effectively promote Nrf2 nuclear translocation.
Visualization: Nrf2 Activation Pathway
Caption: this compound and Quercetin activate the Nrf2 antioxidant pathway.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines a common method for assessing antioxidant activity.
-
Reagent Preparation :
-
DPPH Stock Solution (0.2 mM) : Dissolve 3.94 mg of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in 50 mL of methanol or ethanol. Store at 4°C in the dark.
-
DPPH Working Solution : Dilute the stock solution with the solvent to obtain an absorbance of approximately 1.0 ± 0.1 at 517 nm.
-
Sample Solutions : Prepare a series of concentrations of this compound, Quercetin, and a positive control (e.g., Ascorbic Acid) in the chosen solvent.
-
-
Assay Procedure (96-Well Plate Method) :
-
Add 100 µL of each sample concentration to respective wells.
-
Add 100 µL of solvent to "blank" wells.
-
Add 100 µL of the DPPH working solution to all sample and control wells.
-
Cover the plate and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Data Analysis :
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 (Where A_control is the absorbance of the DPPH solution without a sample).
-
Plot the % Inhibition against the sample concentrations to determine the IC50 value (the concentration that inhibits 50% of DPPH radicals).
-
Comparative Anti-inflammatory Activity
Chronic inflammation is a key factor in many diseases. This compound and Quercetin both exhibit significant anti-inflammatory properties by modulating key signaling pathways and inhibiting the production of inflammatory mediators.
Data Presentation: Inhibition of Inflammatory Markers
Studies show that both flavonols can reduce the expression of proteins involved in the inflammatory response in human endothelial cells, though their relative effectiveness varies.
| Target Protein | This compound Efficacy | Quercetin Efficacy | Concentration Range (µmol/L) |
| VCAM-1 | Stronger Inhibition | Significant Inhibition | 10 - 50 |
| ICAM-1 | Stronger Inhibition | Significant Inhibition | 50 |
| E-selectin | Stronger Inhibition | Significant Inhibition | 5 - 50 |
| iNOS | Concentration-dependent | Stronger Inhibition (at 5-10) | 5 - 50 |
| COX-2 | Concentration-dependent | Stronger Inhibition (at 5-10) | 5 - 50 |
Data sourced from a comparative study on cytokine-induced human endothelial cells.[3][4][5]
Mechanism of Action: The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitor protein, IκBα. Pro-inflammatory stimuli (like TNF-α or LPS) trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it induces the expression of pro-inflammatory genes, including those for iNOS, COX-2, and various cytokines. Both this compound and Quercetin exert anti-inflammatory effects by inhibiting this pathway, often by preventing the degradation of IκBα, thereby blocking NF-κB's nuclear translocation.[6] Studies suggest Quercetin can be a more potent inhibitor of NF-κB activation at higher concentrations.[3][4][5]
Visualization: NF-κB Inhibition Pathway
Caption: this compound and Quercetin inhibit the pro-inflammatory NF-κB pathway.
Experimental Protocol: Western Blot for Protein Expression
This protocol provides a general workflow for assessing the expression levels of proteins like COX-2 or iNOS.
-
Cell Culture and Treatment : Culture appropriate cells (e.g., macrophages, endothelial cells) and treat them with an inflammatory stimulus (e.g., LPS) in the presence or absence of various concentrations of this compound or Quercetin for a specified time.
-
Protein Extraction : Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors to extract total cellular proteins.
-
Protein Quantification : Determine the protein concentration of each lysate using a standard method like the Bradford or BCA assay.
-
SDS-PAGE : Separate the proteins by size by loading equal amounts of protein from each sample onto a polyacrylamide gel and applying an electric current.
-
Protein Transfer : Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting :
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-COX-2).
-
Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection : Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the protein expression level. Analyze band density relative to a loading control (e.g., β-actin or GAPDH).
Comparative Anticancer Activity
This compound and Quercetin have demonstrated cytotoxic effects against various cancer cell lines, operating through the modulation of pathways that control cell proliferation, survival, and apoptosis.
Data Presentation: Anticancer Activity (IC50)
The cytotoxic effects of this compound and Quercetin have been evaluated against multiple glioblastoma cell lines.
| Cell Line (Glioblastoma) | Compound | IC50 Value (µM) after 48h | Source |
| T98G | Quercetin | 81.37 | [7] |
| T98G | This compound | 56.41 | [7] |
| U118MG | Quercetin | 120.30 | [7] |
| U118MG | This compound | 100.20 | [7] |
| U87MG | Quercetin | 103.70 | [7] |
| U87MG | This compound | 104.70 | [7] |
In this study, this compound showed slightly higher potency against T98G and U118MG cells compared to Quercetin.[7]
Mechanism of Action: The PI3K/Akt Signaling Pathway
The Phosphatidylinositol-3-Kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation. It is frequently hyperactivated in many types of cancer. Both this compound and Quercetin have been shown to exert their anticancer effects by inhibiting this pathway. By downregulating the phosphorylation (activation) of key proteins like PI3K and Akt, these flavonols can halt the cell cycle, prevent proliferation, and induce apoptosis (programmed cell death) in cancer cells.
Visualization: PI3K/Akt Inhibition Pathway
Caption: this compound and Quercetin inhibit the PI3K/Akt pro-survival pathway.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
-
Cell Plating : Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a range of concentrations of this compound or Quercetin. Include untreated cells as a control and wells with medium only as a blank. Incubate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add 10-20 µL of MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; typically 5 mg/mL in PBS) to each well.
-
Incubation : Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization : Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Shake the plate gently to ensure complete dissolution and measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis :
-
Calculate cell viability as a percentage of the control (untreated cells) after subtracting the blank absorbance.
-
Plot the cell viability against the compound concentrations to determine the IC50 value, the concentration that reduces cell viability by 50%.
-
Conclusion
While this compound and Quercetin are structurally very similar and share common mechanisms of action, this analysis reveals key differences in their bioactivities. This compound appears to be a more potent inhibitor of adhesion molecules in endothelial cells, whereas Quercetin shows stronger inhibition of iNOS and COX-2 at lower concentrations.[3][4][5] In anticancer assays, their relative potency is cell-line dependent.[7] These distinctions, likely arising from the single hydroxyl group difference, are critical for drug development professionals selecting candidates for specific therapeutic applications. Further research, particularly in vivo and clinical studies, is necessary to fully elucidate their therapeutic potential and translate these preclinical findings into effective treatments.
References
- 1. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. A comparison of the effects of this compound and quercetin on cytokine-induced pro-inflammatory status of cultured human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparison of the effects of this compound and quercetin on cytokine-induced pro-inflammatory status of cultured human endothelial cells | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 5. researchgate.net [researchgate.net]
- 6. The anti-inflammatory flavones quercetin and this compound cause inhibition of inducible nitric oxide synthase, cyclooxygenase-2 and reactive C-protein, and down-regulation of the nuclear factor kappaB pathway in Chang Liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Kaempferol: A Comparative Analysis of Efficacy Against Standard-of-Care Drugs in Oncology and Inflammatory Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kaempferol, a natural flavonoid found in a variety of plants, has garnered significant scientific interest for its potential therapeutic applications in several diseases, notably cancer and inflammatory conditions. Its pleiotropic molecular activities suggest it may offer a complementary or alternative approach to existing treatments. This guide provides a comparative overview of the efficacy of this compound against established standard-of-care drugs in oncology and inflammatory diseases, supported by available experimental data. It is important to note that while preclinical and some clinical evidence for this compound is promising, direct head-to-head comparative clinical trials with standard-of-care drugs are largely unavailable. The following sections summarize the current state of research to facilitate an objective comparison.
I. This compound in Oncology
In the realm of oncology, this compound has been primarily investigated for its synergistic effects with conventional chemotherapy agents, rather than as a standalone replacement. The data suggests that this compound can enhance the efficacy of standard-of-care drugs by sensitizing cancer cells to their cytotoxic effects.
A. Comparison with Cisplatin in Ovarian Cancer
Cisplatin is a cornerstone of chemotherapy for ovarian cancer. However, resistance to cisplatin is a major clinical challenge. Research indicates that this compound can potentiate the apoptotic effects of cisplatin in ovarian cancer cells.
Quantitative Data Summary
| Treatment | Cell Viability (OVCAR-3 cells) | Caspase-3 Activity (% of control) | c-Myc mRNA levels (% of control) |
| Control | 100% | 100% | 100% |
| Cisplatin (80 µM) | ~90% | No significant change | No significant change |
| This compound (20 µM) | ~80% | Increased | Decreased |
| Cisplatin (80 µM) + this compound (20 µM) | Significantly reduced | Significantly increased | Significantly decreased |
Experimental Protocol: In Vitro Study on OVCAR-3 Ovarian Cancer Cells
-
Cell Line: Human ovarian cancer cell line OVCAR-3.
-
Treatment: Cells were treated with varying concentrations of cisplatin (0, 40, 80 µM) and/or this compound (20 µM) for 24-48 hours.
-
Cell Viability Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was used to determine cell viability.
-
Apoptosis Assay: Caspase-3 activity was measured using a colorimetric assay kit to quantify apoptosis.
-
Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) was performed to measure the mRNA levels of genes associated with apoptosis and drug resistance, such as c-Myc.
Signaling Pathway
The synergistic effect of this compound with cisplatin in ovarian cancer cells is partly attributed to the downregulation of the c-Myc oncogene, which is involved in cell proliferation and survival.
B. Comparison with 5-Fluorouracil (5-FU) in Colorectal Cancer
5-Fluorouracil (5-FU) is a widely used chemotherapeutic agent for colorectal cancer. This compound has been shown to enhance the anti-tumor effects of 5-FU in colorectal cancer cell lines.
Quantitative Data Summary
| Treatment | Cell Viability (HCT-116 cells) | Apoptosis Rate | p-Akt protein levels |
| Control | 100% | Baseline | High |
| 5-FU | Decreased | Increased | Increased |
| This compound | Decreased | Increased | Decreased |
| 5-FU + this compound | Synergistically decreased | Synergistically increased | Significantly decreased |
Experimental Protocol: In Vitro Study on HCT-116 Colorectal Cancer Cells
-
Cell Line: Human colorectal carcinoma cell line HCT-116.
-
Treatment: Cells were treated with various concentrations of 5-FU and/or this compound for indicated time points.
-
Cell Viability Assay: MTT assay was performed to assess cell viability.
-
Apoptosis Analysis: Annexin V-FITC/PI staining followed by flow cytometry was used to quantify apoptosis.
-
Western Blot Analysis: Protein levels of key signaling molecules, such as phosphorylated Akt (p-Akt), were determined by Western blotting.
Signaling Pathway
This compound appears to sensitize colorectal cancer cells to 5-FU by inhibiting the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.
II. This compound in Inflammatory Diseases
This compound has demonstrated potent anti-inflammatory properties in preclinical models of inflammatory diseases, such as rheumatoid arthritis. However, it is crucial to emphasize that these findings are from animal studies, and clinical data directly comparing this compound to standard-of-care drugs in humans is lacking.
A. Comparison with Methotrexate in Rheumatoid Arthritis
Methotrexate is a first-line disease-modifying antirheumatic drug (DMARD) for rheumatoid arthritis. Preclinical studies suggest that this compound can ameliorate arthritis symptoms in animal models.
Preclinical Data Summary (Collagen-Induced Arthritis in Mice)
| Treatment (in vivo) | Arthritis Score | Paw Swelling | Pro-inflammatory Cytokine Levels (TNF-α, IL-6) |
| Control (CIA mice) | High | Severe | Elevated |
| This compound (25 mg/kg) | Reduced | Reduced | Decreased |
| This compound (50 mg/kg) | Significantly reduced | Significantly reduced | Significantly decreased |
Experimental Protocol: Collagen-Induced Arthritis (CIA) in Mice
-
Animal Model: DBA/1J mice are typically used to induce arthritis by immunization with type II collagen.
-
Treatment: Once arthritis is established, mice are treated orally with this compound (e.g., 25 or 50 mg/kg/day) or a vehicle control.
-
Efficacy Assessment:
-
Arthritis Score: Clinical signs of arthritis in the paws are scored on a scale of 0-4.
-
Paw Swelling: Paw volume or thickness is measured using a plethysmometer or calipers.
-
Cytokine Analysis: Serum levels of pro-inflammatory cytokines like TNF-α and IL-6 are measured by ELISA.
-
Histopathology: Joint tissues are examined for inflammation, synovial hyperplasia, and cartilage/bone erosion.
-
Signaling Pathway Comparison
Both this compound and Methotrexate target key inflammatory pathways, although through different primary mechanisms.
B. Comparison with Infliximab in Inflammatory Bowel Disease
Infliximab is a monoclonal antibody that targets Tumor Necrosis Factor-alpha (TNF-α) and is a standard-of-care biologic for inflammatory bowel disease (IBD). Preclinical evidence suggests this compound may also exert anti-inflammatory effects relevant to IBD.
Preclinical Data Summary (DSS-induced Colitis in Mice)
| Treatment (in vivo) | Disease Activity Index (DAI) | Colon Length | Myeloperoxidase (MPO) Activity |
| Control (DSS mice) | High | Shortened | Elevated |
| This compound (50 mg/kg) | Reduced | Preserved | Decreased |
| This compound (100 mg/kg) | Significantly reduced | Significantly preserved | Significantly decreased |
Experimental Protocol: Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
-
Animal Model: Colitis is induced in mice by administering DSS in their drinking water.
-
Treatment: Mice are treated with this compound orally or via other routes.
-
Efficacy Assessment:
-
Disease Activity Index (DAI): A composite score based on weight loss, stool consistency, and rectal bleeding.
-
Colon Length: A shorter colon is indicative of more severe inflammation.
-
Myeloperoxidase (MPO) Activity: A marker of neutrophil infiltration in the colon tissue.
-
Histopathology: Colon sections are examined for signs of inflammation and tissue damage.
-
Signaling Pathway Comparison
This compound exhibits a broader anti-inflammatory mechanism compared to the highly specific TNF-α inhibition of Infliximab.
Conclusion
The available evidence suggests that this compound holds promise as a therapeutic agent, particularly as a synergistic partner to standard-of-care chemotherapy in oncology. In inflammatory diseases, preclinical data are encouraging, but robust clinical trials are necessary to establish its efficacy and safety in humans, and to determine its place relative to established treatments. Future research should focus on well-designed clinical trials to directly compare the efficacy of this compound with standard-of-care drugs and to explore its potential in combination therapies. For now, this compound should be considered an investigational compound with potential, rather than a direct competitor to current standard-of-care treatments.
Kaempferol: A Synergistic Partner in Natural Compound Formulations
A Comparative Guide to the Synergistic Effects of Kaempferol with Other Natural Compounds for Researchers, Scientists, and Drug Development Professionals.
The flavonoid this compound, found in a variety of fruits and vegetables, is well-regarded for its antioxidant, anti-inflammatory, and anticancer properties. While its individual bioactivities are significant, emerging research highlights its potential to act synergistically with other natural compounds and conventional drugs, enhancing therapeutic efficacy and surmounting drug resistance. This guide provides a comparative analysis of these synergistic interactions, supported by experimental data and detailed methodologies, to inform future research and drug development.
Synergistic Antioxidant and Anti-inflammatory Effects
This compound exhibits potent synergistic effects when combined with other flavonoids, leading to enhanced antioxidant and anti-inflammatory activities. These combinations can neutralize free radicals and reduce inflammatory responses more effectively than the individual compounds alone.
This compound and Quercetin
The combination of this compound and quercetin, another prominent flavonoid, has been shown to have synergistic antioxidant effects. This is attributed to their ability to scavenge free radicals, with studies indicating a more potent effect when used in combination.
This compound and Epigallocatechin Gallate (EGCG)
A study on the combination of this compound and EGCG, a major component of green tea, demonstrated a significant synergistic antioxidant effect in HepG2 cells.[1][2] The combination was more effective at suppressing reactive oxygen species (ROS) generation and upregulating cellular antioxidant enzymes than either compound alone. The synergy was quantified using the Combination Index (CI) method, with a CI value of 0.54 indicating a significant synergistic effect.[2]
This compound and Chrysin
The synergistic anti-inflammatory potential of this compound in combination with chrysin has been investigated in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[3][4] This combination has been shown to be highly effective in inhibiting the production of key pro-inflammatory mediators.[3][4]
Table 1: Synergistic Antioxidant Effects of this compound Combinations
| Compound Combination | Cell Line/Assay | Endpoint | Quantitative Data | Synergy Assessment |
| This compound + Quercetin | DPPH Assay | IC50 | This compound: 0.243 mM, Quercetin: 0.025 mM | Synergistic |
| This compound + EGCG | HepG2 cells | EC50 | This compound: 1.48 ± 0.1 µg/mL, EGCG: 6.2 ± 0.2 µg/mL, Combination (6:1.5 ratio): 3.4 ± 0.1 µg/mL[1][2] | CI = 0.54 (Synergistic)[2] |
| This compound + Chrysin | RAW 264.7 cells | Inhibition of NO, PGE2, TNF-α | Synergistic reduction in IC50 values[3] | Synergistic |
Synergistic Anticancer Effects
This compound has been shown to enhance the efficacy of conventional chemotherapeutic agents, offering a promising strategy to overcome drug resistance and reduce side effects.
This compound and Doxorubicin in Liver Cancer
In liver cancer cells, this compound exhibits a synergistic effect with the chemotherapeutic drug doxorubicin.[2][5][6] The combination therapy resulted in a stronger inhibition of cell viability, colony formation, and cell migration and invasion compared to either agent alone.[2][5][6] The underlying mechanism involves the activation of mitochondrial and caspase signaling pathways, leading to enhanced apoptosis, and the inhibition of the PI3K/mTOR/MMP protein pathways, which are crucial for cell migration.[5]
This compound and 5-Fluorouracil (5-FU) in Colorectal Cancer
The combination of this compound and 5-fluorouracil (5-FU) has demonstrated synergistic effects in colorectal cancer cells.[1][7] This combination was more effective at inhibiting cell viability and inducing apoptosis than either compound used individually.[1][7] The synergistic action is associated with the suppression of the PI3K/Akt signaling pathway.[1][7] Combination Index (CI) values for this synergy have been calculated, with a CI of 0.351 in HCT-8 cells and 0.621 in HCT-116 cells, indicating a strong synergistic interaction.[7][8]
Table 2: Synergistic Anticancer Effects of this compound Combinations
| Compound Combination | Cancer Type | Cell Line | Endpoint | Quantitative Data | Synergy Assessment |
| This compound + Doxorubicin | Liver Cancer | Various | Cell Viability, Apoptosis, Migration | Stronger inhibition than individual agents[2][5][6] | Synergistic |
| This compound + 5-Fluorouracil | Colorectal Cancer | HCT-8 | Cell Viability | CI = 0.351[7][8] | Synergistic |
| This compound + 5-Fluorouracil | Colorectal Cancer | HCT-116 | Cell Viability | CI = 0.621[7][8] | Synergistic |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant activity of natural compounds.[5][9][10]
Materials:
-
DPPH solution (typically 0.1 mM in methanol or ethanol)
-
Test compounds (this compound, Quercetin, etc.) dissolved in a suitable solvent
-
Positive control (e.g., Ascorbic acid, Trolox)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and positive control.
-
Add a defined volume of each sample dilution to a cuvette or microplate well.
-
Add an equal volume of the DPPH working solution to initiate the reaction.
-
Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).[9]
-
Measure the absorbance at 517 nm.[9]
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13]
Materials:
-
96-well plates
-
Cancer cell lines (e.g., HepG2, HCT-8)
-
Cell culture medium
-
Test compounds (this compound, Doxorubicin, etc.)
-
MTT solution (typically 5 mg/mL in PBS)
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the individual compounds and their combinations for a specific duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, remove the medium and add serum-free medium and MTT solution to each well.
-
Incubate the plate at 37°C for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the MTT solvent to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm).
-
Cell viability is expressed as a percentage of the control (untreated) cells.
Western Blotting for PI3K/Akt Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample and can be used to analyze the activation of signaling pathways.[14][15][16][17][18]
Materials:
-
Cell lysates from treated and untreated cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PI3K, anti-phospho-Akt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated and untreated cells and determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., PI3K, p-Akt, Akt) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the expression of target proteins to a loading control (e.g., GAPDH or β-actin).
Signaling Pathways and Experimental Workflows
PI3K/Akt Signaling Pathway in Synergistic Anticancer Effects
The PI3K/Akt pathway is a crucial signaling cascade that regulates cell survival, proliferation, and apoptosis. Its dysregulation is common in many cancers. The synergistic anticancer effect of this compound in combination with chemotherapeutic agents like 5-FU is often mediated through the inhibition of this pathway.
Caption: PI3K/Akt signaling pathway inhibition by this compound and 5-FU.
Experimental Workflow for Assessing Synergy
The process of evaluating the synergistic effects of this compound with other compounds typically involves a series of in vitro assays.
Caption: Workflow for evaluating synergistic effects of this compound combinations.
Logic of Synergy Assessment using Combination Index
The Chou-Talalay method is a widely accepted approach to quantify drug interactions. The Combination Index (CI) provides a quantitative measure of the nature of the interaction.
Caption: Logic of synergy assessment using the Combination Index method.
References
- 1. Characterization of the Synergistic Antioxidant Activity of Epigallocatechin Gallate (EGCG) and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the Synergistic Antioxidant Activity of Epigallocatechin Gallate (EGCG) and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and Chrysin Synergies to Improve Septic Mice Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Synergistic effect of this compound and 5-fluorouracil on the growth of colorectal cancer cells by regulating the PI3K/Akt signaling pathway - ProQuest [proquest.com]
- 9. acmeresearchlabs.in [acmeresearchlabs.in]
- 10. DPPH Radical Scavenging Assay [mdpi.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Cisplatin or Doxorubicin Reduces Cell Viability via the PTPIVA3-JAK2-STAT3 Cascade in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.viamedica.pl [journals.viamedica.pl]
- 14. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. PI-103 and Quercetin Attenuate PI3K-AKT Signaling Pathway in T- Cell Lymphoma Exposed to Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. PI3K-Akt signaling pathway based on network pharmacology for the anti-Alzheimer's disease effect of licorice stem flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Kaempferol's Influence on Gene Expression: A Comparative Analysis
An objective guide for researchers, scientists, and drug development professionals on the impact of kaempferol on gene expression profiling, supported by experimental data.
This compound, a natural flavonol found in a variety of fruits and vegetables, has garnered significant attention in the scientific community for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer effects.[1][2][3] These properties are intrinsically linked to its ability to modulate the expression of a wide array of genes involved in critical cellular processes. This guide provides a comparative overview of this compound's impact on gene expression, drawing from distinct research studies to highlight its multifaceted mechanism of action.
Comparative Gene Expression Data
The following table summarizes the differential expression of key genes in response to this compound treatment across two different cancer cell lines, as determined by quantitative real-time PCR (qRT-PCR) and microarray analysis. This comparative data provides insights into both common and cell-type-specific targets of this compound.
| Gene | Cell Line | This compound Concentration | Duration | Fold Change/Inhibition | Experimental Method | Reference |
| VEGF | OVCAR-3 (Ovarian Cancer) | 20 µM | 24 hours | Downregulated to 57% of control | qRT-PCR | [4] |
| VEGF | A2780/CP70 (Ovarian Cancer) | 40 µM | 24 hours | Downregulated to 72% of control | qRT-PCR | [4] |
| HIF-1α | OVCAR-3 (Ovarian Cancer) | 20 µM | Not Specified | Downregulated | Not Specified | [4] |
| HIF-1α | A2780/CP70 (Ovarian Cancer) | 40 µM | Not Specified | Downregulated | Not Specified | [4] |
| ESRRA | OVCAR-3 (Ovarian Cancer) | 20 µM | Not Specified | Inhibited to 62% of control | qRT-PCR | [4] |
| ESRRA | A2780/CP70 (Ovarian Cancer) | 40 µM | Not Specified | Inhibited to 68% of control | qRT-PCR | [4] |
| PSA | LNCaP (Prostate Cancer) | 15 µM | Not Specified | Suppressed by 81.27% | qPCR | [5] |
| TMPRSS2 | LNCaP (Prostate Cancer) | 15 µM | Not Specified | Suppressed by 79.48% | qPCR | [5] |
| Nrf2 | A549 & NCIH460 (Lung Cancer) | Not Specified | Not Specified | Reduced mRNA and protein levels | Nrf2 reporter assay | [6] |
| HO-1 | HL-60 (Leukemia) | 50 µg/mL | Not Specified | 2.5-fold increase | Not Specified | [7] |
| NQO1 | HL-60 (Leukemia) | 50 µg/mL | Not Specified | Upregulated | Not Specified | [7] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the provided data and for designing future studies.
Study 1: this compound's Effect on Ovarian Cancer Cells [4]
-
Cell Lines: Human ovarian cancer cell lines OVCAR-3 and A2780/CP70 were utilized.
-
Treatment: Cells were treated with varying concentrations of this compound (ranging from 5 to 40 µM).
-
Gene Expression Analysis (qRT-PCR):
-
Total RNA was extracted from the treated and control cells.
-
Quantitative real-time PCR was performed to determine the mRNA levels of VEGF, PPARGC1A, and ESRRA.
-
-
Protein Analysis (ELISA): The secretion of VEGF protein into the cell culture medium was quantified using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Transcription Factor Analysis: The effect of this compound on the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α) was also assessed.
Study 2: this compound's Impact on Prostate Cancer Cells [5]
-
Cell Line: The androgen-sensitive human prostate cancer cell line LNCaP was used.
-
Treatment: Cells were treated with different concentrations of this compound (5, 10, and 15 µM) in the presence of dihydrotestosterone (DHT).
-
Gene Expression Analysis (qPCR):
-
Total RNA was isolated from the cells.
-
Quantitative PCR was conducted to measure the mRNA expression levels of androgen receptor (AR) target genes, including Prostate-Specific Antigen (PSA) and Transmembrane Protease, Serine 2 (TMPRSS2).
-
Visualizing this compound's Mechanism of Action
To visually represent the complex cellular processes influenced by this compound, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: Key signaling pathways modulated by this compound.
The above diagram illustrates how this compound can influence multiple signaling pathways, including the PI3K/Akt, MAPK, and Nrf2 pathways, which are pivotal in cancer progression.[1][6][8] By inhibiting pro-survival pathways and modulating cytoprotective responses, this compound exerts its anti-cancer effects.
Caption: A generalized workflow for gene expression profiling studies.
This workflow outlines the typical steps involved in assessing the impact of a compound like this compound on gene expression, from initial cell culture to the final bioinformatic analysis of the generated data.
References
- 1. mdpi.com [mdpi.com]
- 2. Anticancer Properties of this compound on Cellular Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Inhibits Angiogenesis and VEGF Expression Through Both HIF Dependent and Independent Pathways in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Therapeutic Potential of Kaemferol and Other Naturally Occurring Polyphenols Might Be Modulated by Nrf2-ARE Signaling Pathway: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of this compound and Its Glycoside Derivatives on Antioxidant Status of HL-60 Cells Treated with Etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Kaempferol: A Comparative Guide to Target Validation in Disease Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Kaempferol's performance against other alternatives in specific disease pathways, supported by experimental data. This compound, a natural flavonoid found in many fruits and vegetables, has garnered significant interest for its therapeutic potential across a range of diseases due to its ability to modulate key signaling pathways. This document summarizes its validated targets and compares its efficacy with other compounds, offering a valuable resource for researchers and drug development professionals.
Inflammatory Pathways: Targeting NF-κB
Inflammation is a critical component of numerous chronic diseases. The transcription factor Nuclear Factor-kappa B (NF-κB) is a key mediator of the inflammatory response, making it a prime target for therapeutic intervention. This compound has been shown to inhibit the NF-κB pathway, and its performance can be compared with known inhibitors like MG-132.
Comparative Data: this compound vs. MG-132 in NF-κB Inhibition
| Compound | Assay | Cell Line | Concentration | Inhibition of NF-κB Activity | Source |
| This compound | NF-κB Reporter Assay | HEK293 | 40 μM | Dose-dependent inhibition (weaker than MG-132) | [1][2] |
| MG-132 | NF-κB Reporter Assay | HEK293 | 0.1 μM | Significant inhibition (positive control) | [1][2] |
| This compound | Electromobility Shift Assay (EMSA) | Jurkat T cells | 10 μM | 15-20% inhibition of NF-κB–DNA interaction | [2] |
| This compound | Western Blot (p65 nuclear translocation) | Jurkat T cells | 10 μM | 24.2% ± 1.8% inhibition | [2] |
| MG-132 | Western Blot (p65 nuclear translocation) | Jurkat T cells | 0.1 μM | 36.9% ± 10.1% inhibition | [2] |
Experimental Protocols
-
Cell Culture: HEK293 cells stably expressing a secreted alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB promoter were cultured according to the manufacturer's recommendations.
-
Treatment: Cells were treated with varying concentrations of this compound (5 μM, 20 μM, and 40 μM) for 1 hour.
-
Induction: Inflammation was induced with different concentrations of TNF-α (15, 30, and 100 ng/ml) for 24 hours. DMSO was used as a mock control, and MG-132 was used as a positive control.
-
Detection: NF-κB activation was quantified by measuring SEAP activity spectrophotometrically at 630 nm after the addition of Quanti Blue.
Electromobility Shift Assay (EMSA): .[2]
-
Cell Culture and Treatment: Jurkat T cells were plated and after 24 hours, treated with 4 ng/ml TNF-α for 1 hour, followed by a 72-hour treatment with 10 μM this compound.
-
Nuclear Extract Preparation: Nuclear protein extracts were prepared from the treated cells.
-
Binding Reaction: Extracts were incubated with a 33P-labeled oligonucleotide containing the NF-κB binding sequence.
-
Electrophoresis and Detection: The protein-DNA complexes were separated by electrophoresis and visualized by autoradiography.
Western Blot for NF-κB p65 Nuclear Translocation: .[2]
-
Cell Culture and Treatment: Jurkat T cells were induced with TNF-α for 1 hour, followed by a 72-hour treatment with 10 μM this compound.
-
Fractionation: Cytosolic and nuclear fractions were separated.
-
SDS-PAGE and Transfer: Proteins from the nuclear fraction were separated by SDS-PAGE and transferred to a membrane.
-
Immunoblotting: The membrane was probed with a primary antibody against the NF-κB p65 subunit, followed by a secondary antibody. Protein bands were visualized using a suitable detection system. Histone H3 was used as a loading control for the nuclear fraction.
Signaling Pathway Diagram
Caption: this compound inhibits the NF-κB pathway by targeting the IKK complex.
Neurodegenerative Diseases: A Focus on Alzheimer's Disease
This compound has shown neuroprotective effects in preclinical models of Alzheimer's disease. Its mechanisms include reducing neuroinflammation and oxidative stress, and modulating pathways involved in amyloid-beta (Aβ) and tau pathology. A relevant comparison can be made with Quercetin, another flavonoid with similar neuroprotective properties.
Comparative Insights: this compound vs. Quercetin in Alzheimer's Disease
While direct quantitative comparisons of IC50 values are limited in the provided search results, preclinical studies offer qualitative and mechanistic comparisons.
| Feature | This compound | Quercetin | Source |
| Anti-inflammatory Action | Modulates microglial TLR4 and NF-κB signaling, inhibiting the release of NO, iNOS, PGE2, IL-1β, and TNF-α. | Similar anti-inflammatory properties, reducing neuroinflammation. | [3][4] |
| Antioxidant Properties | Scavenges reactive oxygen species (ROS) and activates the Nrf2 signaling pathway. | Potent antioxidant, scavenges ROS. | [3][4] |
| Anti-Aβ Aggregation | This compound-3-O-rhamnoside disrupts β-sheet formation and impairs Aβ plaque formation. However, it has lower potency in antagonizing fibrillization compared to quercetin. | Inhibits Aβ fibril formation. | [3][4] |
| Tau Pathology | Limited direct evidence on tau, but likely acts indirectly by inhibiting GSK-3β. | Inhibits GSK-3β, preventing tau hyperphosphorylation. | [3] |
| PI3K/AKT Pathway | Activates the PI3K/AKT signaling pathway, promoting neuronal survival. | Activates the PI3K/AKT signaling pathway. | [3] |
Experimental Workflow: Evaluating Neuroprotective Effects
Caption: Workflow for comparing the neuroprotective effects of this compound and Quercetin.
Cancer: Targeting Proliferation and Survival Pathways
This compound exhibits anti-cancer properties by inducing apoptosis and cell cycle arrest, and by inhibiting key signaling pathways like PI3K/AKT/mTOR. Its efficacy can be evaluated against established chemotherapeutic agents.
Comparative Data: this compound in Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 | Source |
| DLD-1 | Colorectal Carcinoma | 49.55 µM | [5] |
| Huh7 | Hepatocellular Carcinoma | 4.75 µM (in hypoxic conditions) | [6] |
| SK-HEP-1 | Hepatocellular Carcinoma | 100 µM | [6] |
| HCT116 | Colorectal Carcinoma | 53.6 µM | [6] |
Combination Therapy: this compound with Chemotherapeutic Drugs
Studies have shown that this compound can enhance the efficacy of traditional chemotherapy drugs. For example, in combination with 5-Fluorouracil (5-FU), this compound synergistically decreases colon cancer cell growth by inhibiting the PI3K/Akt pathway.[7][8] Similarly, it sensitizes pancreatic cancer cells to Erlotinib.
Signaling Pathway Diagram
Caption: this compound inhibits the PI3K/AKT/mTOR pathway, a key regulator of cancer cell growth.
Conclusion
This compound demonstrates significant potential as a therapeutic agent across a spectrum of diseases by targeting fundamental cellular pathways related to inflammation, neurodegeneration, and cancer. While it shows promise, particularly in combination therapies, further research is required to establish its clinical efficacy and to perform direct, quantitative comparisons with a wider range of existing drugs. The experimental protocols and comparative data provided in this guide offer a solid foundation for future investigations into the therapeutic applications of this compound.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. This compound Is an Anti-Inflammatory Compound with Activity towards NF-κB Pathway Proteins | Anticancer Research [ar.iiarjournals.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Effects and Mechanisms of this compound in the Management of Cancers through Modulation of Inflammation and Signal Transduction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Kaempferol: A Comparative Analysis of its Effects on Healthy and Cancerous Cell Lines
For Immediate Release
[City, State] – [Date] – Kaempferol, a natural flavonoid found in a variety of fruits and vegetables, has demonstrated a promising dual effect in preclinical studies: selectively inducing cell death in cancerous cells while exhibiting minimal toxicity to healthy, non-cancerous cells. This comparative guide synthesizes the current scientific evidence on the differential effects of this compound, providing researchers, scientists, and drug development professionals with a comprehensive overview of its therapeutic potential.
Executive Summary
This compound exerts its anti-cancer effects through multiple mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways that promote tumor growth and metastasis. A significant body of research highlights the selective nature of this compound, with substantially lower cytotoxic effects observed in healthy cell lines compared to their cancerous counterparts. This guide presents a detailed comparison of these effects, supported by quantitative data from various in vitro studies.
Data Presentation: Comparative Cytotoxicity and Apoptosis Induction
The following tables summarize the differential effects of this compound on the viability and apoptosis of various cancerous and healthy human cell lines.
Table 1: Comparative Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cell Type | Cancer Type | IC50 Value (µM) | Reference |
| MDA-MB-231 | Breast Adenocarcinoma | Breast | 43 | [1] |
| BT474 | Breast Ductal Carcinoma | Breast | >100 | [1] |
| MCF-7 | Breast Adenocarcinoma | Breast | 90.28 µg/mL (~315 µM) | [2] |
| A549 | Lung Carcinoma | Lung | 35.80 µg/mL (~125 µM) | [2] |
| HCT-116 | Colorectal Carcinoma | Colon | 3.326 | [3] |
| HT29 | Colorectal Adenocarcinoma | Colon | 10.31 | [4] |
| RKO | Colorectal Carcinoma | Colon | 36.87 | [3] |
| Normal Cell Lines | ||||
| Lymphocytes | Peripheral Blood Lymphocytes | Normal | No significant effect | A 2016 study on MDA MB 231 cells and lymphocytes |
| HCEC | Colon Epithelial Cells | Normal | Less active than on cancer cells | A 2020 study on various cancer cell lines |
Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Comparative Apoptosis Induction by this compound
| Cell Line | Cell Type | Cancer Type | This compound Concentration (µM) | Apoptosis Rate (%) | Reference |
| MDA-MB-453 | Breast Carcinoma | Breast | 10 (24 hrs) | 23.12 | [5] |
| MDA-MB-453 | Breast Carcinoma | Breast | 50 (48 hrs) | 31.90 | [5] |
| A549 | Lung Carcinoma | Lung | 17.5 | 5.2 | [6] |
| A549 | Lung Carcinoma | Lung | 35.0 | 16.8 | [6] |
| A549 | Lung Carcinoma | Lung | 52.5 | 25.4 | [6] |
| A549 | Lung Carcinoma | Lung | 70.0 | 37.8 | [6] |
| A2780 | Ovarian Cancer | Ovarian | Not specified | Increased by 158% | [7] |
Signaling Pathways and Mechanisms of Action
This compound's selective anticancer activity is largely attributed to its ability to modulate intracellular signaling pathways that are often dysregulated in cancer. One of the most critical pathways inhibited by this compound is the PI3K/AKT/mTOR pathway, which is crucial for cell survival, proliferation, and resistance to apoptosis.
In many cancer cells, the PI3K/AKT pathway is constitutively active, promoting uncontrolled growth. This compound has been shown to downregulate the phosphorylation of key proteins in this pathway, such as AKT and mTOR, in various cancer cell lines, including renal, cervical, and liver cancer cells.[7][8][9] This inhibition leads to the induction of apoptosis and cell cycle arrest.
Conversely, in healthy cells, the PI3K/AKT pathway is tightly regulated and essential for normal cellular functions. While direct quantitative comparisons are still emerging, the existing literature suggests that this compound's inhibitory effect on this pathway is significantly more pronounced in cancer cells, thereby contributing to its selective toxicity.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound and calculate the IC50 value.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the this compound concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with desired concentrations of this compound for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and centrifuge.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis for PI3K/AKT Pathway Proteins
Objective: To determine the effect of this compound on the expression and phosphorylation of key proteins in the PI3K/AKT pathway.
Protocol:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total-AKT, phospho-AKT (Ser473), and other relevant pathway proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities and normalize to a loading control like β-actin or GAPDH.
Conclusion and Future Directions
The compiled data strongly suggest that this compound exhibits a selective anticancer effect, potently inhibiting the growth and survival of various cancer cell lines while sparing their normal counterparts. This selectivity appears to be mediated, at least in part, by the differential regulation of key signaling pathways such as the PI3K/AKT cascade.
Further research is warranted to expand the panel of cancer and normal cell lines tested concurrently to establish a more comprehensive selectivity profile. In vivo studies are also crucial to validate these in vitro findings and to assess the bioavailability and therapeutic efficacy of this compound in a physiological context. The development of novel delivery systems may also enhance the therapeutic index of this promising natural compound.
References
- 1. This compound Suppresses Proliferation and Induces Cell Cycle Arrest, Apoptosis, and DNA Damage in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijcmas.com [ijcmas.com]
- 3. Inhibitory Effect of CAPE and this compound in Colon Cancer Cell Lines—Possible Implications in New Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of this compound on the Biological Behavior of Human Colon Cancer via Regulating MMP1, MMP2, and MMP9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induced the apoptosis via cell cycle arrest in human breast cancer MDA-MB-453 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-induced growth inhibition and apoptosis in A549 lung cancer cells is mediated by activation of MEK-MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound Inhibits the Invasion and Migration of Renal Cancer Cells through the Downregulation of AKT and FAK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Inhibits Cervical Cancer Cells by Inducing Apoptosis and Autophagy via Inactivation of the PI3K/AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Kaempferol in Clinical Trials for Chronic Diseases: A Comparative Guide for Researchers
An Objective Analysis of Kaempferol's Clinical Evidence in Chronic Disease Management, Focusing on Data from Human Trials and Preclinical Mechanistic Insights.
The flavonoid this compound, abundant in a variety of fruits and vegetables, has garnered significant scientific interest for its potential therapeutic applications in chronic diseases. Preclinical studies have extensively documented its anti-inflammatory, antioxidant, and anti-cancer properties. However, the translation of these findings into robust clinical evidence is still in its nascent stages. This guide provides a comprehensive comparison of the available human clinical trial data for this compound, primarily from studies involving this compound-rich diets, and contextualizes these findings with established mechanistic pathways.
Pharmacokinetics and Safety Profile of this compound in Humans
Understanding the bioavailability and safety of this compound is crucial for its development as a therapeutic agent. Human studies indicate that this compound's oral bioavailability is generally low and subject to significant metabolism.
Table 1: Summary of Human Pharmacokinetic and Safety Studies on this compound
| Study Type | Intervention | Key Findings | Reference |
| Pharmacokinetics | Ingestion of endive (source of this compound-3-glucuronide) | This compound is absorbed more efficiently than quercetin at low doses. The primary form in plasma is a 3-glucuronide conjugate. | [1](2) |
| Bioavailability Review | Review of various food sources | Glucoside conjugates of this compound, found in foods like onions and tea, appear to have higher bioavailability in humans. Absorbed this compound is rapidly metabolized into glucuronide and sulfate metabolites. | [3][4](5) |
| Safety (RCT) | 50 mg/day this compound aglycone for 4 weeks | No clinically significant changes in anthropometric, hematological, or blood biochemical parameters were observed. No adverse events were reported. | [6][7](8) |
The available data suggests that this compound is safe for human consumption, even at doses significantly higher than the average dietary intake. However, its low bioavailability remains a challenge for its therapeutic application, highlighting the need for advanced formulation strategies.[9](10_)
Clinical Evidence from Nutritional Intervention Studies
Direct clinical trials of isolated this compound for chronic diseases are scarce. The majority of the available human data comes from studies investigating the effects of diets rich in this compound-containing foods, such as broccoli and beans, on biomarkers of chronic inflammation and metabolic syndrome.
Anti-Inflammatory Effects
Chronic inflammation is a key pathological feature of many chronic diseases. Several studies have demonstrated the anti-inflammatory potential of this compound-rich diets.
Table 2: Clinical Trials of this compound-Rich Diets on Inflammatory Biomarkers
| Chronic Disease Context | Intervention | Participant Group | Duration | Key Quantitative Outcomes | Reference |
| Chronic Inflammation | This compound-rich bean diet | Type 2 diabetic patients | Not specified | Significant reduction in C-reactive protein (CRP), IL-6, and TNF-α. | [3](11) |
| Chronic Inflammation | Cruciferous vegetable diet (including broccoli) | Healthy adults | 14 days | Significant reduction in IL-6 and IL-8. | [3](11) |
| Chronic Inflammation (in smokers) | 250 g/day broccoli | Young male smokers | 10 days | 48% decrease in plasma CRP. No significant change in TNF-α or IL-6. | [12](12) |
These studies suggest that dietary intake of this compound-rich foods can modulate key inflammatory pathways, leading to a reduction in systemic inflammatory markers.
Effects on Metabolic Syndrome
Metabolic syndrome is a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes. Preclinical studies have shown that this compound can improve lipid metabolism and glucose tolerance.[13](14) While direct clinical evidence is limited, some nutritional studies provide indirect support.
Table 3: Clinical Trials of this compound-Rich Diets with Relevance to Metabolic Syndrome
| Chronic Disease Context | Intervention | Participant Group | Duration | Key Quantitative Outcomes | Reference |
| Obesity and Inflammation | 30 g/day broccoli sprouts | Overweight adults | 10 weeks | Significant decrease in IL-6 (from 4.76 pg/mL to 2.11 pg/mL) and C-reactive protein. | [15][16](17) |
The reduction in inflammatory markers in overweight individuals, a key feature of metabolic syndrome, suggests a potential role for this compound-rich foods in managing this condition.
Mechanistic Insights: Key Signaling Pathways Modulated by this compound
Preclinical research has identified several key signaling pathways through which this compound exerts its beneficial effects. These pathways are central to the inflammatory and oxidative stress responses that underpin many chronic diseases.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation. This compound has been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines.[15][18]
Caption: this compound's inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is involved in cellular responses to a variety of stimuli and plays a role in inflammation. This compound can modulate MAPK signaling to reduce inflammatory responses.[19](20)
Caption: Modulation of the MAPK signaling pathway by this compound.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the antioxidant response. This compound can activate Nrf2, leading to the expression of antioxidant enzymes that protect against oxidative stress, a common feature of chronic diseases.[19](20)
Caption: Activation of the Nrf2 antioxidant pathway by this compound.
Experimental Protocols for Key Cited Experiments
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of the experimental protocols from the key clinical trials cited in this guide.
Protocol for Broccoli Consumption Study in Overweight Adults
-
Study Design: Interventional follow-up study.
-
Participants: 40 healthy overweight adults.
-
Intervention: 30 g/day of fresh broccoli sprouts for 10 weeks, followed by a 10-week follow-up period with a normal diet.
-
Biomarker Analysis: Plasma levels of TNF-α, IL-6, IL-1β, and C-reactive protein were measured.
-
Data Collection: Anthropometric parameters (body fat mass, body weight, BMI) and inflammatory markers were assessed at baseline, during, and after the intervention period.[15][16](17)
Protocol for Broccoli Consumption Study in Young Smokers
-
Study Design: Randomized, crossover dietary intervention study.
-
Participants: Young male smokers.
-
Intervention: 250 g/day of broccoli for 10 days.
-
Biomarker Analysis: Circulating levels of carotenoids, folate, C-reactive protein (CRP), tumor necrosis factor-alpha (TNF-α), interleukin 6 (IL-6), and other markers were measured.
-
Data Collection: Blood samples were collected at baseline and after the intervention period to assess changes in biomarkers.[12](12)
Conclusion and Future Directions
The current body of clinical evidence, primarily from nutritional intervention studies, suggests that this compound and this compound-rich foods have the potential to mitigate chronic inflammation, a key driver of many chronic diseases. The observed reductions in inflammatory biomarkers such as CRP and IL-6 are promising. However, the lack of large-scale, randomized controlled trials using isolated and standardized doses of this compound for specific chronic diseases is a significant gap in the literature.
Future research should focus on:
-
Conducting well-designed clinical trials with purified this compound to establish a clear dose-response relationship and efficacy for specific chronic conditions.
-
Developing novel formulations to enhance the bioavailability of this compound.
-
Further elucidating the synergistic effects of this compound with other dietary components in whole foods.
For researchers and drug development professionals, this compound remains a compelling natural compound with a strong preclinical rationale for its use in chronic disease management. The challenge ahead lies in translating this potential into validated clinical applications.
References
- 1. Dietary Quercetin and this compound: Bioavailability and Potential Cardiovascular-Related Bioactivity in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Absorption of this compound from endive, a source of this compound-3-glucuronide, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Dietary Quercetin and this compound: Bioavailability and Potential Cardiovascular-Related Bioactivity in Humans | Semantic Scholar [semanticscholar.org]
- 4. Effects of long-term consumption of broccoli sprouts on inflammatory markers in overweight subjects - Cell-Logic [cell-logic.com.au]
- 5. Dietary Quercetin and this compound: Bioavailability and Potential Cardiovascular-Related Bioactivity in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A randomized, placebo-controlled trial evaluating the safety of excessive administration of this compound aglycone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A randomized, placebo‐controlled trial evaluating the safety of excessive administration of this compound aglycone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 11. This compound as a Dietary Anti-Inflammatory Agent: Current Therapeutic Standing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of 10-day broccoli consumption on inflammatory status of young healthy smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound ameliorates symptoms of metabolic syndrome by improving blood lipid profile and glucose tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. One moment, please... [aqpingredients.com]
- 16. Effects of long-term consumption of broccoli sprouts on inflammatory markers in overweight subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aqpingredients.com [aqpingredients.com]
- 18. This compound as a Dietary Anti-Inflammatory Agent: Current Therapeutic Standing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The Therapeutic Potential of Kaemferol and Other Naturally Occurring Polyphenols Might Be Modulated by Nrf2-ARE Signaling Pathway: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
Kaempferol's Modulatory Role in Cellular Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of kaempferol's effects on various critical signaling cascades. This compound, a natural flavonoid found in many fruits and vegetables, has garnered significant attention for its therapeutic potential, including anti-inflammatory, antioxidant, and anticancer properties.[1][2][3] Its mechanism of action often involves the intricate modulation of key cellular signaling pathways. This document summarizes the experimental data, details relevant methodologies, and visualizes these complex interactions to support further research and development.
PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol-3-Kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis.[2] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[3]
This compound has been shown to be a potent inhibitor of this pathway. In various cancer cell lines, this compound treatment leads to the downregulation of phosphorylated PI3K, Akt, and mTOR proteins.[4] This inhibition disrupts downstream signaling, suppresses cell proliferation, and can induce apoptosis and cell cycle arrest.[1][4] For instance, studies on endometrial carcinoma and cervical cancer cells demonstrated that this compound-induced apoptosis is directly linked to the suppression of the PI3K/Akt pathway.[1][4] In some contexts, this compound's inhibition of this pathway is also associated with a reduction in the expression of human telomerase reverse transcriptase (hTERT), a key factor in cancer cell immortalization.[1]
Comparative Data: this compound's Effect on PI3K/Akt Signaling
| Cell Line/Model | This compound Conc. | Target Protein | Observed Effect | Reference |
| Endometrial Carcinoma (MFE-280) | Dose-dependent | p-PI3K, p-Akt, p-mTOR | Downregulation | [4] |
| Pancreatic Cancer | Not specified | p-Akt | Downregulation (in combination with Erlotinib) | [2][4] |
| Cervical Cancer (HeLa) | Not specified | PI3K/Akt Pathway | Downregulation, leading to apoptosis | [1] |
| Renal Cancer Cells (786-O) | Dose-dependent | p-Akt | Dose-dependent inhibition | [5] |
| Ovarian Cancer | Not specified | PI3K/Akt | Inhibition | [2] |
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK pathway, comprising cascades like ERK, JNK, and p38, is central to regulating cellular processes such as proliferation, differentiation, stress response, and apoptosis.[6] this compound exhibits dual modulatory effects on this pathway, which can be context- and cell-type-dependent.
In some cancers, like osteosarcoma, this compound inhibits the phosphorylation of ERK, JNK, and p38.[4][7] This inactivation leads to a reduction in the DNA binding activity of the transcription factor AP-1, subsequently decreasing the expression of matrix metalloproteinases (MMPs) like MMP-2 and MMP-9, which are crucial for cancer cell invasion and metastasis.[4][7] Conversely, in other contexts, such as in MC-3 oral cancer cells, this compound has been observed to decrease p-ERK expression while increasing the phosphorylation of JNK and p38, ultimately mediating apoptosis.[8] This highlights the complexity of this compound's interaction with MAPK signaling.
Comparative Data: this compound's Effect on MAPK Signaling
| Cell Line/Model | This compound Conc. | Target Protein | Observed Effect | Reference |
| Osteosarcoma (U-2 OS) | 100 µM | p-ERK, p-JNK, p-p38 | Inhibition of phosphorylation | [4][7] |
| Oral Cancer (MC-3) | Not specified | p-ERK | Decreased expression | [8] |
| Oral Cancer (MC-3) | Not specified | p-JNK, p-p38 | Increased expression | [8] |
| C2C12 Myotubes | Not specified | MAPK Pathway | Activation | [6] |
| Endothelial Cells | 40 µM | ERK/p38 MAPK | Suppression of activation | [9] |
NF-κB Signaling Pathway
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a cornerstone of the inflammatory response.[10] Its activation leads to the expression of pro-inflammatory genes, including cytokines and cyclooxygenases.[10] this compound is a well-documented inhibitor of this pathway.[10][11]
Experimental evidence shows that this compound can suppress NF-κB activation by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα.[11] This action blocks the nuclear translocation of the NF-κB p65/p50 heterodimer, thereby preventing the transcription of target inflammatory genes.[11] In aged rats, this compound supplementation was found to suppress age-related NF-κB activation by inhibiting NADPH oxidase, an enzyme that generates reactive oxygen species (ROS) which can, in turn, activate NF-κB.[11]
Comparative Data: this compound's Effect on NF-κB Signaling
| Cell Line/Model | Stimulus | This compound Conc. | Observed Effect | Reference |
| Aged Rat Endothelial Cells | Advanced Glycation Endproducts (AGEs) | 1-5 µM | Suppressed NF-κB activation, inhibited IκBα phosphorylation and p65/p50 translocation. | [11] |
| Jurkat Cells | Not specified | Not specified | Inhibited NF-κB-p65 translocation from cytosol to nucleus. | [10] |
| Cardiac Fibroblasts | LPS + ATP | 12.5-25 µg/mL | Inhibited NF-κB activation. | [4] |
| RAW264.7 Macrophages | LPS | Not specified | Inhibited IκB phosphorylation and p65 nuclear translocation. | [12] |
| BV2 Microglial Cells | LPS | 25-50 µM | Reduced expression of NF-κB related proteins. |
Other Key Signaling Pathways
This compound's influence extends to several other vital signaling cascades.
-
Nrf2 Pathway : this compound is an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of cellular defense against oxidative stress.[13][14] It promotes the translocation of Nrf2 to the nucleus, leading to the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[15][16] This activation helps mitigate oxidative stress and inflammation.[13][15]
-
JAK-STAT Pathway : The Janus kinase/signal transducers and activators of transcription (JAK-STAT) pathway is crucial for cytokine signaling. This compound has been shown to modulate this pathway by inhibiting the phosphorylation of JAK and STAT proteins, thereby reducing the expression of pro-inflammatory cytokines.[17][18] For instance, in a mouse model of psoriasis, this compound alleviated skin lesions by down-regulating the JAK-STAT pathway.[17]
-
AMPK Pathway : AMP-activated protein kinase (AMPK) is a key cellular energy sensor. This compound can activate AMPK, which in turn can lead to beneficial metabolic effects such as increased glucose uptake in muscle cells.[19] AMPK activation by this compound can also induce autophagic cell death in cancer cells and protect against cerebral ischemia-reperfusion injury.[20][21]
-
Apoptosis Pathway : this compound induces apoptosis in cancer cells through multiple mechanisms. It can up-regulate pro-apoptotic proteins like Bax and down-regulate anti-apoptotic proteins like Bcl-2.[4] It also activates caspases (caspase-3, -8, -9) and can induce apoptosis through p53 phosphorylation.[4][22]
Experimental Protocols and Methodologies
This section details common experimental procedures used to evaluate the effects of this compound on signaling cascades.
A. General Cell Culture and Treatment
-
Cell Maintenance : Cells (e.g., HepG2, U-2 OS, HaCaT) are cultured in appropriate media (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[23] Cultures are maintained in a humidified incubator at 37°C with 5% CO₂.[23]
-
This compound Preparation : A stock solution of this compound is typically prepared by dissolving it in dimethyl sulfoxide (DMSO).[24] This stock is then diluted to the desired final concentrations in the cell culture medium. A vehicle control (medium with the same final concentration of DMSO) is always included.[24]
-
Treatment : Cells are seeded in plates (e.g., 96-well for viability, 6-well for protein extraction) and allowed to adhere. The medium is then replaced with fresh medium containing various concentrations of this compound or the vehicle control for a specified duration (e.g., 24, 48 hours).[25][26]
B. Western Blot Analysis for Protein Expression
This technique is used to measure the levels of total and phosphorylated proteins within a signaling pathway.
-
Cell Lysis : After treatment, cells are washed with cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : The total protein concentration in the lysates is determined using a BCA (bicinchoninic acid) protein assay.
-
SDS-PAGE : Equal amounts of protein from each sample are separated by size via sodium dodecyl-sulfate polyacrylamide gel electrophoresis.
-
Protein Transfer : The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Antibody Incubation : The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated overnight at 4°C with a primary antibody specific to the target protein (e.g., anti-p-Akt, anti-ERK, anti-p65).
-
Detection : The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. β-actin or GAPDH is often used as a loading control.
C. Luciferase Reporter Assay for NF-κB Activity
This assay measures the transcriptional activity of transcription factors like NF-κB.
-
Transfection : Cells (e.g., HEK293) are seeded in multi-well plates.[11] They are then transfected with a luciferase reporter plasmid containing specific binding sequences for the transcription factor of interest (e.g., NF-κB).[11]
-
Treatment : After 24 hours of transfection, the cells are treated with this compound for a set duration, followed by stimulation with an appropriate agent (e.g., LPS or TNF-α) to activate the pathway.
-
Cell Lysis : Cells are lysed using a specific luciferase assay lysis buffer.
-
Luminescence Measurement : The cell lysate is mixed with a luciferase substrate. The resulting luminescence, which is proportional to the transcription factor's activity, is measured using a luminometer.[27]
D. Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the DNA-binding activity of transcription factors.
-
Nuclear Extract Preparation : Following cell treatment, nuclear proteins are extracted and quantified.
-
Probe Labeling : An oligonucleotide probe containing the consensus binding site for the target transcription factor (e.g., NF-κB or AP-1) is labeled, typically with a radioactive isotope (³²P) or a non-radioactive tag (e.g., biotin).
-
Binding Reaction : The labeled probe is incubated with the nuclear protein extracts in a binding buffer.[11]
-
Electrophoresis : The protein-DNA complexes are separated from the free, unbound probe on a non-denaturing polyacrylamide gel.
-
Detection : The gel is dried and the bands are visualized by autoradiography (for radioactive probes) or a chemiluminescent detection method (for non-radioactive probes). A decrease in the intensity of the shifted band in this compound-treated samples indicates reduced DNA-binding activity.[7]
References
- 1. Anticancer Properties of this compound on Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects and Mechanisms of this compound in the Management of Cancers through Modulation of Inflammation and Signal Transduction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound Improves Exercise Performance by Regulating Glucose Uptake, Mitochondrial Biogenesis, and Protein Synthesis via PI3K/AKT and MAPK Signaling Pathways [mdpi.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. This compound induces apoptosis through the MAPK pathway and regulates JNK-mediated autophagy in MC-3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Inhibits Angiogenesis by Suppressing HIF-1α and VEGFR2 Activation via ERK/p38 MAPK and PI3K/Akt/mTOR Signaling Pathways in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Is an Anti-Inflammatory Compound with Activity towards NF-κB Pathway Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound modulates pro-inflammatory NF-κB activation by suppressing advanced glycation endproducts-induced NADPH oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Therapeutic Potential of Kaemferol and Other Naturally Occurring Polyphenols Might Be Modulated by Nrf2-ARE Signaling Pathway: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The therapeutic potential of Kaemferol and other naturally occurring polyphenols might be modulated by Nrf2-{ARE} signaling pathway. Current status and future direction [iris.uniroma1.it]
- 15. This compound inhibits oxidative stress and reduces macrophage pyroptosis by activating the NRF2 signaling pathway | PLOS One [journals.plos.org]
- 16. This compound inhibits oxidative stress and reduces macrophage pyroptosis by activating the NRF2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound modulates IFN-γ induced JAK-STAT signaling pathway and ameliorates imiquimod-induced psoriasis-like skin lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. This compound induces autophagic cell death of hepatocellular carcinoma cells via activating AMPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound Mediated AMPK/mTOR Signal Pathway Has a Protective Effect on Cerebral Ischemic-Reperfusion Injury in Rats by Inducing Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound induced the apoptosis via cell cycle arrest in human breast cancer MDA-MB-453 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Effect of this compound on the Biological Behavior of Human Colon Cancer via Regulating MMP1, MMP2, and MMP9 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. To explore the effect of this compound on non-small cell lung cancer based on network pharmacology and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Kaempferol
For researchers, scientists, and drug development professionals, the meticulous management of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. Kaempferol, a flavonoid compound utilized in a multitude of research applications, requires careful and informed handling, not only during experimentation but also through its final disposal. Adherence to these procedural guidelines will mitigate potential hazards, prevent environmental contamination, and ensure regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound and adhere to your institution's specific Environmental Health & Safety (EHS) guidelines. While specific hazards may vary based on the compound's form and concentration, general precautions should be observed.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves, such as nitrile, are required.
-
Eye Protection: Safety glasses with side shields or goggles are mandatory to protect from splashes.[1][2]
-
Lab Coat: A standard laboratory coat should be worn to prevent skin contact.[1][2]
Handling:
-
To prevent inhalation, avoid creating dust when handling solid forms of this compound.[3]
-
Operations should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when working with solutions.[2]
-
Avoid contact with skin and eyes.[2][3] In the event of contact, rinse the affected area thoroughly with water.[2]
Waste Segregation and Container Management
Proper segregation and containment of chemical waste are fundamental to safe disposal.[1] this compound waste should be treated as hazardous chemical waste and segregated according to its physical state (solid or liquid).
| Waste Type | Container Selection | Labeling Requirements |
| Solid | A designated, leak-proof, and clearly labeled hazardous waste container compatible with the chemical.[1] | Must be labeled with "Hazardous Waste" and the contents. |
| Liquid | A designated, leak-proof, and clearly labeled hazardous waste container compatible with the solvent used. | Must be labeled with "Hazardous Waste" and the contents. |
Step-by-Step Disposal Procedures
Solid this compound Waste:
-
Carefully transfer any unused or contaminated solid this compound into the designated solid hazardous waste container.[1]
-
Ensure the container is securely closed and stored in a designated hazardous waste accumulation area.
Liquid this compound Waste:
-
Pour all solutions containing this compound into the designated liquid hazardous waste container.
-
Avoid mixing incompatible chemicals. While specific data is limited, as a general precaution, avoid mixing with strong oxidizing agents.
-
Ensure the container is securely closed and stored in a designated hazardous waste accumulation area.
Empty Container Disposal: Empty containers that once held this compound must be properly decontaminated to remove any residual chemical. Triple rinsing is a standard and recommended practice.[1]
-
First Rinse: Add a small amount of a suitable solvent (e.g., ethanol, acetone, or water, depending on the residue) to the empty container, ensuring all interior surfaces are wetted.[1] Securely cap and shake the container. Pour the rinsate into the designated liquid hazardous waste container.[1]
-
Second Rinse: Repeat the rinsing process with a fresh portion of the solvent and collect the rinsate in the same hazardous waste container.[1]
-
Third Rinse: Perform a final rinse with another fresh portion of the solvent and collect the rinsate.[1]
-
Final Disposal: Once the container is dry, deface the original label and dispose of it according to your institution's guidelines for decontaminated laboratory glassware or plasticware.[1]
Final Disposal Pathway
The ultimate disposal of this compound waste should be conducted through a licensed and approved waste disposal plant.[4] The material may be sent for controlled incineration with flue gas scrubbing.[3] It is crucial not to discharge this compound waste into sewer systems or contaminate water, foodstuffs, or feed.[3][5]
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound and its associated waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
